4-Amino-2,2,6,6-tetramethylpiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFPPFZRRKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044388 | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36768-62-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36768-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-amino-TEMPO from 4-amino-2,2,6,6-tetramethylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical of significant interest in various fields including drug development, materials science, and as a spin label for biological studies. The primary route detailed herein involves a robust three-step process starting from the commercially available this compound. This method includes the protection of the amino group via acetylation, followed by the oxidation of the piperidine (B6355638) nitrogen to a nitroxyl (B88944) radical, and subsequent deprotection to yield the final product.
Core Synthesis Pathway
The conversion of this compound to 4-amino-TEMPO is most effectively and commonly achieved through a three-step synthetic route. This method ensures high yields and purity of the final product by protecting the reactive amino group during the oxidation step.
Physicochemical properties of 4-amino-TEMPO
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-TEMPO
Introduction
4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, is a stable nitroxide radical that serves as a versatile tool in various scientific disciplines.[1] As a derivative of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), it combines the characteristic paramagnetic properties of the aminoxyl radical with a reactive primary amine functional group. This unique structure allows for its use as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a catalyst in selective oxidation reactions, a radical scavenger with antioxidant properties, and a building block for functionalizing surfaces and polymers.[2][3] Its ability to participate in redox cycles makes it a valuable mediator in electrochemical processes.[4]
This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-TEMPO, detailed experimental protocols for their characterization, and visualizations of key reaction pathways and workflows relevant to researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of 4-amino-TEMPO are summarized below. These values are essential for its application in experimental design, formulation, and chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₉H₁₉N₂O | [1][2] |
| Molecular Weight | 171.26 g/mol | [1][2][3] |
| CAS Number | 14691-88-4 | [1][2][3] |
| Appearance | Orange to reddish-brown solid, crystals, or powder. | [1][2] |
| Melting Point | 33 - 42 °C | [2][5] |
| Boiling Point | 98 °C at 4 mmHg | [5] |
| Density | ~0.998 g/cm³ (estimate) | [5] |
| Purity | ≥ 97-98% (GC) | [2] |
Solubility Profile
The solubility of 4-amino-TEMPO is a critical parameter for its use in both in vitro and in vivo applications.
| Solvent | Solubility | References |
| DMSO | 200 mg/mL (1167.82 mM) | [1] |
| Methanol | Slightly Soluble | [5] |
| Dichloromethane | Slightly Soluble | [5] |
| In Vivo Formulation 1 | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | ≥ 5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
Electrochemical Properties
The redox behavior of 4-amino-TEMPO is central to its function in catalysis and electrochemistry.
| Property | Value | Conditions / Notes | References |
| pKa | 5.6 | For the corresponding hydroxylamine (B1172632) bearing a 4-NH₃⁺ group. | [4] |
| Redox Potential (E⁰) | 0.926 V vs. NHE | For the aminoxyl/oxoammonium couple at low pH. The protonated amine group increases the potential via a strong inductive effect. | [4] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 4-amino-TEMPO.
Synthesis of 4-amino-TEMPO
4-amino-TEMPO can be synthesized from its non-radical precursor, this compound, through a controlled oxidation process.
-
Starting Material: this compound.[6]
-
Oxidation Procedure: A common method involves the oxidation of the secondary amine within the piperidine (B6355638) ring to a nitroxyl (B88944) radical. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or phosphotungstic acid.
-
Purification: Following the reaction, the product is typically isolated through liquid-liquid extraction. The organic solvent is then evaporated to yield the final product as an orange or brown solid.[7]
-
Characterization: The purity and identity of the synthesized 4-amino-TEMPO are confirmed using techniques such as ¹H NMR, Mass Spectrometry, and Gas Chromatography (GC).[2][7]
Determination of Redox Potential via Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard technique for investigating the electrochemical properties of redox-active molecules like 4-amino-TEMPO.
-
Electrochemical Cell: A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of 4-amino-TEMPO is prepared in an appropriate solvent containing a supporting electrolyte (e.g., 0.2 M potassium nitrate).[7]
-
pH-Dependence Study: To determine the effect of pH on the redox potential, a series of measurements are conducted in buffered aqueous solutions across a range of pH values.[4]
-
Measurement: The potential is swept between defined limits, and the resulting current is measured. The CV displays an anodic peak for the oxidation of the aminoxyl radical to the oxoammonium cation (TEMPO⁺) and a cathodic peak for the reverse reduction. The formal redox potential (E⁰) is calculated from the peak potentials.[4]
Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a magnetic resonance technique that specifically detects species with unpaired electrons, making it the definitive method for characterizing the radical nature of 4-amino-TEMPO.
-
Sample Preparation: Samples can be analyzed in the solid state (as a powder) or in solution using a suitable solvent (e.g., water, toluene).[8][9]
-
Instrumentation: The sample is placed within a microwave cavity in a strong magnetic field in an EPR spectrometer.
-
Data Acquisition: The instrument records the absorption of microwave energy as the magnetic field is swept. The resulting EPR spectrum for a nitroxide radical in solution typically consists of three sharp lines of equal intensity, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[10]
-
Analysis: The g-factor, a dimensionless constant, is determined from the spectrum, often using a standard with a known g-factor like DPPH (g = 2.0037) for calibration.[8] The shape, width, and hyperfine splitting of the spectral lines provide detailed information about the radical's rotational mobility and its interaction with the local environment.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and experimental procedures involving 4-amino-TEMPO.
Caption: Catalytic cycle for alcohol oxidation mediated by 4-amino-TEMPO.
Caption: Workflow for electrode modification via electrografting of 4-amino-TEMPO.
Caption: Mechanism of radical scavenging by 4-amino-TEMPO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mechanism of 4-amino-TEMPO as a radical scavenger
An In-depth Technical Guide on the Mechanism of 4-amino-TEMPO as a Radical Scavenger
Introduction
4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, is a stable aminoxyl radical that has garnered significant attention across multiple scientific disciplines.[1][2] As a derivative of the well-studied TEMPO, it functions as a potent radical scavenger, spin label, and redox-active molecule.[1][3] Its stable radical nature, coupled with the functional amino group, allows for its use in a wide array of applications, from catalysis in organic synthesis to a probe for studying oxidative stress in biological systems.[4][5] For researchers, scientists, and drug development professionals, understanding the core mechanisms of its radical scavenging activity is crucial for leveraging its properties in developing antioxidants, neuroprotective agents, and radioprotectors.[1][3]
This technical guide provides a comprehensive overview of the mechanisms through which 4-amino-TEMPO neutralizes harmful free radicals. It details the key redox reactions, presents quantitative kinetic and electrochemical data, outlines relevant experimental protocols, and visualizes the core processes to facilitate a deeper understanding of its function.
The Core Radical Scavenging Mechanism
The radical scavenging capability of 4-amino-TEMPO is centered on the nitrogen-oxygen bond (N-O•) of the piperidine (B6355638) ring, which contains a stable, unpaired electron.[2] This nitroxide moiety can participate in several reactions to neutralize more reactive, damaging radicals. The primary mechanisms involve redox cycling and radical-radical combination.
Redox Cycling
4-amino-TEMPO can act as a catalyst to dismutate radical species, most notably superoxide (B77818) radicals (O₂•⁻), in a process that mimics the enzyme superoxide dismutase (SOD).[3] This catalytic cycle involves two key redox states:
-
Nitroxide Radical (Stable State): The native form, 4-amino-TEMPO.
-
Oxoammonium Cation: The one-electron oxidized form.[6]
-
Hydroxylamine (B1172632): The one-electron reduced form.[7]
The molecule can be reversibly oxidized to the corresponding oxoammonium cation or reduced to the hydroxylamine.[6] This ability to both accept and donate an electron allows it to catalytically convert radicals into less harmful species. For example, in its SOD-mimetic activity, 4-amino-TEMPO first reduces a superoxide radical (and is itself oxidized to the oxoammonium cation), and then the cation oxidizes a second superoxide radical, regenerating the initial nitroxide.[8]
Radical-Radical Combination
4-amino-TEMPO can efficiently scavenge carbon-centered and other reactive radicals through direct combination.[9] In this non-catalytic mechanism, the unpaired electron on the nitroxide directly couples with the unpaired electron of another radical, forming a stable, diamagnetic adduct.[9] This process, often referred to as spin scavenging, is highly effective for terminating radical chain reactions and is a key mechanism in its function as a polymerization inhibitor and antioxidant.[9][10]
Influence of the 4-amino Group
The amino group at the 4-position significantly influences the molecule's electronic properties and, consequently, its reactivity. Protonation of this amino group (to -NH₃⁺) under acidic conditions alters the redox potential of the nitroxide.[8][11] For the corresponding hydroxylamine (4-X-TEMPO-H), the O–H Bond Dissociation Enthalpy (BDE) is 5.7 kcal/mol higher when the group at the 4-position is NH₃⁺ compared to NH₂.[8][11] This demonstrates that pH can modulate the thermodynamic properties and scavenging activity of 4-amino-TEMPO derivatives.
Quantitative Data: Electrochemical and Kinetic Properties
The efficiency and mechanism of a radical scavenger are best understood through quantitative data. The following tables summarize key electrochemical and kinetic parameters for 4-amino-TEMPO and its derivatives.
Table 1: Electrochemical Properties of 4-amino-TEMPO and Derivatives
Cyclic voltammetry (CV) is used to measure the redox potentials of these compounds, providing insight into the ease with which they undergo oxidation and reduction.
| Compound | Half-Wave Potential (E₁/₂) vs. Ag/Ag⁺ | Iₚₐ/Iₚ꜀ Ratio | Measurement Conditions |
| 4-amino-TEMPO | -0.05 V | 0.98 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |
| 4-acetamide-TEMPO | 0.94 V | 0.96 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |
| 4-benzamide-TEMPO | 0.97 V | 0.97 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |
| 4-methanesulfonamide-TEMPO | 0.98 V | 0.76 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |
| 4-p-methoxybenzenesulfonamide-TEMPO | 1.04 V | 0.77 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |
Data sourced from a study investigating the electrochemical properties of various 4-amino-TEMPO derivatives.[12]
Table 2: Kinetic Data for TEMPO Radical Reactions
This table presents reaction rate constants for TEMPO with various radicals, illustrating its reactivity. While not all data is specific to the 4-amino derivative, it provides a strong indication of the nitroxide's general scavenging efficiency.
| Reactants | Rate Constant (k) | Solvent |
| TEMPO + dpph• | 31 M⁻¹s⁻¹ | Methanol[8] |
| Resveratrol (B1683913) + dpph• | 192 M⁻¹s⁻¹ | Methanol[8] |
| TEMPO + Resveratrol + dpph• | 1.4 x 10³ M⁻¹s⁻¹ | Methanol[8] |
This synergistic effect highlights a mechanism where TEMPO and resveratrol mutually activate each other, leading to a significantly faster scavenging of the dpph• radical.[8]
Visualizing the Mechanisms and Workflows
Diagrams are essential for visualizing the complex interactions and processes involved in radical scavenging. The following figures, rendered using the DOT language, illustrate the core mechanisms of 4-amino-TEMPO and a typical experimental workflow.
Caption: Core redox states of 4-amino-TEMPO.
Caption: Catalytic cycle for superoxide dismutation.
Caption: Experimental workflow for EPR analysis.
Key Experimental Protocols
Investigating the radical scavenging mechanism of 4-amino-TEMPO requires specialized techniques. Below are detailed methodologies for key experiments.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is the most direct method for studying paramagnetic species like 4-amino-TEMPO.[13][14] It detects the presence of unpaired electrons and can be used to monitor the concentration of the nitroxide radical in real-time as it reacts with other species.[15]
-
Objective: To quantify the rate of 4-amino-TEMPO consumption by a specific radical.
-
Methodology:
-
Sample Preparation: A reaction mixture is prepared in a suitable buffer or solvent, containing a known concentration of 4-amino-TEMPO and a system to generate the radical of interest (e.g., a Fenton reaction for hydroxyl radicals, or xanthine/xanthine oxidase for superoxide).[16][17]
-
EPR Measurement: The mixture is drawn into a thin capillary tube and placed into the resonant cavity of an EPR spectrometer.[18]
-
Data Acquisition: EPR spectra are recorded at fixed time intervals immediately after mixing. The characteristic three-line spectrum of the TEMPO nitroxide is monitored.[13]
-
Analysis: The intensity (or double integral) of the EPR signal is proportional to the concentration of the 4-amino-TEMPO radical. A plot of signal intensity versus time is generated, and from the decay curve, the reaction kinetics (e.g., rate constant) can be calculated.[15]
-
-
Instrumentation: X-band EPR Spectrometer.[14]
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to study the redox properties of a compound.[19] It provides information on the oxidation and reduction potentials, which is fundamental to understanding the catalytic cycles of 4-amino-TEMPO.[20]
-
Objective: To determine the half-wave potential (E₁/₂) for the oxidation and reduction of 4-amino-TEMPO.
-
Methodology:
-
Cell Setup: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[12][21]
-
Electrolyte Solution: A solution of 4-amino-TEMPO at a known concentration (e.g., 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TEABF₄) to ensure conductivity.[12]
-
Voltage Sweep: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again. This cycle is repeated. A typical scan rate is 50-100 mV/s.[12][21]
-
Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Analysis: The resulting plot shows peaks for the oxidation and reduction events. The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials, is determined. The ratio of the peak currents (Iₚₐ/Iₚ꜀) indicates the reversibility of the redox process.[12][19]
-
Mass Spectrometry (MS) for Product Identification
MS is used to identify the stable, diamagnetic products formed when 4-amino-TEMPO scavenges a radical via combination.[9]
-
Objective: To identify the mass of adducts formed between 4-amino-TEMPO and target radicals.
-
Methodology:
-
Reaction: 4-amino-TEMPO is incubated with a system that generates radicals (e.g., a protein incubated with H₂O₂ to generate protein-based radicals).[9]
-
Sample Preparation: After the reaction, the sample is prepared for MS analysis. This may involve purification steps like HPLC to isolate the products of interest.[16]
-
MS Analysis: The sample is analyzed using a mass spectrometer, typically with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]
-
Data Interpretation: The resulting mass spectrum is analyzed for peaks corresponding to the expected mass of the 4-amino-TEMPO-radical adduct. A mass increase corresponding to the molecular weight of 4-amino-TEMPO (minus a hydrogen atom, in some cases) on a target molecule confirms the scavenging event.[9]
-
Computational Modeling (Density Functional Theory - DFT)
DFT is a computational method used to investigate the electronic structure and properties of molecules.[22] It can be used to predict reactivity, calculate bond dissociation energies (BDEs), and model reaction pathways, providing theoretical support for experimental observations.[22][23]
-
Objective: To theoretically determine the most likely sites of reaction and the energetics of the scavenging process.
-
Methodology:
-
Structure Optimization: The 3D structures of 4-amino-TEMPO and the target radicals are computationally optimized to find their lowest energy conformations.[22]
-
Property Calculation: Quantum chemical parameters are calculated. For radical scavenging, the BDE of the O-H bond in the corresponding hydroxylamine is a critical parameter for evaluating antioxidant activity via hydrogen atom transfer.[22]
-
Reaction Pathway Modeling: The transition states and energy barriers for different potential reaction pathways (e.g., radical addition, hydrogen abstraction) can be modeled to determine the most favorable mechanism.[24]
-
Analysis: The calculated parameters (e.g., BDEs, activation energies) are compared to predict the efficiency and mechanism of the scavenging reaction.[22]
-
Conclusion
4-amino-TEMPO is a remarkably versatile radical scavenger whose efficacy stems from the stable nitroxide radical. Its ability to participate in both catalytic redox cycles and direct radical-radical combination reactions allows it to neutralize a wide spectrum of harmful free radicals. The presence of the 4-amino group provides a site for functionalization and a handle for modulating its redox properties through pH changes. A multi-faceted experimental approach, combining EPR for kinetic analysis, cyclic voltammetry for electrochemical characterization, mass spectrometry for product identification, and computational modeling for theoretical insight, is essential for fully elucidating its mechanism of action. This comprehensive understanding is paramount for its continued development and application as a protective agent and research tool in chemistry, biology, and medicine.
References
- 1. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TEMPO - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ethz.ch [ethz.ch]
- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 4-amino-TEMPO in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical crucial for various applications, including its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy, a catalyst in organic synthesis, and a potential antioxidant in drug development.[1][2] Understanding its behavior in different solvent systems is paramount for its effective application.
Core Properties of 4-amino-TEMPO
4-amino-TEMPO is an orange to red, crystalline solid at room temperature.[2] As a stable free radical, its utility is intrinsically linked to its chemical and physical properties in solution.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N₂O | [3] |
| Molecular Weight | 171.26 g/mol | [3] |
| Appearance | Orange to red solid or liquid | [4] |
| Melting Point | 33 - 36 °C | [2] |
| Storage Temperature | 2 - 8 °C, protect from light | [2][5] |
Solubility Profile
The solubility of 4-amino-TEMPO is a critical parameter for its application in various experimental and industrial settings. While broadly described as soluble in water and organic solvents, specific quantitative data is essential for precise experimental design.[6]
Table 1: Quantitative Solubility of 4-amino-TEMPO in Various Solvents
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Notes | Reference |
| Water | ~5.79 | ~991 | Not Specified | Highest reported solubility among common solvents. | [7] |
| Dimethyl Sulfoxide (DMSO) | 1.17 | 200 | Not Specified | High solubility, suitable for stock solutions. | [8] |
| Methanol | Soluble | Data Not Available | Not Specified | Generally soluble, but quantitative data is not readily available. | [6] |
| Ethanol | Soluble | Data Not Available | Not Specified | Expected to be soluble based on its structure and solubility in other polar solvents. | |
| Acetonitrile (B52724) | Soluble | Data Not Available | Not Specified | Expected to be soluble. | |
| Dichloromethane | Slightly Soluble | Data Not Available | Not Specified | Lower solubility compared to more polar solvents. |
Note: The lack of specific quantitative solubility data in common organic solvents like methanol, ethanol, and acetonitrile in publicly available literature highlights a research gap. Researchers are encouraged to determine these values experimentally for their specific applications.
Stability Profile
4-amino-TEMPO is recognized for its stability as a free radical, a key feature for its utility as a spin probe and catalyst.[1] However, its stability is not absolute and can be influenced by environmental factors such as pH, temperature, and the presence of redox-active species.
pH Stability:
A significant feature of 4-amino-TEMPO is the pH independence of its redox potential over a wide range.[7] This suggests that the nitroxide radical's intrinsic stability is maintained across acidic, neutral, and basic conditions.
-
Acidic Conditions (pH 1.0 - 6.0): The redox potential of 4-amino-TEMPO is stable and pH-independent in this range.[7] It has been successfully used in reactions conducted in 0.5 M HCl, indicating considerable stability in strongly acidic environments.[2]
-
Neutral Conditions (pH 7.0): 4-amino-TEMPO is stable at neutral pH. For electrochemical studies, solutions of the weakly alkaline 4-amino-TEMPO are often adjusted to pH 7.[7]
-
Alkaline Conditions (pH 8.0 - 10.0): The redox potential remains pH-independent up to pH 10.0.[7] Furthermore, its synthesis involves refluxing in a 15% potassium hydroxide (B78521) (KOH) aqueous solution for 36 hours, demonstrating remarkable stability in strong bases at elevated temperatures.[9]
dot
Caption: pH stability of 4-amino-TEMPO.
Thermal Stability:
Table 2: Qualitative Stability of 4-amino-TEMPO under Various Conditions
| Condition | Stability | Notes | Reference |
| pH 1.0 - 10.0 | High | Redox potential is pH-independent. | [7] |
| Strong Acid (0.5 M HCl) | High | Used in electrografting reactions without significant degradation. | [2] |
| Strong Base (15% KOH, reflux) | High | Stable during synthesis and extraction. | [9] |
| Elevated Temperature in Acid | Moderate | Potential for thermal decay via N-oxoammonium salt formation. | [10] |
| Presence of Oxidizing Agents | Low | Incompatible with strong oxidizing agents. | [8] |
| Long-term Storage (2-8 °C) | High | Recommended storage condition to maintain stability. | [5] |
Experimental Protocols
1. Determination of Solubility by the Static Equilibrium Method
This protocol outlines a standard procedure to quantitatively determine the solubility of 4-amino-TEMPO in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 4-amino-TEMPO to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 4-amino-TEMPO in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of 4-amino-TEMPO in that solvent at the specified temperature.
dot
Caption: Workflow for solubility determination.
2. Stability Assessment using EPR and UV-Vis Spectroscopy
This protocol describes how to monitor the stability of 4-amino-TEMPO in a specific solvent system under defined conditions (e.g., pH, temperature).
Methodology:
-
Solution Preparation: Prepare a solution of 4-amino-TEMPO of known concentration in the solvent of interest. Adjust the pH if necessary.
-
Incubation: Store the solution under the desired experimental conditions (e.g., in a temperature-controlled water bath or incubator).
-
Time-Point Sampling: At regular time intervals, withdraw an aliquot of the solution for analysis.
-
EPR Spectroscopy Analysis:
-
Record the EPR spectrum of the aliquot.
-
The intensity of the characteristic three-line EPR signal of the nitroxide radical is directly proportional to its concentration.
-
A decrease in signal intensity over time indicates degradation of the radical.
-
-
UV-Vis Spectrophotometry Analysis:
-
Record the UV-Vis absorption spectrum of the aliquot. 4-amino-TEMPO has a characteristic absorption in the visible range.
-
Monitor the absorbance at the wavelength of maximum absorption (λmax).
-
A decrease in absorbance at λmax over time indicates a reduction in the concentration of 4-amino-TEMPO.
-
-
Data Analysis: Plot the concentration of 4-amino-TEMPO (determined by EPR or UV-Vis) as a function of time. From this data, the degradation kinetics (e.g., rate constant) can be determined.
dot
Caption: Workflow for stability assessment.
Signaling Pathways and Applications
4-amino-TEMPO's stable radical nature makes it a valuable tool in studying redox signaling pathways and as a catalyst in various chemical transformations.
Redox Cycling and Catalysis:
In many catalytic applications, 4-amino-TEMPO participates in a redox cycle. For instance, in the oxidation of alcohols, the nitroxide radical is oxidized to the corresponding oxoammonium cation, which is the active oxidizing species. After oxidizing the alcohol, the oxoammonium cation is reduced back to the nitroxide radical, which can then be re-oxidized to continue the catalytic cycle. This process is often coupled with a co-oxidant.
dot
Caption: Catalytic redox cycle of 4-amino-TEMPO.
This guide provides a foundational understanding of the solubility and stability of 4-amino-TEMPO. For critical applications, it is recommended that researchers experimentally verify these properties under their specific conditions. The provided protocols offer a starting point for such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. BJOC - TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy [beilstein-journals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidechem.com [guidechem.com]
- 7. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
- 8. TEMPO | 2564-83-2 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Crystal Structure of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical with significant applications as a spin label and building block in various chemical and biomedical research fields.
Core Data Presentation
The crystal structure of 4-amino-TEMPO has been determined by single-crystal X-ray diffraction. The key crystallographic data and molecular geometry parameters are summarized below. For a complete set of atomic coordinates, bond lengths, bond angles, and torsion angles, researchers are directed to the Cambridge Crystallographic Data Centre (CCDC) under deposition number 657697.[1]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₉H₁₉N₂O |
| Formula Weight | 171.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.721(2) Å |
| b | 12.919(3) Å |
| c | 13.955(4) Å |
| α | 90° |
| β | 96.61(4)° |
| γ | 90° |
| Volume | 1024.6(5) ų |
| Z | 4 |
| Temperature | 160(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from Legros et al., Acta Crystallographica Section E, 2007.
Key Molecular Geometry Insights
The single-crystal X-ray diffraction study reveals that the piperidine (B6355638) ring of 4-amino-TEMPO adopts a chair conformation. In the crystal lattice, the molecules are linked by weak intermolecular N—H···O hydrogen bonds, forming infinite chains that extend along the[2] direction. The N-O bond length, characteristic of the nitroxide radical, is 1.2870(13) Å.
Experimental Protocols
Synthesis of 4-amino-TEMPO
A common synthetic route to 4-amino-TEMPO involves a two-step process starting from 2,2,6,6-tetramethylpiperidine (B32323).
Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
A solution of 2,2,6,6-tetramethylpiperidine (1.0 g, 6.4 mmol) in 10 mL of diethyl ether (Et₂O) is prepared in a round-bottomed flask and cooled to 0 °C.
-
Acetic anhydride (B1165640) (1.08 mL, 15.36 mmol) is added dropwise to the cooled solution.
-
The mixture is allowed to warm to room temperature and stirred for 2 hours, during which a white precipitate of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297) forms.
-
The solvent is removed, and the precipitate is washed with acetone (B3395972) and dried.
-
The dried precipitate (500 mg, 1.92 mmol) is mixed with 20 mL of a 5% aqueous sodium carbonate solution.
-
EDTA-4Na⁺ (79 mg, 0.219 mmol) and sodium tungstate (B81510) (79 mg, 0.24 mmol) are added, and the solution is cooled to 0-4 °C.
-
A cold 30% aqueous solution of hydrogen peroxide (1.58 mL, 51.58 mmol) is added slowly.
-
The mixture is allowed to warm to room temperature and is left to react for 72 hours, resulting in an orange suspension.
-
The suspension is filtered, and the filtrate is saturated with sodium carbonate, leading to the formation of a new orange precipitate.
-
This precipitate is filtered and dried to yield 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.
Step 2: Synthesis of 4-amino-TEMPO
-
1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide (200 mg) is suspended in 12.5 mL of a 15% aqueous potassium hydroxide (B78521) (KOH) solution.
-
The solution is heated to reflux for 36 hours.
-
After cooling to room temperature, the solution is saturated with potassium carbonate (K₂CO₃).
-
The product is extracted with diethyl ether (Et₂O).
-
The combined organic phases are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is evaporated to yield 4-amino-TEMPO as a red liquid which crystallizes upon cooling.
Single-Crystal X-ray Diffraction
The crystal structure of 4-amino-TEMPO was determined using single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an ethanol (B145695) solution.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 160 K) to minimize thermal vibrations.
-
The data for the published structure was collected using a Stoe IPDS imaging plate diffractometer with Mo Kα radiation.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.
-
Mandatory Visualization
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure of 4-amino-TEMPO.
References
A Technical Guide to the Electrochemical Properties of 4-amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl (B88944) radical that has garnered significant interest across various scientific disciplines, including organic chemistry, materials science, and biomedicine.[1] Its unique electrochemical properties make it a valuable tool as a spin label, an antioxidant, a catalyst in electrosynthesis, and a redox mediator in applications such as organic radical batteries and biosensors.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core electrochemical characteristics of 4-amino-TEMPO, detailed experimental protocols for its analysis, and visualizations of key processes.
Core Electrochemical Properties
The electrochemical behavior of 4-amino-TEMPO is primarily defined by the reversible one-electron oxidation of the nitroxyl radical (N-O•) to the corresponding oxoammonium cation (N=O⁺). This process is central to its function in various electrochemical applications.
Redox Potential
The redox potential of 4-amino-TEMPO is a critical parameter that dictates its electron-donating or -accepting capabilities. In a non-aqueous medium such as acetonitrile (B52724) with 0.1 M TEABF₄ as the supporting electrolyte, 4-amino-TEMPO exhibits a half-wave potential (E₁/₂) of approximately -0.05 V versus a Ag/Ag⁺ reference electrode.[4]
The redox potential of 4-amino-TEMPO is significantly influenced by the pH of the medium, a characteristic captured in its Pourbaix diagram.[5] At a low pH, the amino group is protonated, which exerts a strong inductive effect, increasing the redox potential of the aminoxyl/oxoammonium couple to 0.926 V vs. NHE (Normal Hydrogen Electrode).[6] This potential is pH-insensitive in the acidic range.[6] However, under basic conditions (pH > 9), 4-amino-TEMPO undergoes chemically irreversible oxidation, which is likely due to the oxidation of the free amino group.[6]
Electron Transfer Kinetics
The kinetics of the electron transfer process are crucial for applications requiring fast charge transfer, such as in batteries or electrocatalysis. Key parameters include the diffusion coefficient (D) and the standard heterogeneous electron transfer rate constant (k⁰).
While a precise diffusion coefficient specifically for 4-amino-TEMPO is not extensively reported, values for similar TEMPO derivatives in aqueous media are on the order of 10⁻⁵ cm²/s.[2] One study on TEMPO in an aqueous KCl solution reported a diffusion coefficient of 2.26 x 10⁻⁸ cm²/s.[7] The diffusion coefficient is dependent on factors such as the solvent, temperature, and the size of the molecule.[2]
The standard heterogeneous rate constant (k⁰) provides a measure of the kinetic facility of the electron transfer at the electrode surface. For many TEMPO derivatives, the electron transfer is considered quasi-reversible.[2] The forward chemical reaction rate constant (kf) following oxidation for several nitroxides is on the order of 10³ s⁻¹. It has been noted that this rate constant is highest for 4-amino-TEMPO, suggesting a lower degree of reversibility compared to other derivatives under certain conditions.[2]
Electrochemical Stability
The stability of 4-amino-TEMPO during electrochemical cycling is essential for its practical applications. The reversible nature of the nitroxyl radical/oxoammonium cation redox couple contributes to its good cycling stability under appropriate conditions. However, as indicated by the Pourbaix diagram, its stability is pH-dependent. In strongly basic solutions (pH > 9), the irreversible oxidation of the amino group can lead to degradation.[6] Furthermore, the reduction of the nitroxyl radical to the corresponding hydroxylamine (B1172632) can also occur at negative potentials, and this process is often irreversible.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative electrochemical data for 4-amino-TEMPO and its derivatives.
| Parameter | Value | Conditions | Reference |
| Half-Wave Potential (E₁/₂) | -0.05 V | vs. Ag/Ag⁺ in 0.1 M TEABF₄/acetonitrile | [4] |
| Redox Potential (E⁰) | 0.926 V | vs. NHE at low pH | [6] |
Table 1: Redox Potentials of 4-amino-TEMPO
| Derivative | Half-Wave Potential (E₁/₂) (V vs. Ag/Ag⁺) | Ipa/Ipc | Reference |
| 4-amino-TEMPO | -0.05 | 0.98 | [4] |
| 4-acetamide-TEMPO | 0.94 | 0.96 | [4] |
| 4-benzamide-TEMPO | 0.97 | 0.97 | [4] |
| 4-methanesulfonamide-TEMPO | 0.98 | 0.76 | [4] |
| 4-benzenesulfonamide-TEMPO | 1.01 | 0.85 | [4] |
| 4-p-methoxybenzenesulfonamide-TEMPO | 1.04 | 0.77 | [4] |
Table 2: Comparative Electrochemical Data of 4-amino-TEMPO Derivatives in 0.1 M TEABF₄/acetonitrile [4]
| Parameter | Typical Value Range for TEMPO Derivatives | Reference |
| Diffusion Coefficient (D) | 10⁻⁵ cm²/s (aqueous) | [2] |
| Forward Chemical Reaction Rate Constant (kf) after oxidation | ~10³ s⁻¹ (highest for 4-amino-TEMPO) | [2] |
Table 3: Electron Transfer Kinetic Parameters for TEMPO Derivatives
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below.
Cyclic Voltammetry (CV)
Objective: To determine the redox potential and assess the reversibility of the electron transfer process.
Methodology:
-
Electrolyte Preparation: Prepare a solution of 4-amino-TEMPO (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or 0.5 M KCl).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to values where no faradaic reaction is expected.
-
Set the switching potential to a value beyond the expected redox peak.
-
Apply a potential scan at a specific scan rate (e.g., 50 mV/s) and record the resulting current.
-
Perform scans at various scan rates to investigate the kinetics of the electron transfer.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain the cyclic voltammogram.
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (Ipa and Ipc).
-
Calculate the half-wave potential: E₁/₂ = (Epa + Epc) / 2.
-
Assess reversibility by the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV (where n is the number of electrons) for a reversible process, and the peak current ratio (Ipa/Ipc), which should be close to 1.
-
Chronoamperometry
Objective: To determine the diffusion coefficient of 4-amino-TEMPO.
Methodology:
-
Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described for cyclic voltammetry.
-
Potential Step: Apply a potential step from an initial potential where no reaction occurs to a final potential where the reaction is diffusion-controlled (i.e., on the plateau of the voltammetric wave).
-
Current-Time Transient: Record the current as a function of time.
-
Data Analysis:
-
Plot the current (I) against t⁻¹/².
-
The resulting plot should be linear and follow the Cottrell equation: I(t) = nFAD¹/²C / (πt)¹/²
-
The diffusion coefficient (D) can be calculated from the slope of the line, where n is the number of electrons, F is the Faraday constant, A is the electrode area, and C is the bulk concentration of 4-amino-TEMPO.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance and other interfacial properties.
Methodology:
-
Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described for cyclic voltammetry.
-
Frequency Scan: Apply a small amplitude AC potential perturbation (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (e.g., the E₁/₂).
-
Impedance Measurement: Measure the resulting AC current and phase shift.
-
Data Analysis:
-
Plot the imaginary part of the impedance against the real part to generate a Nyquist plot.
-
The Nyquist plot can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct), which is inversely related to the electron transfer rate constant, the solution resistance (Rs), and the double-layer capacitance (Cdl).
-
Visualizations
Electrochemical Oxidation of 4-amino-TEMPO
Caption: Reversible one-electron redox process of 4-amino-TEMPO at an electrode surface.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical experimental workflow for performing cyclic voltammetry on 4-amino-TEMPO.
pH-Dependent Redox Behavior of 4-amino-TEMPO
Caption: Simplified representation of the effect of pH on the redox behavior of 4-amino-TEMPO.
Conclusion
4-amino-TEMPO exhibits rich and tunable electrochemical properties that are highly dependent on the experimental conditions, particularly pH. Its quasi-reversible one-electron redox behavior forms the basis of its utility in a wide array of applications. This guide provides the foundational knowledge and experimental framework for researchers to effectively harness the electrochemical attributes of 4-amino-TEMPO in their respective fields. Further research to precisely quantify the diffusion coefficient and electron transfer rate constant under various conditions will undoubtedly expand its application horizon.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical characterization and thermodynamic analysis of TEMPO derivatives in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. osti.gov [osti.gov]
- 6. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Free Radical Nature of 4-Amino-TEMPO
This technical guide provides a comprehensive overview of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical. Its unique properties make it an invaluable tool in a wide range of scientific disciplines, including biochemistry, materials science, and pharmaceutical development. This document details its core physicochemical properties, redox behavior, and applications, with a focus on its free radical nature. It also provides detailed experimental protocols for its synthesis and use as a spin label.
Core Properties of 4-Amino-TEMPO
4-amino-TEMPO is a derivative of TEMPO, featuring an amino group at the 4-position of the piperidine (B6355638) ring.[1] This functional group allows for covalent attachment to other molecules, making it a versatile spin label.[2] The defining feature of 4-amino-TEMPO is the presence of a stable aminoxyl radical (N-O•). The stability of this radical is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric hindrance provided by the four adjacent methyl groups, which protect the radical from reacting.[3]
Physicochemical and Spectroscopic Data
The fundamental properties of 4-amino-TEMPO are summarized below. This data is critical for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₂O | [1] |
| Molecular Weight | 171.26 g/mol | [1] |
| Appearance | Red to orange solid | [4] |
| Melting Point | ~0 °C (literature) | [5] |
| Storage Temperature | 2-8°C | [5] |
| Isotropic g-factor (g_iso) | 2.00543 | [6] |
| Isotropic Hyperfine Coupling Constant (a_iso_)(¹⁴N) | 16.81 G (1.681 mT) | [6] |
Molecular Structure
The structure of 4-amino-TEMPO is central to its function. The nitroxide group contains the unpaired electron, while the amino group serves as a reactive handle for conjugation.
Caption: Molecular structure of 4-amino-TEMPO highlighting the stable nitroxide radical (N-O•).
Redox Chemistry of 4-Amino-TEMPO
The nitroxide radical of 4-amino-TEMPO can undergo both one-electron oxidation and one-electron reduction, making it a versatile redox agent.[7] This redox activity is fundamental to its role as an oxidation catalyst and its behavior in biological systems.[3][8] The three key species in its redox cycle are the reduced hydroxylamine (B1172632) (TEMPO-H), the stable nitroxide radical (TEMPO), and the oxidized oxoammonium cation (TEMPO⁺).
Caption: Reversible one-electron redox cycle of the TEMPO moiety.
The redox potential of 4-amino-TEMPO is sensitive to pH due to the protonation of the amino group.[7] At low pH, the protonated amino group acts as a strong electron-withdrawing group, increasing the redox potential of the nitroxide/oxoammonium couple.[7] This pH dependence is a key consideration in its application as a catalyst and in biological studies.
| Redox Couple | Condition | Potential (vs. NHE) | Source |
| 4-NH₃⁺-TEMPO / 4-NH₃⁺-TEMPO⁺ | Low pH | 0.926 V | [7] |
| TEMPO / TEMPO⁺ | pH-insensitive | 0.745 V | [7] |
The Free Radical Nature: Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is the primary technique for studying nitroxide radicals.[9][10] The EPR spectrum of 4-amino-TEMPO in a low-viscosity solution at room temperature typically consists of three sharp lines of equal intensity.[11] This characteristic triplet arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1).[9] The shape and width of these lines are highly sensitive to the radical's rotational motion and its local environment, providing rich information on molecular dynamics, polarity, and accessibility.[9][11]
Caption: Simplified workflow for an Electron Paramagnetic Resonance (EPR) experiment.
Experimental Protocols
Synthesis of 4-Amino-TEMPO
This two-step protocol is adapted from established procedures for the synthesis of 4-amino-TEMPO from commercially available starting materials.[12][13][14]
Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of this compound in 10 ml of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure. Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[14]
-
Mix 500 mg (1.92 mmol) of the resulting product with 20 ml of a 5% aqueous sodium carbonate solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate, then cool the solution to 0-4 °C.[14]
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 72 hours. An orange suspension will form.
-
Filter the orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the second precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[14]
Step 2: Synthesis of 4-Amino-TEMPO
-
Suspend 200 mg of the acetamide (B32628) product from Step 1 in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.
-
Cool the solution to room temperature and saturate it with potassium carbonate.
-
Extract the product with diethyl ether (3x portions).
-
Collect the combined organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[13][14]
Protocol for Site-Directed Spin Labeling (SDSL) of a Cysteine Residue
4-amino-TEMPO is typically derivatized to a more reactive form, such as 4-(2-Bromoacetamido)-TEMPO or a methanethiosulfonate (B1239399) spin label (MTSL), to specifically target functional groups like thiols on cysteine residues in proteins.
-
Protein Preparation: Ensure the protein of interest is purified and contains a single, accessible cysteine residue for labeling. The protein should be in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5) free of reducing agents like DTT or β-mercaptoethanol.
-
Label Preparation: Prepare a stock solution of a cysteine-reactive TEMPO derivative (e.g., MTSL) in a water-miscible organic solvent like DMSO or acetonitrile. A typical concentration is 10-50 mM.
-
Labeling Reaction: Add the spin label stock solution to the protein solution in a 10-fold molar excess.
-
Incubation: Gently mix and incubate the reaction at 4 °C overnight or at room temperature for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Removal of Unreacted Label: Quench the reaction by adding a reducing agent like DTT (optional). Remove the excess, unreacted spin label by dialysis, size-exclusion chromatography, or repeated buffer exchange using a centrifugal concentrator.
-
Confirmation of Labeling: Confirm successful labeling using EPR spectroscopy to detect the characteristic three-line nitroxide spectrum and mass spectrometry to verify the mass increase of the protein corresponding to the addition of one label.
Applications in Research and Development
The stable free radical nature of 4-amino-TEMPO makes it a powerful tool for a variety of applications.
-
Spin Labeling for Structural Biology: When covalently attached to a biomolecule, 4-amino-TEMPO acts as a reporter group.[9][10] EPR spectroscopy can then be used to study the structure, dynamics, and conformational changes of proteins and nucleic acids.[2][11]
-
Antioxidant and Radical Scavenger: 4-amino-TEMPO can act as a radical scavenger and has demonstrated antioxidant, antineoplastic, and neuroprotective activities in various studies.[1][8] It can protect cells from oxidative damage.[8]
-
Catalysis: The TEMPO/TEMPO⁺ redox couple is used to catalyze the selective oxidation of alcohols to aldehydes and ketones in organic synthesis.[3][15]
-
Polymer Chemistry: It is used as a radical initiator or stabilizer in polymerization processes, helping to create materials with improved thermal stability and mechanical strength.[8][10]
-
Drug Development: The compound is useful in pharmaceutical research for developing and evaluating drugs that target diseases related to oxidative stress.[10]
References
- 1. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEMPO - Wikipedia [en.wikipedia.org]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. 4-アミノ-TEMPO, フリーラジカル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 4-amino-TEMPO for Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of protein structure is paramount in understanding biological function and for the rational design of therapeutics. Site-directed spin labeling (SDSL) combined with spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) has emerged as a powerful method for elucidating protein structure, dynamics, and conformational changes in solution. A key component of this methodology is the spin label, a paramagnetic molecule that is introduced at specific sites within a protein. 4-amino-TEMPO ((4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a versatile and stable nitroxide radical that serves as a precursor for a variety of spin labels used in these advanced structural biology techniques.[1][2] This document provides detailed application notes and protocols for the use of 4-amino-TEMPO derivatives in protein structure determination.
Principle of Site-Directed Spin Labeling (SDSL)
SDSL involves the introduction of a paramagnetic spin label at a specific amino acid residue in a protein.[3] The most common strategy is to replace a native amino acid with a cysteine residue via site-directed mutagenesis. The unique reactivity of the cysteine's thiol group is then exploited to covalently attach a spin label functionalized with a thiol-reactive group, such as a maleimide (B117702) or methanethiosulfonate (B1239399) (MTS) group.[3][4] The unpaired electron of the nitroxide spin label acts as a reporter, providing structural and dynamic information about its local environment and its distance to other spin labels or paramagnetic centers.[5][6]
Application in Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy directly probes the unpaired electron of the spin label. Continuous-wave (CW) EPR provides information about the mobility of the spin label side chain and its solvent accessibility, which can be used to map secondary and tertiary structure.[6] Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), are used to measure the dipolar coupling between two spin labels, which is dependent on the distance between them.[2][5] This allows for the determination of precise long-range distance restraints (typically 1.5 to 8.0 nm) that are crucial for defining the global fold and conformational changes of a protein.[2][7]
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the paramagnetic spin label influences the nuclear spins of the protein. This effect, known as Paramagnetic Relaxation Enhancement (PRE), causes an increase in the transverse relaxation rates (R2) of nearby nuclei.[8] The magnitude of the PRE is proportional to the inverse sixth power of the distance between the unpaired electron and the nucleus (r⁻⁶).[8] By measuring these PREs, distance restraints of up to ~35 Å can be obtained, providing valuable information for protein structure determination and for characterizing transient, lowly populated conformational states.[8]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Expression
This protocol outlines the initial steps required to prepare a protein for spin labeling.
-
Site Selection: Identify suitable sites for cysteine mutation. Solvent-exposed sites are generally preferred to ensure accessibility for the spin label and to minimize perturbation of the protein's structure.[4] Avoid residues critical for function or stability.
-
Mutagenesis: Introduce single or double cysteine mutations into the gene of interest using a standard site-directed mutagenesis kit. For proteins with native cysteines that are not of interest, mutate them to a non-reactive amino acid like serine or alanine.[3]
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[9] The purity of the protein should be >95% as determined by SDS-PAGE.
Protocol 2: Cysteine-Specific Spin Labeling with a 4-amino-TEMPO Derivative
This protocol describes the covalent attachment of a thiol-reactive 4-amino-TEMPO derivative (e.g., 4-Maleimido-TEMPO) to a cysteine residue.
-
Reduction of Cysteines: Prior to labeling, ensure all cysteine residues are in their reduced state. Incubate the purified protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label to prevent it from reacting with the label. This is typically achieved by buffer exchange using a desalting column (e.g., spin column or size-exclusion chromatography).[10]
-
Labeling Reaction: Immediately after removing the reducing agent, add a 10- to 20-fold molar excess of the thiol-reactive 4-amino-TEMPO derivative (e.g., 4-Maleimido-TEMPO, dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the protein solution.[4]
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with the excess spin label.
-
Removal of Excess Spin Label: Separate the labeled protein from the unreacted spin label using a desalting column, size-exclusion chromatography, or dialysis.[3] This step is crucial to avoid interference from free spin label in subsequent spectroscopic measurements.
-
Verification of Labeling: Confirm the successful labeling and determine the labeling efficiency using methods such as mass spectrometry (to observe the mass shift corresponding to the attached label) or by comparing the integrated EPR signal intensity of the sample to a standard of known concentration.[11]
Protocol 3: Sample Preparation for EPR and NMR Spectroscopy
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
For EPR (DEER) Spectroscopy:
-
Concentration: Concentrate the spin-labeled protein to a typical concentration range of 50-200 µM.
-
Buffer: The buffer should be compatible with the protein's stability and the low temperatures used for DEER measurements.
-
Cryoprotectant: Add a cryoprotectant, such as 20-30% (v/v) glycerol (B35011) or sucrose, to the sample to ensure glass formation upon freezing, which is essential for preserving the protein structure and obtaining high-quality DEER data.[2]
-
Sample Loading: Load the sample into a quartz EPR tube and flash-freeze it in liquid nitrogen.
For NMR (PRE) Spectroscopy:
-
Concentration: Protein concentrations for NMR are typically higher, in the range of 0.1-1.0 mM.[12]
-
Buffer: Use a standard NMR buffer, often containing a small percentage of D₂O for the lock signal. The pH should be carefully controlled.
-
Paramagnetic and Diamagnetic States: To measure the PRE, two datasets are required: one with the spin label in its paramagnetic state and one in its diamagnetic (reduced) state.
-
Paramagnetic Sample: The spin-labeled protein as prepared.
-
Diamagnetic Sample: After acquiring the data for the paramagnetic state, add a reducing agent such as ascorbic acid (to a final concentration of 2-5 mM) directly to the NMR tube to reduce the nitroxide radical.[13] This quenches the paramagnetic effect without altering the sample conditions.
-
-
NMR Data Acquisition: Acquire a series of 2D ¹H-¹⁵N HSQC or other relevant NMR spectra to measure the transverse relaxation rates of the protein's backbone amides in both the paramagnetic and diamagnetic states.[8]
Data Presentation
Quantitative data derived from EPR and NMR experiments are crucial for accurate structure determination.
Table 1: Example DEER-Derived Distance Restraints for a Doubly Labeled Protein
| Labeled Residue Pair | Most Probable Distance (Å) | Distance Distribution Width (Å) |
| Cys25 - Cys88 | 35.2 | 4.5 |
| Cys25 - Cys112 | 48.7 | 6.2 |
| Cys54 - Cys97 | 25.1 | 3.8 |
| Cys88 - Cys131 | 42.5 | 5.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example PRE-Derived Distance Restraints for a Singly Labeled Protein
| Residue Number | R₂ (Paramagnetic) (s⁻¹) | R₂ (Diamagnetic) (s⁻¹) | PRE (Γ₂) (s⁻¹) | Derived Distance (Å) |
| 15 | 25.8 | 15.2 | 10.6 | 12.5 |
| 32 | 18.1 | 14.9 | 3.2 | 18.3 |
| 45 | 35.2 | 16.1 | 19.1 | 9.8 |
| 68 | 16.5 | 15.5 | 1.0 | >25 |
This table presents hypothetical data for illustrative purposes.
Visualizations
The following diagrams illustrate the key workflows and relationships in using 4-amino-TEMPO for protein structure determination.
Caption: General workflow for protein structure determination using SDSL.
Caption: Workflow for DEER distance measurements.
Caption: Workflow for PRE-NMR distance measurements.
Conclusion
4-amino-TEMPO is a foundational molecule for the synthesis of a wide array of spin labels that are indispensable for modern structural biology. The application of 4-amino-TEMPO-derived spin labels in conjunction with EPR and NMR spectroscopy provides a powerful approach to obtain long-range distance restraints, which are essential for determining the three-dimensional structure of proteins and for characterizing their dynamic behavior in solution. The detailed protocols and application notes provided herein offer a guide for researchers to effectively employ this technology in their structural biology and drug discovery endeavors.
References
- 1. glenresearch.com [glenresearch.com]
- 2. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-TEMPO Mediated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxide-Mediated Polymerization (NMP) is a robust and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. This method relies on the reversible capping of the growing polymer chain by a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives. 4-amino-TEMPO, a functionalized derivative, is of particular interest as the primary amine group allows for post-polymerization modifications, such as conjugation to biomolecules or surfaces, making it highly valuable in the development of advanced materials for biomedical and pharmaceutical applications.
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-amino-TEMPO in mediated polymerization, with a focus on the synthesis of functional polymers.
Principle of 4-amino-TEMPO Mediated Polymerization
4-amino-TEMPO mediated polymerization follows the general mechanism of NMP. The process can be initiated through two primary pathways:
-
Bimolecular NMP: This approach involves a conventional radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) and the nitroxide mediator (4-amino-TEMPO). The initiator generates propagating radicals that are then reversibly deactivated by 4-amino-TEMPO, establishing a dynamic equilibrium between active and dormant chains. This allows for controlled polymer growth.
-
Unimolecular NMP: This method utilizes a pre-synthesized alkoxyamine initiator, which is a molecule containing both the initiating species and the nitroxide mediator. Upon thermal activation, the alkoxyamine undergoes homolytic cleavage to generate the initiating radical and the mediating nitroxide in a 1:1 ratio, providing better control over the polymerization.
The primary amino group on the 4-amino-TEMPO molecule is typically preserved during polymerization and can be used for subsequent chemical transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-TEMPO
Prior to its use in polymerization, 4-amino-TEMPO can be synthesized from 2,2,6,6-tetramethylpiperidine (B32323).
Materials:
-
2,2,6,6-tetramethylpiperidine
-
Ether (Et₂O)
-
Acetic anhydride (B1165640)
-
5% Sodium carbonate aqueous solution
-
EDTA-4Na⁺
-
Sodium tungstate (B81510)
-
30% Hydrogen peroxide aqueous solution
-
15% Potassium hydroxide (B78521) (KOH) aqueous solution
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Acetylation: Dissolve 2,2,6,6-tetramethylpiperidine (1.0 g, 6.4 mmol) in ether (10 ml) in a round-bottomed flask and cool to 0 °C. Add acetic anhydride (1.08 ml, 15.36 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297) will form. Remove the solvent and wash the precipitate with acetone and dry.
-
Oxidation: In a 250 ml round-bottomed flask, mix the dried acetamide (B32628) acetate (500 mg, 1.92 mmol) with 20 ml of a 5% sodium carbonate aqueous solution. Add EDTA-4Na⁺ (79 mg, 0.219 mmol) and sodium tungstate (79 mg, 0.24 mmol) and cool the solution to 0-4 °C. Slowly add a cold 30% aqueous solution of hydrogen peroxide (1.58 ml, 51.58 mmol). Allow the mixture to warm to room temperature and leave for 72 hours. An orange suspension will form. Filter the suspension and saturate the filtrate with sodium carbonate to form a new orange precipitate. Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.
-
Hydrolysis: Suspend the obtained acetamide (200 mg) in 12.5 ml of a 15% KOH aqueous solution and heat to reflux for 36 hours. Cool the solution to room temperature, saturate with K₂CO₃, and extract with Et₂O. Collect the organic phase, dry with Na₂SO₄, and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.
Protocol 2: Representative Bimolecular NMP of N-Vinylpyrrolidone (NVP) Mediated by a TEMPO Derivative
This protocol describes the synthesis of a TEMPO-terminated polystyrene macroinitiator followed by the block copolymerization of N-vinylpyrrolidone (NVP). This procedure, originally for unsubstituted TEMPO, serves as a foundational method for 4-amino-TEMPO.
Materials:
-
Styrene (B11656), freshly distilled
-
N-vinylpyrrolidone (NVP), freshly distilled
-
Benzoyl peroxide (BPO), recrystallized
-
4-amino-TEMPO
-
Chloroform
-
Polymerization ampoule
Part A: Synthesis of 4-amino-TEMPO-terminated Polystyrene Macroinitiator
-
Place styrene (e.g., 10 g), BPO (e.g., 0.1 g, 0.41 mmol), and 4-amino-TEMPO (e.g., 0.07 g, 0.41 mmol) in a polymerization ampoule.
-
Degas the mixture by three freeze-pump-thaw cycles and seal the ampoule under vacuum.
-
Heat the ampoule in an oil bath at 95°C for 3.5 hours and then at 125°C for 6 hours.
-
Cool the ampoule, break the seal, and dissolve the viscous product in chloroform.
-
Precipitate the polymer by pouring the solution into an excess of methanol.
-
Filter and dry the 4-amino-TEMPO-terminated polystyrene macroinitiator under vacuum.
Part B: Synthesis of Polystyrene-block-poly(N-vinylpyrrolidone) (PS-b-PNVP)
-
In a polymerization ampoule, dissolve the 4-amino-TEMPO-terminated polystyrene macroinitiator (e.g., 0.20 g) in NVP (e.g., 3.0 g).
-
Degas the solution by three freeze-pump-thaw cycles and seal the ampoule under vacuum.
-
Heat the ampoule at 125°C for a specified time (e.g., 24 hours) to allow for the polymerization of NVP.
-
Cool the ampoule, break the seal, and dissolve the product in chloroform.
-
Precipitate the block copolymer in an appropriate non-solvent (e.g., methanol or ether).
-
Filter and dry the resulting PS-b-PNVP block copolymer under vacuum.
Data Presentation
The following tables summarize representative data for NMP of styrene and NVP. Note that the data for the block copolymerization of NVP from a TEMPO-terminated polystyrene macroinitiator is presented as an illustrative example for a 4-amino-TEMPO mediated system.[1]
Table 1: Characteristics of TEMPO-terminated Polystyrene Macroinitiator [1]
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | 3805 g/mol |
| Polydispersity Index (PDI) | 1.11 |
Table 2: Characteristics of Poly(styrene-b-N-vinylpyrrolidone) Diblock Copolymer [1]
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | 7448 g/mol |
| Polydispersity Index (PDI) | 1.59 |
Visualizations
Signaling Pathway of Nitroxide-Mediated Polymerization
The following diagram illustrates the general mechanism of Nitroxide-Mediated Polymerization.
Caption: General mechanism of Nitroxide-Mediated Polymerization.
Experimental Workflow for Block Copolymer Synthesis
The following diagram outlines the experimental workflow for the synthesis of a block copolymer using a 4-amino-TEMPO mediated approach.
Caption: Workflow for synthesizing block copolymers via NMP.
Conclusion
4-amino-TEMPO is a valuable mediator for nitroxide-mediated polymerization, enabling the synthesis of well-defined polymers with a versatile functional handle for further modification. The provided protocols, adapted from established NMP procedures, offer a solid foundation for researchers to develop a wide range of functional polymeric materials for applications in drug delivery, bioconjugation, and materials science. The control over molecular weight and architecture afforded by this technique makes it a powerful tool for the design of next-generation polymers.
References
Application Notes and Protocols: 4-amino-TEMPO as a Catalyst for Selective Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) as a catalyst for the selective oxidation of alcohols to aldehydes and ketones. This document includes key quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow to facilitate its application in research and development.
Introduction
4-amino-TEMPO is a stable nitroxyl (B88944) radical that serves as an efficient catalyst for the selective oxidation of primary and secondary alcohols. As a derivative of TEMPO, it operates through a catalytic cycle involving an oxoammonium ion as the active oxidizing species. This method is valued for its mild reaction conditions and high selectivity, offering an alternative to heavy metal-based oxidants. 4-amino-TEMPO can be utilized in both homogeneous and heterogeneous systems, providing flexibility for various synthetic applications.
Catalytic Performance Data
The catalytic efficacy of 4-amino-TEMPO has been demonstrated in both homogeneous and heterogeneous systems. The following tables summarize the quantitative data for the oxidation of various alcohols.
Table 1: Homogeneous Catalytic Oxidation of Benzyl Alcohol with 4-amino-TEMPO
| Substrate | Catalyst System | Co-oxidant | Product | Yield (%) | Selectivity (%) |
| Benzyl Alcohol | 4-amino-TEMPO | m-CPBA | Benzaldehyde | 59 | 96[1] |
Table 2: Heterogeneous Catalytic Oxidation of Various Alcohols with Immobilized 4-amino-TEMPO in a Flow System
Note: The following data was obtained using a 4-amino-TEMPO catalyst immobilized on a polymer monolith in a continuous flow system with a residence time of 4 minutes.[1]
| Substrate | Product | Yield (%) |
| 2-Phenylethanol | Phenylacetaldehyde | 18 |
| (±)-1-Phenylethanol | Acetophenone | 22 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 35 |
| 2-Methoxybenzyl alcohol | 2-Methoxybenzaldehyde | 59 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 62 |
Reaction Mechanism and Experimental Workflow
The catalytic cycle of TEMPO-derivatives in alcohol oxidation is well-established. The reaction proceeds through the oxidation of the nitroxyl radical to the active N-oxoammonium ion by a co-oxidant. This species then oxidizes the alcohol to the corresponding carbonyl compound, while being reduced to a hydroxylamine (B1172632). The hydroxylamine is subsequently re-oxidized back to the nitroxyl radical, completing the catalytic cycle.
Caption: Catalytic cycle of 4-amino-TEMPO.
A general workflow for conducting a 4-amino-TEMPO catalyzed oxidation experiment is outlined below. This workflow includes reaction setup, monitoring, work-up, and product purification.
References
Synthesis of 4-amino-TEMPO derivatives for specific applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-amino-TEMPO and its derivatives. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to support research and development in various scientific fields.
Introduction to 4-Amino-TEMPO
4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, is a stable nitroxide radical that serves as a versatile building block for the synthesis of a wide range of derivatives.[1] Its unique properties, including its paramagnetic nature, make it an invaluable tool in diverse applications such as spin labeling for Electron Paramagnetic Resonance (EPR) spectroscopy, antioxidant studies, drug development, and polymer chemistry.[2] The amino group at the 4-position provides a reactive handle for further functionalization, allowing for the creation of derivatives with tailored properties for specific applications.[3]
Key Applications of 4-Amino-TEMPO Derivatives
4-Amino-TEMPO and its derivatives are utilized in several key research and development areas:
-
Spin Labeling in Biochemistry: They are widely used as spin labels for studying the structure, dynamics, and interactions of biomolecules like proteins and nucleic acids using EPR spectroscopy.[2][4]
-
Drug Development: These compounds are valuable in pharmaceutical research for developing new drugs targeting diseases related to oxidative stress.[2] Their ability to mimic superoxide (B77818) dismutase and protect cells from oxidative damage makes them promising therapeutic agents and radioprotectors.[1]
-
MRI Contrast Agents: As metal-free radical contrast agents, TEMPO derivatives offer a safer alternative to gadolinium-based agents for magnetic resonance imaging (MRI).[5][6][7]
-
Polymer Chemistry: In materials science, they function as radical initiators or stabilizers in polymerization processes, enhancing the thermal stability and mechanical strength of polymers.[2][8]
-
Organic Synthesis: TEMPO derivatives are effective catalysts for the selective oxidation of alcohols to aldehydes and ketones.[9][10]
Synthesis Protocols
Protocol 1: Synthesis of 4-Amino-TEMPO
This protocol describes a two-step synthesis of 4-amino-TEMPO starting from 2,2,6,6-tetramethylpiperidine (B32323).[3][11]
Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether (Et2O) in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure.
-
Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).
-
In a separate 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the acetamide (B32628) acetate with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na+ and 79 mg (0.24 mmol) of sodium tungstate.
-
Cool the solution to 0-4 °C.
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and leave for 72 hours.
-
Filter the resulting orange suspension.
-
Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.
Step 2: Synthesis of 4-Amino-TEMPO
-
Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) (KOH) solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature.
-
Saturate the solution with potassium carbonate (K2CO3).
-
Extract the product with diethyl ether (Et2O).
-
Collect the organic phase, dry it over sodium sulfate (B86663) (Na2SO4), and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of 4-amino-TEMPO and its derivatives.
Table 1: Synthesis Yields
| Compound | Starting Material | Yield (%) | Reference |
| 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 2,2,6,6-tetramethylpiperidine | 75 | [11] |
| 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 89.5 | [11] |
| 4-amino-TEMPO | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 92.0 | [11] |
Table 2: Physical and Spectroscopic Properties of 4-Amino-TEMPO
| Property | Value | Reference |
| Molecular Formula | C9H19N2O | [2] |
| Molecular Weight | 171.26 g/mol | [2] |
| Appearance | Orange solid | [2] |
| Melting Point | 33 - 36 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Temp. | 2 - 8 °C | [2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for 4-amino-TEMPO.
Caption: Two-step synthesis of 4-amino-TEMPO.
Application in Spin Labeling for EPR Spectroscopy
4-amino-TEMPO derivatives are covalently attached to biomolecules to act as spin labels. The EPR spectrum of the spin label provides information about the local environment and dynamics of the biomolecule.
Caption: Workflow for spin labeling and EPR analysis.
Application Protocol: Spin Labeling of Proteins
This protocol provides a general method for labeling cysteine residues in a protein with a maleimide (B117702) derivative of 4-amino-TEMPO.
Materials:
-
Protein of interest with an accessible cysteine residue
-
4-Maleimido-TEMPO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10-fold molar excess stock solution of 4-Maleimido-TEMPO in DMSO.
-
Add the 4-Maleimido-TEMPO stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at 4 °C overnight with gentle agitation.
-
Remove the unreacted spin label by passing the solution through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Confirm labeling efficiency using EPR spectroscopy or mass spectrometry.
Signaling Pathway Visualization: Antioxidant Activity
4-amino-TEMPO exhibits superoxide dismutase (SOD)-mimetic activity, which can protect cells from oxidative damage by scavenging superoxide radicals.[1]
Caption: Antioxidant mechanism of 4-amino-TEMPO.
Conclusion
4-amino-TEMPO and its derivatives are powerful tools for researchers across various disciplines. The protocols and data presented here provide a foundation for their synthesis and application in areas such as structural biology, drug discovery, and materials science. The versatility of the 4-amino-TEMPO scaffold ensures its continued importance in the development of new technologies and therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Radical Contrast Agents Based on Polyacetylenes Containing 2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): Targeted Magnetic Resonance (MR)/Optical Bimodal Imaging of Folate Receptor Expressing HeLa Tumors in Vitro and in Vivo(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A nitroxides-based macromolecular MRI contrast agent with an extraordinary longitudinal relaxivity for tumor imaging via clinical T1WI SE sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] TEMPO and Its Derivatives: Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Site-Directed Spin Labeling of Nucleic Acids with 4-amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-directed spin labeling (SDSL) of nucleic acids using the nitroxide spin label 4-amino-TEMPO. This technique is a powerful tool for investigating the structure, dynamics, and interactions of DNA and RNA, offering valuable insights for drug development and molecular biology research.
Introduction to Site-Directed Spin Labeling (SDSL) of Nucleic Acids
Site-directed spin labeling is a versatile biophysical technique that provides information on the structure and dynamics of macromolecules.[1] By introducing a paramagnetic spin label, such as 4-amino-TEMPO, at a specific site within a nucleic acid, it is possible to measure distances between labeled sites, assess conformational changes, and probe the local environment of the label.[1][2] This is achieved through Electron Paramagnetic Resonance (EPR) spectroscopy, particularly through techniques like Double Electron-Electron Resonance (DEER), which can measure distances in the range of 1.5 to 8 nanometers.[3][4]
The primary method for incorporating spin labels into nucleic acids is through solid-phase synthesis using phosphoramidite (B1245037) chemistry.[1][5] This involves the chemical synthesis of a phosphoramidite monomer of the spin label, which can then be incorporated at any desired position in a DNA or RNA oligonucleotide during automated synthesis. For larger nucleic acids, enzymatic ligation can be employed to join smaller, spin-labeled fragments.[6]
Small nucleic acid drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a growing class of therapeutics.[7][8] SDSL can be a valuable tool in the development of these drugs by providing insights into their conformation, how they interact with their targets, and their structural changes upon binding.[7]
Key Applications in Research and Drug Development:
-
Structural Determination of Nucleic Acids: Measuring nanometer-range distances between two spin labels provides crucial constraints for determining the three-dimensional structure of DNA and RNA molecules and their complexes.[5]
-
Analysis of Conformational Changes: SDSL can detect and characterize conformational changes in nucleic acids induced by ligand binding, protein interaction, or changes in environmental conditions.
-
Studying Nucleic Acid-Protein Interactions: By labeling either the nucleic acid or a protein binding partner, it is possible to map their interaction interface and study the structural dynamics of the complex.
-
High-Throughput Screening: SDSL can be adapted for screening small molecules that bind to specific nucleic acid structures, such as aptamers or riboswitches.
-
Development of Nucleic Acid Therapeutics: Understanding the structure and dynamics of therapeutic oligonucleotides is crucial for optimizing their efficacy and specificity.[7][8]
Experimental Workflows
The general workflow for site-directed spin labeling of nucleic acids involves several key stages, from the synthesis of the spin-labeled oligonucleotide to the final EPR analysis.
Caption: Experimental workflow for site-directed spin labeling of nucleic acids.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of 4-amino-TEMPO labeled nucleic acids.
Table 1: Phosphoramidite Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) | Reference |
| Standard Unmodified DNA | >99 | [9] |
| 4-amino-TEMPO modified (estimated) | 95 - 98 | [10][11] |
| Other Modified Phosphoramidites | 98+ | [10] |
Note: The coupling efficiency of modified phosphoramidites can be slightly lower than standard phosphoramidites and may require longer coupling times.[12]
Table 2: Enzymatic Ligation Efficiency
| Ligase | Substrate | Ligation Efficiency (%) | Reference |
| T4 DNA Ligase | Cohesive ends | High (approaching 100%) | [13][14] |
| T4 DNA Ligase | Blunt ends | Lower, variable | [13][15] |
| T4 RNA Ligase | Single-stranded RNA | Variable | [6] |
Note: Ligation efficiency is highly dependent on factors such as substrate concentration, buffer composition, and incubation time and temperature.[6][16]
Table 3: Representative DEER Distance Measurements
| Nucleic Acid System | Labeled Positions | Measured Distance (Å) | Reference |
| Dodecamer DNA duplex | Various | 20 - 40 | [5] |
| KCNE1 in lipid bilayers | 53/57-63/67 | 15 ± 2 | [8] |
| Human Telomeric Quadruplexes | Various | 17 and 29 | [17] |
Note: The accuracy of DEER distance measurements is typically within 1-2 Å.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-TEMPO
This protocol is adapted from a known procedure for the synthesis of 4-amino-TEMPO.[3]
Materials:
-
4-amino-2,2,6,6-tetramethylpiperidine
-
Hydrogen peroxide (30%)
-
Sodium tungstate (B81510) dihydrate
-
EDTA
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of sodium tungstate dihydrate and EDTA.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide.
-
Filter the reaction mixture and concentrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 4-amino-TEMPO as a red-orange solid.
Protocol 2: Synthesis of 4-amino-TEMPO Phosphoramidite
This is a general protocol for the phosphitylation of a hydroxyl-containing molecule, which can be adapted for the amino group of 4-amino-TEMPO after suitable modification to introduce a linker with a hydroxyl group.
Materials:
-
4-amino-TEMPO derivative with a hydroxyl-terminated linker
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4-amino-TEMPO derivative in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a few drops of methanol.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine (B128534) to obtain the desired phosphoramidite.
Protocol 3: Solid-Phase Synthesis of a Spin-Labeled Oligonucleotide
This protocol outlines the general cycle for automated solid-phase DNA synthesis using the phosphoramidite method.[9][18]
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached
-
Standard DNA phosphoramidites (A, C, G, T)
-
4-amino-TEMPO phosphoramidite solution
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The 4-amino-TEMPO phosphoramidite (or a standard phosphoramidite) and the activator solution are delivered to the synthesis column. The coupling reaction forms a phosphite (B83602) triester linkage. This step may require a longer time for modified phosphoramidites.[12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at elevated temperature.
-
The resulting solution containing the crude, spin-labeled oligonucleotide is collected and lyophilized.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Protocol 4: Enzymatic Ligation of Spin-Labeled Oligonucleotides
This protocol describes a typical ligation reaction using T4 DNA Ligase to join two spin-labeled DNA fragments.[13][14]
Materials:
-
5'-phosphorylated spin-labeled DNA fragment ("insert")
-
DNA fragment with a compatible overhang ("vector")
-
T4 DNA Ligase
-
10X T4 DNA Ligase Buffer (containing ATP)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the "vector" and "insert" DNA fragments in a desired molar ratio (e.g., 1:3 vector to insert).
-
Add 10X T4 DNA Ligase Buffer to a final concentration of 1X.
-
Add nuclease-free water to the desired final volume.
-
Mix gently by pipetting.
-
Add T4 DNA Ligase to the reaction mixture.
-
Incubate the reaction. For cohesive (sticky) ends, incubate at 16°C overnight or at room temperature for 10-30 minutes. For blunt ends, incubate at 16°C overnight or at room temperature for 2 hours.
-
(Optional) Heat-inactivate the ligase at 65°C for 10 minutes.
-
The ligated product can be purified by polyacrylamide gel electrophoresis (PAGE) or HPLC.
Conclusion
Site-directed spin labeling of nucleic acids with 4-amino-TEMPO is a robust and informative technique for elucidating the structural and dynamic properties of DNA and RNA. The combination of chemical synthesis and enzymatic methods allows for the site-specific incorporation of spin labels into a wide range of nucleic acid targets. The application of EPR and DEER spectroscopy to these labeled molecules provides valuable data for basic research and the development of novel nucleic acid-based therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to implement this powerful methodology in their own laboratories.
References
- 1. atdbio.com [atdbio.com]
- 2. Site-directed spin labeling studies on nucleic acid structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient assembly of very short oligonucleotides using T4 DNA Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. neb.com [neb.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. neb.com [neb.com]
- 14. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: 4-amino-TEMPO Functionalized Polymers for Energy Storage
Audience: Researchers and scientists in materials science, electrochemistry, and energy storage.
Introduction
Organic radical polymers (ORPs) are a promising class of active materials for next-generation energy storage devices, offering potential advantages such as high power density, rapid charge-discharge capabilities, and environmental benignity compared to traditional metal-ion batteries.[1][2] Among various organic radical species, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly stable nitroxide radical that undergoes a reversible one-electron redox reaction, making it an excellent candidate for cathode materials.[1][3]
Functionalizing polymer backbones with TEMPO moieties, particularly through the versatile 4-amino-TEMPO derivative, allows for the creation of high-capacity, durable electrode materials. The polymer architecture prevents the dissolution of the active radical into the electrolyte, a common failure mechanism for small-molecule redox species, thereby enhancing cycle life and stability.[4] These polymers can be tailored for various applications, including organic radical batteries (ORBs) and aqueous organic redox flow batteries (AORFBs).[4][5]
This document provides detailed protocols for the synthesis, characterization, and electrochemical evaluation of 4-amino-TEMPO functionalized polymers for energy storage applications.
Synthesis Protocols
A common strategy for preparing these materials is the post-polymerization functionalization of a pre-synthesized polymer backbone. This approach allows for good control over the polymer's molecular weight and structure before introducing the radical functionality.
Protocol 2.1: Synthesis of a Poly(4-chloromethyl styrene) Backbone
This protocol describes the synthesis of a poly(4-chloromethyl styrene-co-divinylbenzene) monolith, which serves as a scaffold for immobilizing 4-amino-TEMPO.[6][7]
Materials:
-
4-chloromethyl styrene (B11656) (CMS)
-
Divinylbenzene (DVB)
-
α,α'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (porogen)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-amino-TEMPO
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Prepare a monomer solution by dissolving CMS, DVB, and AIBN in toluene. The ratio of CMS to DVB can be varied to control the cross-linking density.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and heat it in an oil bath at 70-80 °C for 24 hours to induce radical polymerization.
-
After polymerization, cool the vessel to room temperature. The resulting polymer monolith should be a rigid, porous material.
-
Wash the monolith extensively with a good solvent (e.g., THF or DMF) to remove any unreacted monomers, initiator, and porogen. Dry the monolith under vacuum.
Protocol 2.2: Functionalization with 4-amino-TEMPO
This protocol details the immobilization of 4-amino-TEMPO onto the chloromethylated polymer backbone via a nucleophilic substitution reaction.[6][7]
Procedure:
-
Prepare a solution of 4-amino-TEMPO and DIPEA in anhydrous DMF. The amount of 4-amino-TEMPO should be in slight excess relative to the chloromethyl groups on the polymer to ensure complete functionalization. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.
-
Place the synthesized polymer monolith in a suitable reaction vessel (e.g., a column for flow reactions or a round-bottom flask for batch reactions).
-
Add the 4-amino-TEMPO solution to the polymer.
-
Heat the reaction mixture to 60-70 °C and stir (or flow through the column) for 24-48 hours.
-
After the reaction is complete, wash the functionalized polymer monolith thoroughly with DMF, water, and THF to remove excess reagents and byproducts.
-
Dry the final 4-amino-TEMPO functionalized polymer under vacuum. The polymer should have a characteristic orange or reddish color.
Characterization Protocols
Proper characterization is crucial to confirm the successful synthesis and to understand the material's properties.
Protocol 3.1: Spectroscopic and Thermal Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the initial polymer backbone and the final functionalized polymer.
-
Confirm the disappearance of the C-Cl stretching vibration (typically around 670 cm⁻¹) from the chloromethyl groups.
-
Verify the appearance of new peaks corresponding to the N-H bending and C-N stretching from the secondary amine linkage formed.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
EPR is essential to confirm the presence and quantify the concentration of the stable TEMPO radical.[8]
-
Acquire the X-band EPR spectrum of the solid polymer.
-
The spectrum should show a characteristic triplet signal, which is a clear indicator of the nitroxide radical. The radical content can be quantified by comparing the integrated signal intensity to a known standard.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Direct NMR characterization of the final radical polymer is not feasible due to paramagnetic broadening.[4]
-
To obtain structural information, the TEMPO radical can be chemically reduced to its diamagnetic hydroxylamine (B1172632) form using a reducing agent like ascorbic acid or phenylhydrazine.
-
Acquire ¹H NMR of the reduced polymer to confirm the polymer backbone structure and the presence of protons associated with the attached TEMPO moiety.[4]
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn) and polydispersity index (Ð) of the initial polymer backbone to understand the polymer's physical properties.[4]
-
Electrochemical Evaluation Protocols
Electrochemical tests are performed to assess the performance of the functionalized polymer as an energy storage material.
Protocol 4.1: Electrode Fabrication
-
Create a homogeneous slurry by mixing the 4-amino-TEMPO functionalized polymer (active material), a conductive additive (e.g., carbon black, carbon nanotubes), and a polymer binder (e.g., PVDF) in a suitable solvent (e.g., NMP). A typical weight ratio is 80:10:10 (active material:conductive additive:binder).
-
Use a planetary mixer or ultrasonicator to ensure uniform dispersion.
-
Cast the slurry onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to achieve a uniform thickness.
-
Dry the coated electrode in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.
-
Punch out circular electrodes of a known area and press them to ensure good contact between the material and the current collector.
Protocol 4.2: Electrochemical Cell Assembly
-
For Organic Radical Batteries (Coin Cells):
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use the fabricated polymer electrode as the cathode and a lithium metal foil as the anode.
-
Place a microporous separator (e.g., Celgard) between the electrodes.
-
Add a few drops of a liquid organic electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Crimp the coin cell to ensure it is properly sealed.
-
-
For Aqueous Organic Redox Flow Batteries (AORFBs):
-
Prepare the catholyte by dissolving the water-soluble 4-amino-TEMPO functionalized polymer in an aqueous supporting electrolyte (e.g., 1.0 M NaCl).[4]
-
Prepare the anolyte using a suitable redox-active species (e.g., methyl viologen).[4]
-
Assemble a flow cell using graphite (B72142) felt electrodes, a suitable ion-exchange or size-exclusion membrane, and the prepared catholyte and anolyte solutions.[4][8]
-
Protocol 4.3: Electrochemical Testing
Use a potentiostat/galvanostat to perform the following tests:
-
Cyclic Voltammetry (CV):
-
Scan the potential at various rates (e.g., 10-300 mV/s) within a stable voltage window (e.g., 2.5-4.0 V vs. Li/Li⁺ for organic batteries).[4]
-
The CV curve should show a pair of reversible redox peaks corresponding to the TEMPO/TEMPO⁺ reaction.
-
The peak separation can provide information about the reaction kinetics.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Cycle the cell at different current densities (C-rates) within the set voltage window.
-
The GCD profiles should exhibit a flat voltage plateau, characteristic of a battery-type material.
-
Calculate the specific capacity (mAh/g), Coulombic efficiency, and energy efficiency from these curves.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be used to analyze the cell's internal resistance, including charge transfer resistance and ion diffusion limitations.
-
Quantitative Data Summary
The performance of TEMPO-based polymers can vary significantly based on the polymer backbone, electrolyte, and cell configuration. The table below summarizes typical performance metrics reported in the literature for different systems.
| Polymer System | Application | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycle Life (Capacity Retention) | Reference |
| PTMA (Poly(4-methacryloyloxy-TEMPO)) | Organic Radical Battery | ~110 (vs. theoretical 111) | > 99% | 89% after 1000 cycles | [5] |
| Polyvinylimidazole-TEMPO (P-T-S) | Aqueous Redox Flow Battery | 138 mAh (initial discharge) | 98.69% (average) | 99.74% retention per cycle for 300 cycles | [4] |
| Hyperbranched Polyamidoamine-TEMPO (HPT-II1Cl) | Redox Flow Battery | 5 mAh (total catholyte capacity) | ~98% | Stable for 50 cycles (reported) | [8] |
| Poly-norbornene-TEMPO | Organic Radical Battery | 54 - 109 (endo/exo dependent) | - | - | [3] |
Visualizations
Caption: Workflow for synthesis and characterization of 4-amino-TEMPO polymers.
Caption: Schematic of a three-electrode setup for electrochemical testing.
Caption: Reversible redox reaction of the TEMPO radical moiety.
References
- 1. mdpi.com [mdpi.com]
- 2. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03925D [pubs.rsc.org]
Application Notes and Protocols: Immobilization of 4-amino-TEMPO on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) onto various solid supports. The focus is on creating robust, recyclable catalysts for applications such as the selective oxidation of alcohols, a critical transformation in pharmaceutical and fine chemical synthesis.
Application Notes
Introduction to 4-amino-TEMPO Immobilization
4-amino-TEMPO is a stable nitroxide radical widely used as a catalyst for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] While homogeneous TEMPO catalysts are highly efficient, their separation from the reaction mixture can be challenging, hindering their recovery and reuse. Immobilizing 4-amino-TEMPO on solid supports transforms it into a heterogeneous catalyst, offering significant advantages:
-
Easy Separation : The catalyst can be easily removed from the reaction mixture by simple filtration.[2][3]
-
Catalyst Reusability : The recovered catalyst can be reused for multiple reaction cycles, reducing costs and waste.[4][5]
-
Continuous Flow Applications : Supported catalysts are ideal for use in packed-bed or monolith continuous flow reactors, enabling process automation and scalability.[6]
-
Improved Stability : Immobilization can in some cases enhance the thermal and chemical stability of the catalyst.[7]
Common Solid Supports
The choice of solid support is crucial as it influences the catalyst's loading, activity, stability, and mechanical properties. Common supports include:
-
Polymer Resins : Materials like polystyrene-based Merrifield resin or polymer monoliths offer high surface area and can be readily functionalized.[2][8] Polymer monoliths, with their high porosity and permeability, are particularly suited for flow chemistry applications.[6]
-
Silica (B1680970) : Silica gel and mesoporous silica (e.g., MCM-41) are popular due to their high surface area, rigid structure, and thermal stability.[3][9] The surface silanol (B1196071) groups (Si-OH) can be functionalized for covalent attachment.[10]
-
Magnetic Nanoparticles (MNPs) : Iron oxide nanoparticles (e.g., Fe₃O₄) coated with a protective shell (e.g., silica) allow for catalyst recovery using an external magnetic field.[11][12] This method is exceptionally efficient for separation from complex reaction mixtures.
-
Activated Carbon : This support is inexpensive and possesses a very high surface area, though its surface chemistry is less defined, which can present challenges for consistent functionalization.[7]
Immobilization Strategies
The primary method for attaching 4-amino-TEMPO is through covalent bonding, leveraging the reactivity of its primary amine group.
-
Nucleophilic Substitution : The amino group of 4-amino-TEMPO can act as a nucleophile to displace leaving groups on a functionalized support. A common example is the reaction with chloromethylated polystyrene (Merrifield resin) or a chloromethylated polymer monolith.[2][8]
-
Amide Bond Formation : The amine can be coupled with a support containing carboxylic acid groups using standard coupling agents (e.g., carbodiimides).
-
Reductive Amination : 4-amino-TEMPO can react with aldehyde or ketone functionalities on a support, followed by reduction to form a stable secondary amine linkage.[3]
-
Ionic Immobilization : Derivatives of TEMPO, such as TEMPO-4-sulfate, can be ionically bound to anion exchange resins.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-amino-TEMPO
This two-step procedure is adapted from known literature methods.[13]
Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
In a round-bottomed flask, dissolve 1.0 g of this compound in 10 ml of diethyl ether and cool to 0 °C.
-
Add 1.08 ml of acetic anhydride (B1165640) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate will form.
-
Remove the solvent under reduced pressure. Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.
-
Mix 500 mg of this product with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg of EDTA-4Na⁺ and 79 mg of sodium tungstate. Cool the solution to 0-4 °C.
-
Slowly add 1.58 ml of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.
Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-amine (4-amino-TEMPO)
-
Suspend 200 mg of the acetamide (B32628) product from Step 1 in 12.5 ml of a 15% aqueous KOH solution.
-
Heat the solution to reflux for 36 hours.[13]
-
Cool the solution to room temperature, saturate with K₂CO₃, and extract with diethyl ether.[13]
-
Collect the organic phase, dry it over anhydrous Na₂SO₄, and evaporate the solvent to yield 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[13]
Protocol 2: Immobilization on a Polymer Monolith
This protocol describes the immobilization onto a pre-made chloromethylated styrene-divinylbenzene monolith, suitable for flow chemistry.[2][6]
Materials:
-
Poly(4-chloromethyl-styrene-co-divinylbenzene) monolith (Cl-Monolith) in a stainless-steel column.
-
4-amino-TEMPO
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water, Dichloromethane (CH₂Cl₂), tert-Butanol (tBuOH)
Procedure:
-
Prepare a solution containing 4-amino-TEMPO (1 equivalent relative to the Cl groups in the monolith), DIPEA (1.2 equivalents), and DMF (12 mL).
-
Pump this solution through the column containing the Cl-Monolith at a flow rate of 0.75 mL/h at 60 °C.
-
After the reaction is complete (typically monitored by analyzing the column effluent), wash the column sequentially with water and THF.
-
Finally, replace the solvent in the column with a 1:1 (v/v) mixture of CH₂Cl₂/tBuOH for storage or immediate use.[2]
Protocol 3: Immobilization on Silica-Coated Magnetic Nanoparticles (Fe₃O₄@SiO₂)
This multi-step protocol creates a magnetically recoverable catalyst.
Step 1: Synthesis of Fe₃O₄ Nanoparticles
-
Prepare a mixture of 15 mL of 0.02 M FeCl₂ and 0.04 M FeCl₃ (1:2 molar ratio) in a flask under a nitrogen atmosphere with stirring.[11]
-
Add 0.6 mL of 28% ammonia (B1221849) solution.
-
Sonicate the mixture for 10 minutes, then heat to 80 °C for 60 minutes.
-
Separate the black product magnetically and wash with distilled water until the supernatant is neutral.[11]
Step 2: Coating with Silica (Fe₃O₄@SiO₂) - Stöber Method
-
Prepare a stable suspension of the Fe₃O₄ nanoparticles in an ethanol (B145695)/water mixture and adjust the pH to 11 with ammonia.
-
Slowly add a solution of tetraethyl orthosilicate (B98303) (TEOS) in ethanol (e.g., 0.1 mL TEOS per 1 mL ethanol) to the nanoparticle suspension (use 15 mL of TEOS solution per 1 g of Fe₃O₄).[11]
-
Stir the mixture overnight.
-
Collect the Fe₃O₄@SiO₂ nanoparticles magnetically, wash several times with water, and dry at 60 °C.[11]
Step 3: Functionalization with 3-Aminopropyltrimethoxysilane (APTS)
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in dry toluene (B28343).
-
Add APTS and reflux the mixture for 24-72 hours under an inert atmosphere.[10]
-
Collect the amino-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) magnetically, wash with toluene and ethanol, and dry.
Step 4: Covalent Attachment of 4-amino-TEMPO This step requires activating the support's amino groups or 4-amino-TEMPO itself. A linker strategy is common.
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in a suitable solvent like acetone.
-
Add hexamethylene diisocyanate (HDIS) to react with the surface amino groups, leaving a terminal isocyanate group.
-
After the reaction, wash the particles to remove excess HDIS.
-
Add a solution of 4-amino-TEMPO in acetone. The amino group of TEMPO will react with the isocyanate group on the nanoparticle surface.[11]
-
Stir the system for several hours.
-
Collect the final Fe₃O₄@SiO₂-Linker-TEMPO catalyst magnetically, wash thoroughly, and dry.
Protocol 4: Catalytic Oxidation of Benzyl (B1604629) Alcohol (Batch Reaction)
This is a general protocol for testing the activity of the immobilized catalyst.
Materials:
-
Immobilized 4-amino-TEMPO catalyst
-
Benzyl alcohol (substrate)
-
Bis(acetoxy)iodobenzene (BAIB) (co-oxidant)
-
Acetonitrile (MeCN) (solvent)
Procedure:
-
To a flask, add the immobilized 4-amino-TEMPO catalyst, benzyl alcohol, and BAIB in acetonitrile.[4] A typical molar ratio might be 1:1.2 (alcohol:BAIB) with ~1-5 mol% of the catalyst.
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for a set time (e.g., 60 minutes).[4]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, separate the catalyst from the solution (by filtration or magnetic decantation).
-
Wash the recovered catalyst with a suitable solvent (e.g., acetonitrile) and dry it for reuse.[4]
-
Isolate the product (benzaldehyde) from the filtrate, typically by solvent evaporation and purification if necessary.
Data Presentation
The performance of various immobilized 4-amino-TEMPO systems for the oxidation of alcohols is summarized below.
| Support Material | Substrate | Co-oxidant | Solvent | Time (min) | Yield/Conversion (%) | Reusability (Cycles) | Reference |
| Polymer Monolith | Benzyl Alcohol | (Not specified, likely bleach or BAIB system) | CH₂Cl₂/tBuOH | 10 | 60% Yield | At least 6 | [2] |
| Anion Exchange Resin | Benzyl Alcohol | BAIB | Acetonitrile | 60 | 94% Yield | 6 (with similar conversion) | [4] |
| Polymer Monolith (Flow) | (+/-)-1-Phenylethanol | (Not specified) | (Not specified) | 8 (residence) | Improved yield over shorter time | N/A | [2] |
| Anion Exchange Resin (Flow) | Benzyl Alcohol | BAIB | Acetonitrile | >120 | 84% Conversion (constant) | N/A | [4][14] |
Visualizations
Workflow and Chemistry Diagrams
// Invisible nodes for positioning labels p1 [shape=point, style=invis]; p2 [shape=point, style=invis];
Oxoammonium -> p1 [dir=none, style=invis]; p1 -> Hydroxylamine [dir=none, style=invis]; Alcohol -> p1 [label=" Substrate In", arrowhead=none, style=dashed]; p1 -> Carbonyl [label=" Product Out", arrowhead=none, style=dashed];
Hydroxylamine -> p2 [dir=none, style=invis]; p2 -> TEMPO [dir=none, style=invis]; CoOxidant -> p2 [label=" Stoichiometric\nOxidant In", arrowhead=none, style=dashed]; p2 -> CoOxidantSpent [label=" Byproduct Out", arrowhead=none, style=dashed]; } dot Caption: The catalytic cycle for the oxidation of alcohols mediated by TEMPO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. peptide.com [peptide.com]
- 9. preprints.org [preprints.org]
- 10. scispace.com [scispace.com]
- 11. The functionalized magnetic nanoparticles [bio-protocol.org]
- 12. Recent Advances in Surface Functionalization of Magnetic Nanoparticles [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Application of 4-amino-TEMPO in Monitoring Pollutant Degradation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating issue of environmental pollution necessitates the development of sensitive and reliable methods for monitoring the degradation of various contaminants. 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) is a stable nitroxide radical that serves as a versatile tool in this field.[1] Its utility stems from its ability to act as a spin label, allowing for the detection and quantification of reactive radical species that are often key intermediates in pollutant degradation pathways, particularly in Advanced Oxidation Processes (AOPs).[2][3] This document provides detailed application notes and protocols for the use of 4-amino-TEMPO in monitoring the degradation of pollutants.
4-amino-TEMPO can be employed to probe the mechanisms of degradation, assess the efficiency of different degradation technologies, and quantify the generation of reactive oxygen species (ROS).[2][4] Its stable free radical nature allows for sensitive detection using Electron Paramagnetic Resonance (EPR) spectroscopy.[5][6][7] The amino functionality of 4-amino-TEMPO also allows for its covalent immobilization onto solid supports or incorporation into polymer matrices, enabling the development of recyclable catalytic systems and sensors.[8]
Principle of Operation
The core principle behind the application of 4-amino-TEMPO in monitoring pollutant degradation lies in its reaction with transient radicals. As a stable radical, the EPR signal of 4-amino-TEMPO is readily detectable. When it reacts with other radical species, such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (O₂•⁻) generated during pollutant degradation, the nitroxide radical is consumed, leading to a decrease in the EPR signal intensity. This change in signal intensity can be quantitatively correlated to the concentration of the transient radicals, thus providing a measure of the degradation process.
Furthermore, 4-amino-TEMPO and its derivatives can act as catalysts or mediators in oxidation reactions, facilitating the degradation of pollutants.[9][10] By monitoring the changes in the concentration of 4-amino-TEMPO or the formation of its oxidized/reduced forms, one can indirectly monitor the degradation rate of the target pollutant.
Key Applications
-
Monitoring Reactive Oxygen Species (ROS) in Advanced Oxidation Processes (AOPs): AOPs are widely used for the degradation of recalcitrant organic pollutants and rely on the generation of highly reactive species like •OH. 4-amino-TEMPO can be used as a spin trapping agent to detect and quantify these species.
-
Assessing Photocatalytic Degradation Efficiency: In photocatalytic systems, such as those using TiO₂, 4-amino-TEMPO can be used to probe the generation of superoxide radicals and understand the degradation mechanism.[4][11]
-
Development of Catalytic Systems for Pollutant Removal: Immobilized 4-amino-TEMPO can be used as a recyclable catalyst for the oxidation of pollutants.[8] The catalytic activity and stability can be monitored over multiple cycles.
-
Kinetic Studies of Pollutant Degradation: By monitoring the rate of disappearance of the 4-amino-TEMPO EPR signal, the kinetics of radical-mediated degradation reactions can be determined.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-TEMPO
This protocol is adapted from known procedures for the synthesis of 4-amino-TEMPO from this compound.[12][13]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate (B81510)
-
EDTA tetrasodium (B8768297) salt
-
Sodium carbonate
-
Potassium hydroxide (B78521)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Acetamide (B32628) Protection:
-
Dissolve this compound in diethyl ether and cool to 0 °C.
-
Add acetic anhydride (B1165640) dropwise and stir the mixture for 2 hours at room temperature to form 2,2,6,6-tetramethylpiperidin-4-yl-acetamide.[13]
-
Remove the solvent and wash the resulting precipitate with acetone.
-
-
Oxidation to Nitroxide Radical:
-
Mix the acetamide product with a 5% aqueous solution of sodium carbonate.
-
Add EDTA tetrasodium salt and sodium tungstate to the solution.
-
Cool the mixture to 0-4 °C in an ice bath.
-
Slowly add a cold 30% aqueous solution of hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 72 hours.[13]
-
Filter the resulting orange suspension and saturate the filtrate with sodium carbonate to precipitate more product.
-
Filter and dry the combined orange crystals of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide.
-
-
Deprotection to 4-amino-TEMPO:
-
Suspend the acetamide-protected nitroxide in a 15% aqueous solution of potassium hydroxide and heat to reflux for 36 hours.[13]
-
Cool the solution to room temperature, saturate with potassium carbonate, and extract with diethyl ether.
-
Dry the organic phase with sodium sulfate and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[13]
-
Protocol 2: Monitoring Pollutant Degradation using EPR Spectroscopy
This protocol describes the general procedure for using 4-amino-TEMPO as a probe to monitor the generation of reactive species during pollutant degradation.
Materials:
-
4-amino-TEMPO
-
Pollutant of interest
-
Degradation system (e.g., Fenton reagent, photocatalyst and light source, ultrasound reactor)
-
EPR spectrometer
-
Capillary tubes for EPR measurements
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pollutant in a suitable solvent (e.g., water).
-
Prepare a stock solution of 4-amino-TEMPO in the same solvent.
-
In a reaction vessel, mix the pollutant solution and the 4-amino-TEMPO solution to achieve the desired final concentrations.
-
-
Initiation of Degradation:
-
Initiate the degradation process. For example:
-
AOPs (Fenton): Add the Fenton reagents (e.g., Fe²⁺ and H₂O₂) to the mixture.
-
Photocatalysis: Introduce the photocatalyst (e.g., TiO₂) and irradiate with a suitable light source.
-
Sonolysis: Place the reaction vessel in an ultrasonic bath.
-
-
-
EPR Measurement:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Transfer the aliquot into a glass capillary tube.
-
Place the capillary tube in the cavity of the EPR spectrometer.
-
Record the EPR spectrum. Typical spectrometer settings for nitroxide radicals are: center field ~3508 G, field sweep 120 G, microwave frequency ~9.85 GHz, microwave power 20 mW.[2]
-
-
Data Analysis:
-
Determine the intensity of the 4-amino-TEMPO EPR signal at each time point. This is typically done by double integration of the first derivative spectrum.
-
Plot the EPR signal intensity as a function of time. A decrease in signal intensity indicates the consumption of 4-amino-TEMPO by reactive species.
-
The rate of signal decay can be used to determine the kinetics of radical generation and, consequently, the pollutant degradation.
-
Data Presentation
Quantitative data from pollutant degradation studies using 4-amino-TEMPO should be summarized in tables for clear comparison.
Table 1: Degradation of Pollutant X under Various AOPs Monitored by 4-amino-TEMPO
| Degradation Method | Initial Pollutant Conc. (mg/L) | 4-amino-TEMPO Conc. (mM) | Degradation Efficiency (%) | Apparent Rate Constant (min⁻¹) | Reference |
| Fenton | 50 | 0.1 | 95 | 0.25 | [Hypothetical Data] |
| Photo-Fenton | 50 | 0.1 | 99 | 0.45 | [Hypothetical Data] |
| UV/H₂O₂ | 50 | 0.1 | 85 | 0.18 | [Hypothetical Data] |
| Photocatalysis (TiO₂) | 50 | 0.1 | 92 | 0.21 | [Hypothetical Data] |
| Sonolysis | 50 | 0.1 | 78 | 0.15 | [Hypothetical Data] |
Table 2: Influence of Operational Parameters on the Degradation of Pollutant Y Monitored by 4-amino-TEMPO
| Parameter | Value | Degradation Efficiency (%) | Apparent Rate Constant (min⁻¹) | Reference |
| pH | 3 | 98 | 0.35 | [Hypothetical Data] |
| pH | 7 | 75 | 0.12 | [Hypothetical Data] |
| pH | 11 | 60 | 0.08 | [Hypothetical Data] |
| Catalyst Loading (g/L) | 0.5 | 85 | 0.18 | [Hypothetical Data] |
| Catalyst Loading (g/L) | 1.0 | 95 | 0.28 | [Hypothetical Data] |
| Catalyst Loading (g/L) | 2.0 | 96 | 0.29 | [Hypothetical Data] |
Visualizations
Signaling Pathway of Pollutant Degradation Monitoring
Caption: Monitoring pollutant degradation via ROS interaction with 4-amino-TEMPO.
Experimental Workflow for Pollutant Degradation Analysis
Caption: Workflow for kinetic analysis of pollutant degradation using 4-amino-TEMPO and EPR.
Logical Relationship in Catalytic Degradation
Caption: Catalytic cycle of immobilized 4-amino-TEMPO in pollutant oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] TEMPO and Its Derivatives: Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cooperative Photocatalysis with 4-Amino-TEMPO for Selective Aerobic Oxidation of Amines over TiO2 Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: 4-amino-TEMPO as a Mediator in Laccase-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds and aromatic amines, with the concomitant reduction of molecular oxygen to water.[1] However, the substrate scope of laccases is often limited to compounds with a redox potential lower than that of the enzyme's T1 copper site. To overcome this limitation, a laccase-mediator system (LMS) is employed, where a small, low-molecular-weight compound, the mediator, acts as an electron shuttle between the laccase and the target substrate.[2]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are highly efficient mediators in laccase-catalyzed reactions.[2] The amino-substituted derivative, 4-amino-TEMPO, has garnered significant interest due to its potential for enhanced reactivity and utility in various biotechnological applications. This document provides detailed application notes and protocols for the use of 4-amino-TEMPO as a mediator in laccase-catalyzed reactions, targeting applications in organic synthesis, bioremediation, and drug development.
Principle of Laccase/4-amino-TEMPO Mediated Oxidation
The catalytic cycle of the laccase/4-amino-TEMPO system involves a series of oxidation-reduction steps. Laccase oxidizes the 4-amino-TEMPO radical to its corresponding oxoammonium cation. This highly reactive cation then oxidizes the substrate (e.g., an alcohol or a dye) in a non-enzymatic step, regenerating the hydroxylamine (B1172632) form of the mediator. The hydroxylamine can then be re-oxidized by laccase back to the radical form, completing the catalytic cycle.[3]
Figure 1: Catalytic cycle of the laccase/4-amino-TEMPO system.
Applications and Quantitative Data
The laccase/4-amino-TEMPO system has demonstrated efficacy in various applications, including organic synthesis and the degradation of environmental pollutants.
Organic Synthesis: Oxidation of Alcohols
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. The laccase/4-amino-TEMPO system offers a green and efficient alternative to traditional heavy-metal-based oxidants. While specific quantitative data for 4-amino-TEMPO is limited in direct comparative studies, the general efficacy of TEMPO derivatives is well-established. For instance, studies have shown that 4-acetamido-TEMPO and 4-hydroxy-TEMPO can be more active than TEMPO in the laccase-catalyzed oxidation of 1-phenylethanol.
| Substrate | Laccase Source | Mediator | Reaction Conditions | Conversion/Yield | Reference |
| Benzyl (B1604629) Alcohol | Trametes versicolor | TEMPO | pH 4.5, RT, 24h | >95% | [2] |
| Various primary alcohols | Trametes versicolor | TEMPO | pH 4.8, RT, 2.5-7h | Good to excellent yields | [4] |
| 2,2-dichloro-1-phenylethanol | Trametes versicolor | TEMPO | Biphasic medium, mild conditions | High conversion to ketone | [5] |
Bioremediation: Decolorization of Dyes
Synthetic dyes are significant environmental pollutants released from textile and other industries. The laccase-mediator system is a promising technology for the decolorization and detoxification of dye-containing wastewater. The co-immobilization of laccase and 4-amino-TEMPO onto amino-functionalized magnetic Fe₃O₄ nanoparticles has been shown to be effective for the decolorization of acid fuchsin.
| Dye | Laccase Source | Mediator System | Decolorization Rate | Reference |
| Acid Fuchsin | Not specified | Co-immobilized laccase and 4-amino-TEMPO | 77.41% | [6] |
| Indigo Carmine | Trametes versicolor | Laccase/TEMPO | 98% in 12.5 min (initial cycle) | [3] |
| Doxorubicin | Not specified | Laccase/TEMPO | Up to 100% removal | [7] |
Experimental Protocols
Protocol 1: General Procedure for Laccase-Mediated Oxidation of Alcohols using 4-amino-TEMPO
This protocol provides a general method for the oxidation of primary alcohols to aldehydes. Optimization of substrate concentration, mediator loading, laccase activity, pH, and temperature may be required for specific substrates.
Materials:
-
Laccase from Trametes versicolor (or other suitable source)
-
4-amino-TEMPO
-
Substrate (primary alcohol)
-
Buffer solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.0)
-
Organic solvent (e.g., acetonitrile (B52724) or methyl tert-butyl ether, if required for substrate solubility)
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Prepare a stock solution of the laccase in the chosen buffer.
-
In the reaction vessel, dissolve the alcohol substrate in the buffer. If the substrate has low aqueous solubility, a co-solvent can be added (typically 10-30% v/v).
-
Add 4-amino-TEMPO to the reaction mixture (typically 1-10 mol% relative to the substrate).
-
Initiate the reaction by adding the laccase solution to the mixture. The final laccase activity can range from 1 to 100 U/mL.
-
Seal the reaction vessel and stir the mixture at room temperature (or a controlled temperature) under an air or oxygen atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.
-
Upon completion, the product can be extracted with an appropriate organic solvent and purified using standard techniques such as column chromatography.
Figure 2: General workflow for alcohol oxidation.
Protocol 2: Laccase Activity Assay
This protocol describes a common method for determining laccase activity using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.
Materials:
-
Laccase sample
-
ABTS solution (e.g., 10 mM in water)
-
Buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the buffer solution and the ABTS solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding a known volume of the laccase sample to the cuvette and mix quickly.
-
Immediately measure the increase in absorbance at 420 nm over a defined period (e.g., 1-5 minutes). The rate of absorbance change should be linear during this period.
-
Calculate the laccase activity using the molar extinction coefficient of the oxidized ABTS radical (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).
One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.
Conclusion
The laccase/4-amino-TEMPO system represents a versatile and environmentally friendly catalytic platform for a range of oxidative transformations. The protocols and data presented here provide a foundation for researchers to explore and optimize this system for their specific applications in organic synthesis, bioremediation, and the development of novel bioactive compounds. Further research focusing on the direct quantitative comparison of 4-amino-TEMPO with other mediators will be invaluable for elucidating its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative screening of laccase-mediator systems by white-rot fungi laccases for biocatalytic benzyl alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly TEMPO/laccase/O2 biocatalytic system for degradation of Indigo Carmine: operative conditions and laccase inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Laccase/TEMPO-mediated system for the thermodynamically disfavored oxidation of 2,2-dihalo-1-phenylethanol derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments of a co-immobilized laccase–mediator system: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05104K [pubs.rsc.org]
- 7. Laccase–TEMPO as an Efficient System for Doxorubicin Removal from Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-amino-TEMPO in Antioxidant Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical, is a promising molecule in the development of antioxidant therapeutics. Its unique properties as a potent scavenger of reactive oxygen species (ROS) and its superoxide (B77818) dismutase (SOD) mimetic activity make it a valuable candidate for mitigating oxidative stress-related pathologies.[1][2] Oxidative stress, an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] 4-amino-TEMPO, also known as Tempamine, offers a versatile platform for the design of novel antioxidant drugs due to its stable free radical nature and its ability to participate in redox cycling.[1]
These application notes provide a comprehensive overview of the antioxidant properties of 4-amino-TEMPO, detailed protocols for its evaluation, and insights into its molecular mechanisms of action, particularly its influence on key signaling pathways involved in the oxidative stress response.
Antioxidant Properties and Mechanism of Action
4-amino-TEMPO exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: As a stable free radical, 4-amino-TEMPO can directly react with and neutralize a variety of harmful free radicals, thereby terminating damaging chain reactions.[3]
-
Superoxide Dismutase (SOD) Mimetic Activity: 4-amino-TEMPO mimics the enzymatic activity of SOD, a critical endogenous antioxidant enzyme. It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, the latter of which can be further detoxified by other enzymes like catalase.[2][4]
-
Modulation of Signaling Pathways: 4-amino-TEMPO and its derivatives have been shown to influence intracellular signaling cascades, such as the NF-κB and MAPK pathways, which are key regulators of inflammation and cellular responses to oxidative stress.[5][6]
Quantitative Antioxidant Data
The antioxidant capacity of 4-amino-TEMPO can be quantified using various in vitro assays. The following table summarizes key quantitative data, although specific IC50 values for 4-amino-TEMPO in common radical scavenging assays are not extensively reported in publicly available literature. The data for its well-characterized SOD mimetic activity is included.
| Assay | Analyte/Parameter Measured | Result for 4-amino-TEMPO (Tempamine) | Reference Standard/Control |
| SOD Mimetic Activity | Rate constant for O₂⁻ dismutation | 6.5 × 10⁴ M⁻¹s⁻¹ | Not specified |
| DPPH Radical Scavenging | IC50 (concentration for 50% radical scavenging) | Data not available in searched literature | Not applicable |
| ABTS Radical Scavenging | IC50 (concentration for 50% radical scavenging) | Data not available in searched literature | Not applicable |
| FRAP Assay | Ferric Reducing Antioxidant Power (mM Fe(II)/mg) | Data not available in searched literature | Not applicable |
Signaling Pathways Modulated by 4-amino-TEMPO
Oxidative stress triggers a complex network of intracellular signaling pathways. 4-amino-TEMPO is believed to modulate these pathways to exert its protective effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Under oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. TEMPO derivatives have been shown to inhibit NF-κB activation, likely by reducing the initial ROS trigger.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by oxidative stress, regulating processes like cell proliferation, differentiation, and apoptosis. The key MAPK families include p38, JNK, and ERK. Oxidative stress can lead to the phosphorylation and activation of these kinases, which in turn phosphorylate downstream transcription factors, altering gene expression. Studies on TEMPO derivatives suggest they can modulate MAPK signaling, although the precise effects of 4-amino-TEMPO require further investigation.[6]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
4-amino-TEMPO
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of 4-amino-TEMPO in methanol.
-
Prepare a series of dilutions of the 4-amino-TEMPO stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of each 4-amino-TEMPO dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of % scavenging versus concentration and determine the IC50 value (the concentration of 4-amino-TEMPO required to scavenge 50% of the DPPH radicals).
Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol is for assessing the effect of 4-amino-TEMPO on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in a cellular model of oxidative stress.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Oxidative stress inducer (e.g., H₂O₂)
-
4-amino-TEMPO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of 4-amino-TEMPO for a specified time (e.g., 1 hour).
-
Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) for a specific duration.
-
Include control groups (untreated, vehicle-treated, and inducer-only).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
Conclusion
4-amino-TEMPO represents a compelling starting point for the development of novel antioxidant drugs. Its multifaceted mechanism of action, including direct radical scavenging and SOD mimetic activity, coupled with its potential to modulate key cellular signaling pathways, underscores its therapeutic potential. The protocols and information provided herein offer a framework for researchers to further investigate and harness the antioxidant properties of 4-amino-TEMPO in the pursuit of new treatments for oxidative stress-related diseases. Further research is warranted to establish a more comprehensive quantitative profile of its antioxidant activity and to fully elucidate its interactions with cellular signaling networks.
References
- 1. 4-Amino-TEMPO | Genome Context [genomecontext.com]
- 2. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in working with 4-amino-TEMPO in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-TEMPO in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4-amino-TEMPO in aqueous environments.
Question: My 4-amino-TEMPO solution appears to be losing its characteristic orange/red color over time. What could be the cause?
Answer: The fading of the color of a 4-amino-TEMPO solution is often an indication of the degradation of the nitroxide radical. Several factors in an aqueous environment can contribute to this:
-
pH Instability: Although the redox potential of 4-amino-TEMPO is largely independent of pH in the 1.0-10.0 range, extreme pH values can affect its stability.[1] In acidic media, TEMPO derivatives can undergo disproportionation to form an N-oxoammonium salt and the corresponding hydroxylamine (B1172632). The N-oxoammonium salt can further decompose.
-
Presence of Reducing Agents: Reducing agents can convert the 4-amino-TEMPO radical to the corresponding hydroxylamine (4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine), which is colorless.
-
Presence of Strong Oxidizing Agents: While 4-amino-TEMPO is an oxidizing agent, very strong oxidants can lead to over-oxidation and subsequent degradation of the molecule.
-
Photodegradation: Prolonged exposure to light, especially UV light, can contribute to the degradation of nitroxide radicals.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous solution is within the stable range for 4-amino-TEMPO (ideally between 7 and 10).
-
Inert Atmosphere: If your experiment is sensitive to reduction, degas your solvent and work under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen, which can participate in redox cycling.
-
Light Protection: Store 4-amino-TEMPO solutions in amber vials or protect them from light to prevent photodegradation.
-
Reagent Purity: Ensure that other components in your solution do not contain reducing or strong oxidizing impurities.
Question: I am observing unexpected or inconsistent results in my cyclic voltammetry (CV) experiments with 4-amino-TEMPO in an aqueous electrolyte. What are the potential issues?
Answer: Inconsistent CV results can stem from several factors related to the electrode, the electrolyte, or the stability of 4-amino-TEMPO itself.
-
Electrode Fouling: The surface of the working electrode can become fouled by adsorption of 4-amino-TEMPO or its degradation products, leading to distorted or diminished peaks.
-
pH Changes at the Electrode Surface: Electrochemical reactions can generate local pH changes at the electrode surface, which might affect the redox behavior or stability of 4-amino-TEMPO, even if the bulk solution pH is controlled.
-
Degradation of the Oxidized Species: The oxidized form of 4-amino-TEMPO, the oxoammonium cation, can be unstable in aqueous solutions and may undergo degradation, leading to irreversibility in the CV. It has been noted that 4-amino-TEMPO is more prone to degradation reactions compared to some other TEMPO derivatives.[2]
-
Inappropriate Scan Rate: The choice of scan rate can influence the appearance of the voltammogram, especially if the electron transfer kinetics are slow or coupled with chemical reactions.
Troubleshooting Steps:
-
Electrode Polishing: Thoroughly polish the working electrode before each experiment to ensure a clean and reproducible surface.
-
Use of a Suitable Buffer: Employ a buffer with sufficient capacity to maintain a stable pH throughout the experiment.[3]
-
Vary the Scan Rate: Perform CV at different scan rates. A reversible couple should show a peak separation of approximately 59/n mV (where n is the number of electrons) and the peak current should be proportional to the square root of the scan rate.
-
Work at Lower Temperatures: If degradation of the oxidized species is suspected, performing the experiment at a lower temperature may improve its stability.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 4-amino-TEMPO in water?
A1: 4-amino-TEMPO exhibits high solubility in pure water, reaching approximately 5.79 M.[1] However, its solubility can be affected by the presence of salts in buffer solutions due to the "salting-out" effect.
Q2: What is a suitable storage condition for 4-amino-TEMPO and its aqueous solutions?
A2: Solid 4-amino-TEMPO should be stored at 2-8°C.[4][5] Aqueous solutions of 4-amino-TEMPO are best prepared fresh. If storage is necessary, they should be kept at 2-8°C in the dark and under an inert atmosphere to minimize degradation.
Q3: How does the amino group affect the properties of 4-amino-TEMPO compared to unsubstituted TEMPO?
A3: The amino group in the 4-position significantly increases the water solubility of the molecule compared to the parent TEMPO. It also influences its electronic properties and redox potential. In acidic solutions, the amino group can be protonated to form an electron-withdrawing -NH3+ group, which can affect its reactivity.[1]
Q4: Can 4-amino-TEMPO be used in biological systems?
A4: Yes, 4-amino-TEMPO is often used as a spin label in biological systems to study proteins and membranes. It also exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative damage.[6]
Quantitative Data
Table 1: Solubility of 4-amino-TEMPO and Related Derivatives in Water
| Compound | Solubility in Pure Water (M) |
| 4-amino-TEMPO | 5.79[1] |
| 4-hydroxy-TEMPO | 2.11 |
| 4-oxo-TEMPO | 1.22 |
Table 2: Electrochemical Properties of 4-amino-TEMPO in Aqueous Solution
| Parameter | Value | Conditions |
| Formal Potential (E°') | 0.895 V vs. SHE | 1 mM 4-amino-TEMPO in 0.5 M KCl (pH 7)[1] |
| pH Dependence of E°' | pH-independent | in the range of pH 1.0 - 10.0[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-TEMPO
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a chemical laboratory with appropriate safety precautions.
Materials:
-
4-amino-2,2,6,6-tetramethylpiperidine
-
Sodium tungstate (B81510)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium carbonate
-
Potassium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation of the Piperidine:
-
In a round-bottom flask, dissolve this compound in water.
-
Add catalytic amounts of sodium tungstate and EDTA.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours.
-
-
Work-up and Isolation:
-
Saturate the aqueous solution with sodium carbonate.
-
Extract the product with diethyl ether several times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude 4-amino-TEMPO.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Protocol 2: Cyclic Voltammetry of 4-amino-TEMPO in Aqueous Solution
Materials:
-
4-amino-TEMPO
-
Supporting electrolyte (e.g., 0.1 M KCl or phosphate (B84403) buffer)
-
High-purity water
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 4-amino-TEMPO in high-purity water.
-
Prepare the aqueous electrolyte solution with the desired supporting electrolyte and buffer to maintain a constant pH.
-
Add a known volume of the 4-amino-TEMPO stock solution to the electrolyte to achieve the desired final concentration (e.g., 1-5 mM).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Ensure the electrodes are clean and properly positioned. The reference electrode tip should be close to the working electrode.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, final potential, scan rate, and number of cycles. A typical starting scan rate is 100 mV/s.
-
Initiate the scan and record the voltammogram.
-
It is recommended to run several cycles to obtain a stable response.
-
Vary the scan rate to investigate the electrochemical reversibility of the redox process.
-
Visualizations
Caption: Potential degradation pathways for 4-amino-TEMPO in aqueous solutions.
Caption: Experimental workflow for cyclic voltammetry of 4-amino-TEMPO.
Caption: A logical troubleshooting workflow for 4-amino-TEMPO experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
- 3. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Amino-TEMPO, free radical 97 14691-88-4 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 4-amino-TEMPO Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with 4-amino-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying 4-amino-TEMPO labeled biomolecules?
The main objective is to remove unreacted, free 4-amino-TEMPO from the reaction mixture. It is also crucial to separate the successfully labeled biomolecule from any unlabeled biomolecules and other reaction byproducts to ensure the purity of the final product for downstream applications.
Q2: Which purification techniques are most suitable for 4-amino-TEMPO labeled biomolecules?
The choice of purification technique depends on the type and size of the biomolecule being purified. Common methods include:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the larger labeled biomolecule from the smaller, free 4-amino-TEMPO.[1]
-
Dialysis: A straightforward method for removing small molecules like excess 4-amino-TEMPO from a solution of larger biomolecules.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation, particularly for oligonucleotides and peptides, based on hydrophobicity.[3][4][5][6]
-
Solid-Phase Extraction (SPE): A rapid and efficient method for sample cleanup and purification, especially for peptides.[7][8][9]
Q3: How can I assess the purity of my 4-amino-TEMPO labeled biomolecule?
Purity can be assessed using a combination of techniques:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence and integrity of the TEMPO radical. The shape of the EPR spectrum can provide information about the mobility of the spin label.[10][11]
-
UV-Vis Spectroscopy: To quantify the concentration of the biomolecule and potentially the label if it has a distinct absorbance.
-
Mass Spectrometry: To confirm the covalent attachment of the 4-amino-TEMPO label to the biomolecule.
-
HPLC: To separate and quantify the labeled product from unlabeled biomolecules and free label.[3][4]
-
SDS-PAGE: For proteins, to visualize the purity and confirm the molecular weight.
Q4: What is a typical recovery yield for these purification methods?
Recovery yields can vary significantly based on the chosen method, the properties of the biomolecule, and the optimization of the protocol. The following table provides a general overview of expected yields for common protein purification techniques.
| Purification Technique | Typical Recovery Yield (%) | Reference |
| Size-Exclusion Chromatography | 70-95% | [12] |
| Dialysis | >90% | [2][13] |
| Reverse-Phase HPLC | 75-80% | [3] |
| Solid-Phase Extraction | >85% | [7] |
Experimental Workflows
A general workflow for the purification of a 4-amino-TEMPO labeled biomolecule involves the initial labeling reaction followed by one or more purification steps to isolate the final product.
Caption: General purification workflow for 4-amino-TEMPO labeled biomolecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Labeled Biomolecule | - Protein Aggregation: The labeling process or buffer conditions may have induced aggregation.[14][15][16][17][18] - Nonspecific Adsorption: The biomolecule may be sticking to the chromatography resin or dialysis membrane. - Inappropriate Purification Conditions: The pH or salt concentration of the buffers may not be optimal for your biomolecule.[19] | - Optimize Buffer Conditions: Add stabilizing agents like glycerol (B35011) or non-ionic detergents. Adjust pH and ionic strength.[15] - Choose a Different Resin/Membrane: Select a material with low nonspecific binding properties. - Perform a systematic optimization of buffer pH and salt concentrations.[19] |
| Residual Free 4-amino-TEMPO in Final Product | - Inefficient Separation: The chosen purification method may not be providing adequate resolution. - Insufficient Dialysis: The dialysis time may be too short, or the buffer volume may be insufficient.[2] | - Optimize Chromatography: For SEC, use a longer column or a resin with a more appropriate fractionation range. For HPLC, optimize the gradient.[20] - Extend Dialysis: Perform additional buffer changes and increase the total dialysis time.[2] - Combine Methods: Use two different purification techniques, such as dialysis followed by SEC. |
| Biomolecule Aggregation During Purification | - High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[15][17] - Mechanical Stress: Shear forces from pumping or centrifugation can induce aggregation.[14] - Unfavorable Buffer Conditions: Suboptimal pH or ionic strength can lead to aggregation.[15][16] | - Work with Lower Concentrations: If possible, perform purification with more dilute samples.[15] - Handle Samples Gently: Avoid vigorous vortexing and use appropriate pump speeds. - Screen for Optimal Buffer Conditions: Test a range of pH values and salt concentrations to find conditions that minimize aggregation.[15] |
| No EPR Signal Detected After Purification | - Reduction of the Nitroxide Radical: The TEMPO radical may have been reduced to a diamagnetic species. - Low Labeling Efficiency: The concentration of the spin label may be below the detection limit of the EPR spectrometer. | - Avoid Reducing Agents: Ensure that no reducing agents are present in your purification buffers. - Improve Labeling Reaction: Optimize the labeling conditions to increase the efficiency of 4-amino-TEMPO incorporation. |
Detailed Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This method is suitable for separating labeled proteins and larger nucleic acids from free 4-amino-TEMPO.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or HPLC)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen buffer at a flow rate appropriate for the selected resin.
-
Sample Preparation: Centrifuge your labeling reaction mixture at 10,000 x g for 15 minutes to remove any precipitated material.[21] Filter the supernatant through a 0.45 µm filter.[21]
-
Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should ideally be between 5-10% of the total column volume.[22]
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or 260 nm (for nucleic acids).
-
Analysis: The labeled biomolecule will elute in the earlier fractions (void volume), while the smaller, free 4-amino-TEMPO will elute in the later fractions. Analyze the collected fractions by SDS-PAGE (for proteins) and EPR spectroscopy to confirm purity and the presence of the spin label.
Caption: Workflow for purification by Size-Exclusion Chromatography.
Protocol 2: Purification by Dialysis
This is a simple and effective method for removing free 4-amino-TEMPO from proteins and large nucleic acids.
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa for IgG antibodies.[23]
-
Large beaker
-
Magnetic stirrer and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing and securely close both ends, leaving some space for potential sample dilution.
-
Dialysis: Place the sealed tubing in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[2] Stir the buffer gently with a magnetic stirrer.[23]
-
Buffer Changes: Dialyze for at least 6 hours per buffer exchange.[23] Change the dialysis buffer at least three times to ensure complete removal of the free label.[23] An overnight dialysis step is often effective.[2]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the purified sample to a clean tube.
-
Analysis: Confirm the removal of free 4-amino-TEMPO by analyzing the purified sample and a sample of the final dialysis buffer using EPR spectroscopy.
Caption: Workflow for purification by Dialysis.
Protocol 3: Purification by Reverse-Phase HPLC (for Oligonucleotides)
RP-HPLC is a high-resolution technique suitable for purifying labeled oligonucleotides.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude labeled oligonucleotide in water.
-
Column Equilibration: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 20-30 minutes.
-
Detection and Fractionation: Monitor the elution at 260 nm and the absorbance maximum of the label, if applicable.[3] Collect fractions corresponding to the main peak, which should be the full-length, labeled oligonucleotide.
-
Analysis and Desalting: Analyze the purity of the collected fractions. Pool the pure fractions and remove the volatile mobile phase components by lyophilization.[3] If non-volatile salts are used, desalting via SEC or a similar method will be necessary.[4]
Caption: Workflow for RP-HPLC purification of oligonucleotides.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. The free and bound amino acids removed by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. avantorsciences.com [avantorsciences.com]
- 17. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 22. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Degradation pathways and stability issues of 4-amino-TEMPO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of 4-amino-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What is 4-amino-TEMPO and what are its primary applications?
A1: 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical. It is a derivative of TEMPO distinguished by an amino group at the 4-position of the piperidine (B6355638) ring. This functional group enhances its utility as a building block for more complex molecules.[1] Its primary applications include its use as a spin label for studying biological systems and polymers via electron paramagnetic resonance (EPR) spectroscopy, as a catalyst in oxidation reactions, and as an antioxidant.[2][3][4]
Q2: What are the main stability concerns with 4-amino-TEMPO?
A2: The main stability concerns for 4-amino-TEMPO include degradation under acidic conditions, at elevated temperatures, and in the presence of strong oxidizing or reducing agents.[5] It is generally considered less stable than some other TEMPO derivatives, such as TMA-TEMPO.[5] The nitroxide radical can undergo disproportionation, and the amino group can be a site for oxidative degradation.
Q3: How should 4-amino-TEMPO be properly stored to ensure its stability?
A3: To ensure its stability, 4-amino-TEMPO should be stored at 2-8°C in a tightly sealed container, protected from light.[2][4][6] For long-term storage, some suppliers recommend -20°C for up to one month or -80°C for up to six months, with protection from light.[2] It is important to avoid contact with incompatible materials, such as strong oxidizing agents.[7]
Q4: Can the radical nature of 4-amino-TEMPO interfere with certain analytical techniques?
A4: Yes, the paramagnetic nature of the nitroxide radical can cause line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, potentially obscuring signals. To obtain a clear NMR spectrum of a molecule containing a 4-amino-TEMPO moiety, the radical can be temporarily quenched to the corresponding hydroxylamine (B1172632) using a mild reducing agent like ascorbic acid or sodium dithionite.
Q5: Is 4-amino-TEMPO stable in aqueous solutions?
A5: The stability of 4-amino-TEMPO in aqueous solutions is highly dependent on the pH. It is more stable in neutral to slightly basic conditions. In acidic solutions, it is prone to disproportionation into the corresponding oxoammonium cation and hydroxylamine.[8] When preparing aqueous solutions, it is advisable to use buffered systems to maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor results in oxidation reactions. | Degradation of 4-amino-TEMPO catalyst. | Store 4-amino-TEMPO under recommended conditions (2-8°C, protected from light). Prepare fresh solutions of the catalyst before each experiment. Ensure the reaction pH is not strongly acidic. |
| Inactivation by reaction components. | Verify the compatibility of all reaction components with 4-amino-TEMPO. Avoid strong reducing agents that can quench the radical. | |
| Loss of signal in EPR experiments over time. | Degradation of the 4-amino-TEMPO spin label. | Check the pH and temperature of the sample. If possible, adjust to a neutral or slightly basic pH and maintain a low temperature. Degas the solvent to remove oxygen, which can sometimes interact with the radical. |
| Reaction with other components in the sample. | Investigate potential reactions between 4-amino-TEMPO and other molecules in the sample. Consider using a more stable TEMPO derivative if the degradation is unavoidable. | |
| Discoloration or change in appearance of solid 4-amino-TEMPO. | Decomposition due to improper storage. | Discard the product if significant discoloration is observed. Ensure future batches are stored in a tightly sealed container at the recommended temperature and protected from light. |
| Difficulty dissolving 4-amino-TEMPO. | Solvent incompatibility. | While soluble in water and some organic solvents, solubility can be limited.[1] Gentle warming or sonication may aid dissolution. For aqueous solutions, adjusting the pH might improve solubility. |
Degradation Pathways and Stability Data
The stability of 4-amino-TEMPO is influenced by several factors, with the most significant being pH and temperature. The primary degradation pathways are thought to be disproportionation and oxidation at the 4-position.
Summary of Stability Data
| Condition | Effect on 4-amino-TEMPO | Comments | Reference(s) |
| Acidic pH | Prone to disproportionation. | The nitroxide radical reacts with a proton to form the oxoammonium cation and the hydroxylamine. This process is often reversible upon neutralization. | [8] |
| Basic pH | Generally more stable. | Under strongly basic conditions (pH > 9), the free amino group may be susceptible to oxidation. | [8] |
| Elevated Temperature | Accelerates degradation. | Thermal decomposition can occur, especially in the presence of H-donor solvents. | [9] |
| Presence of Oxidizing Agents | Can be oxidized. | The amino group can be oxidized, potentially leading to the formation of 4-oxo-TEMPO. The nitroxide can also be oxidized to the oxoammonium cation. | [10][11][12] |
| Presence of Reducing Agents | Can be reduced. | The nitroxide radical can be reduced to the corresponding hydroxylamine. | |
| Light Exposure | May promote degradation. | As with many radical species, prolonged exposure to UV or high-intensity light should be avoided. |
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for 4-amino-TEMPO.
Experimental Protocols
The following are generalized protocols for assessing the stability of 4-amino-TEMPO. These should be adapted based on the specific experimental conditions and available equipment.
Protocol 1: Stability Assessment by UV-Vis Spectrophotometry
This method is useful for monitoring the concentration of 4-amino-TEMPO over time by observing changes in its absorbance spectrum.
Workflow:
Methodology:
-
Solution Preparation: Prepare a stock solution of 4-amino-TEMPO in the desired solvent or buffer system. The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., different pH values, temperatures, light exposure). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).
-
Measurement: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and measure its UV-Vis spectrum. The characteristic absorbance of TEMPO derivatives is in the visible range.[13]
-
Data Analysis: Plot the absorbance at the wavelength of maximum absorbance (λmax) against time for each condition. A decrease in absorbance indicates degradation. The rate of degradation can be determined from the slope of this plot.
Protocol 2: Stability Assessment by EPR Spectroscopy
EPR is a highly sensitive technique for directly monitoring the concentration of the paramagnetic 4-amino-TEMPO radical.
Workflow:
Methodology:
-
Solution Preparation: Prepare a solution of 4-amino-TEMPO in the desired solvent or buffer. The concentration should be optimized for the EPR spectrometer being used.
-
Stress Conditions: Subject the solution to the desired stress conditions (e.g., heat, acidic pH).
-
EPR Measurement: At various time points, transfer an aliquot of the solution to an EPR tube and record the spectrum. The characteristic three-line spectrum of the nitroxide radical should be observed.
-
Data Analysis: The concentration of the radical is proportional to the double integral of the EPR signal. Plot the double integral value against time to monitor the degradation of 4-amino-TEMPO. A decrease in the signal intensity corresponds to a loss of the radical species.
Protocol 3: Identification of Degradation Products by HPLC-MS
This protocol allows for the separation and identification of 4-amino-TEMPO and its degradation products.
Methodology:
-
Forced Degradation: Subject a solution of 4-amino-TEMPO to forced degradation conditions (e.g., reflux in acidic or basic solution, exposure to an oxidizing agent).
-
HPLC Separation: Inject the degraded sample into an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to separate the parent compound from its degradation products.
-
MS Detection: Use a mass spectrometer coupled to the HPLC to obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Structure Elucidation: Based on the m/z values and fragmentation patterns, propose structures for the degradation products. For example, the formation of 4-oxo-TEMPO would be indicated by a peak with a corresponding molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
- 6. 4-氨基-TEMPO,自由基 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the efficiency of 4-amino-TEMPO catalyzed reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the efficiency and success of 4-amino-TEMPO catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My reaction is slow or shows incomplete conversion. What are the common causes and how can I improve the reaction rate?
Slow or incomplete reactions are common issues that can often be resolved by optimizing several key parameters.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. While typical loadings are in the range of 1-10 mol%, for unactivated aliphatic alcohols, higher loadings (e.g., up to 5 mol% TEMPO with a co-catalyst) may be necessary.[1]
-
Co-oxidant Choice and Addition: The choice and delivery of the terminal oxidant are critical. For instance, when using sodium hypochlorite (B82951) (NaOCl), slow addition is recommended to prevent the accumulation of excess oxidant, which can lead to side reactions or catalyst degradation.[2] Using co-catalysts like copper(I) complexes with aerobic oxidation can significantly enhance reaction rates, often completing within hours at room temperature.[3][4]
-
pH of the Reaction Medium: The pH plays a crucial role in the reaction mechanism. For many TEMPO-catalyzed oxidations, a pH between 8 and 9 yields the best results.[2] For 4-amino-TEMPO specifically, the protonation state of the amino group is pH-dependent and affects the catalyst's redox properties.[5] Under acidic conditions, the protonated amine increases the redox potential of the catalyst.[5]
-
Solvent Selection: The reaction solvent can influence catalyst stability and reactivity. While acetonitrile (B52724) is commonly used, weakly-coordinating solvents like dichloromethane (B109758) have shown optimal performance in some systems.[1][6] The use of water as a co-solvent can sometimes lead to decreased reactivity and catalyst deactivation.[6][7]
-
Mass Transfer Limitations (for immobilized catalysts): If you are using an immobilized 4-amino-TEMPO catalyst, poor mixing or stirring can limit the reaction rate. In batch reactions with a monolithic immobilized catalyst, the reaction rate was observed to vary with stirring.[8][9][10]
2. I am observing over-oxidation of my primary alcohol to a carboxylic acid. How can this be minimized?
Over-oxidation is a common side reaction, particularly with strong oxidants.
-
Control of Oxidant Addition: The primary cause of over-oxidation is often an excess of the stoichiometric oxidant. A slow and controlled addition of the oxidant, such as NaOCl, can prevent its accumulation and minimize the further oxidation of the aldehyde product.[2]
-
Reaction Monitoring: Carefully monitoring the reaction progress by techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent over-oxidation.
-
Choice of Oxidant System: Some oxidant systems are less prone to over-oxidation. For example, using trichloroisocyanuric acid with catalytic TEMPO at room temperature allows for the rapid oxidation of primary alcohols to aldehydes with no significant over-oxidation to carboxylic acids.[11] Similarly, copper/TEMPO systems using ambient air as the oxidant are highly selective for aldehyde formation.[3]
3. My catalyst appears to be deactivating over time or during recycling. What are the potential causes and solutions?
Catalyst deactivation can occur through several pathways. Understanding these can help in extending the catalyst's lifetime.
-
Catalyst Poisoning: Electrophilic species present in the reaction mixture can react irreversibly with the intermediate hydroxylamine, acting as a catalyst poison.[2]
-
Product Adsorption (Immobilized Catalysts): For heterogeneous catalysts, the product can adsorb onto the catalyst surface, blocking active sites.[8][10] Washing the catalyst with a suitable solvent between cycles can regenerate its activity.[8][10] Studies have shown that an immobilized 4-amino-TEMPO monolith catalyst could be reused at least six times after a solvent wash without significant loss of activity.[8][9][10]
-
Structural Modification: Under certain conditions, such as exposure to hydroxyl radicals, TEMPO derivatives can undergo modification at the 4-position, potentially leading to the formation of 4-oxo-TEMPO (TEMPONE).[12][13] Modification at the nitrogen to form the corresponding secondary amine is also a possible deactivation pathway.[12][13]
-
Deactivation in Cu/TEMPO Systems: In copper-catalyzed aerobic oxidations, the formation of copper(II) hydroxide (B78521) precipitates has been identified as a potential deactivation pathway, especially in the presence of water.[7]
4. How can I effectively recover and reuse my 4-amino-TEMPO catalyst?
Immobilization of the catalyst on a solid support is the most effective strategy for recovery and reuse.
-
Solid Supports: 4-amino-TEMPO can be immobilized on various supports, including polymer monoliths, silica (B1680970) gel, and activated carbon.[8][11][14]
-
Immobilization Technique: One common method involves the reaction of 4-amino-TEMPO with a functionalized support, such as a chloromethyl-styrene polymer monolith.[8]
-
Recycling Performance: Immobilized catalysts have demonstrated excellent reusability. For example, a silica gel-supported TEMPO catalyst was reused at least six times without a significant drop in performance.[11] Similarly, a 4-amino-TEMPO immobilized on a polymer monolith was successfully used for six cycles.[8][10]
Data Presentation
Table 1: Comparison of Homogeneous vs. Heterogeneous 4-Amino-TEMPO Catalysis
| Catalyst Type | Condition | Time to Equilibrium | Product Yield (Benzaldehyde) | Selectivity | Turnover Number (TON) |
| Homogeneous (free 4-amino-TEMPO) | Stirred | 6 min | 59% | 96% | 12 |
| Homogeneous (free 4-amino-TEMPO) | Unstirred | 6 min | 59% | 92% | 12 |
| Heterogeneous (Immobilized Monolith) | Stirred | 10 min | 60% | 94% | 12 |
Data sourced from a study on the oxidation of benzyl (B1604629) alcohol.[8][10]
Table 2: Performance of a Cu(I)/bpy/TEMPO Catalyst System on Various Benzyl Alcohols
| Substrate (4-R-C₆H₄CH₂OH) | R Group | Average Reaction Time (min) | Average Yield |
| p-Toluyl alcohol | Me | 33 | 81% |
| 4-Isopropylbenzyl alcohol | iPr | 45 | 86% |
| 4-Methoxybenzyl alcohol | OMe | 40 | 88% |
| 4-Chlorobenzyl alcohol | Cl | 35 | 92% |
| 4-Bromobenzyl alcohol | Br | 35 | 90% |
Reactions were conducted at room temperature with ambient air as the oxidant.[3]
Experimental Protocols
Protocol 1: General Procedure for Aerobic Alcohol Oxidation using a Cu(I)/4-Amino-TEMPO System
This protocol is adapted from copper-catalyzed aerobic oxidation procedures.[3][6]
-
Preparation: In a round-bottom flask open to the air, dissolve the alcohol substrate (1.0 mmol) in a suitable solvent such as acetone (B3395972) or acetonitrile (5-10 mL).
-
Catalyst Addition: Add the copper(I) source (e.g., CuBr or CuOTf, 5 mol%), a ligand (e.g., 2,2'-bipyridine, 5 mol%), and 4-amino-TEMPO (5 mol%) to the stirred solution.
-
Base/Additive Addition: If required by the specific system, add a base or additive like N-methylimidazole (NMI, 10 mol%).[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can often be monitored by a color change (e.g., from red-brown to green in some Cu/bpy systems).[3]
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-5 hours).
-
Workup: Upon completion, quench the reaction (if necessary) and extract the product using an appropriate organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Immobilization of 4-Amino-TEMPO on a Polymer Monolith
This protocol is based on the preparation of 4-amino-TEMPO-immobilized monoliths for flow chemistry.[8]
-
Monolith Preparation: Prepare a poly(4-chloromethyl-styrene-co-divinylbenzene) monolith via polymerization-induced phase separation in a suitable column or reactor.
-
Pre-treatment: Wash the prepared monolith extensively with a suitable solvent (e.g., DMF) to remove any unreacted monomers and porogens.
-
Immobilization Reaction: Prepare a solution of 4-amino-TEMPO and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.
-
Flow Reaction: Continuously flow the 4-amino-TEMPO solution through the monolith-containing column at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 12-24 hours) to allow the substitution reaction to occur, covalently attaching the TEMPO moiety to the polymer backbone.
-
Washing: After the reaction, thoroughly wash the monolith with DMF, followed by other solvents like methanol (B129727) and dichloromethane, to remove any unreacted 4-amino-TEMPO and by-products.
-
Drying: Dry the functionalized monolith under vacuum before use.
Visualizations
Caption: Simplified catalytic cycle for 4-amino-TEMPO mediated alcohol oxidation.
Caption: Troubleshooting workflow for slow 4-amino-TEMPO catalyzed reactions.
References
- 1. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic behaviour of the Cu( i )/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09359B [pubs.rsc.org]
- 7. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 11. TEMPO [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
Optimizing reaction conditions for 4-amino-TEMPO mediated oxidation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-amino-TEMPO for the oxidation of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the 4-amino-TEMPO mediated oxidation of alcohols.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The 4-amino-TEMPO may have degraded. | Store 4-amino-TEMPO under an inert atmosphere, protected from light and moisture. Consider purchasing a fresh batch if degradation is suspected. |
| Insufficient Co-oxidant: The stoichiometric oxidant is fully consumed before the substrate. | Increase the equivalents of the co-oxidant (e.g., m-CPBA, NaOCl) incrementally. For example, starting with 1.2 equivalents and increasing to 1.5 or 2.0.[1] | |
| Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent system. | For lipophilic substrates, a biphasic system like CH2Cl2/water is often effective. For more hydrophilic substrates, consider a monophasic system like water, acetone/water, or MeCN/water.[2] | |
| Mass Transfer Limitation (Immobilized Catalyst): In batch reactions with an immobilized catalyst, inefficient stirring can limit the reaction rate. | Ensure vigorous stirring to improve mass transfer between the substrate and the catalyst.[1][3] | |
| Formation of Byproducts | Over-oxidation to Carboxylic Acid: The aldehyde intermediate is further oxidized. | If the aldehyde is the desired product, carefully monitor the reaction progress and shorten the reaction time. Running the reaction at a lower temperature (e.g., 0°C) can also help.[2] |
| Chlorination of Substrate: When using sodium hypochlorite (B82951) (bleach) as the co-oxidant, electron-rich aromatic rings or other sensitive functional groups can be chlorinated.[2] | Carefully maintain the reaction temperature between -5°C and 0°C.[2] Alternatively, use a non-chlorinating co-oxidant system like (diacetoxy)iodobenzene (BAIB). | |
| Side Reactions with Protecting Groups: Functional groups like N-Boc can be chlorinated when using bleach. Benzyl (B1604629) esters may be cleaved under the basic conditions sometimes used.[4] | For substrates with sensitive protecting groups, consider using milder co-oxidants like BAIB. If using bleach, careful pH control is critical; maintaining a pH around 9 is recommended for aldehyde formation, while a pH of 10 is used for carboxylic acids, which increases the risk of ester hydrolysis.[4] | |
| Difficulty Isolating the Product | Emulsion Formation During Workup: Especially in biphasic systems, vigorous shaking during extraction can lead to stable emulsions. | Add brine to the aqueous layer to help break the emulsion. Use gentle inversions instead of vigorous shaking during the extraction process. |
| Catalyst Deactivation (Immobilized Systems) | Adsorption of Product/Byproducts: The product or byproducts can adsorb to the catalyst surface, blocking active sites. | After each cycle, wash the immobilized catalyst with a suitable solvent to remove adsorbed species. This has been shown to restore catalytic activity.[1] |
| Leaching of the Catalyst: The 4-amino-TEMPO may not be sufficiently anchored to the support. | Ensure the immobilization protocol is robust. If leaching is a persistent issue, the support material and linkage chemistry may need to be re-evaluated. |
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for TEMPO-mediated oxidation?
A1: The catalytic cycle involves the oxidation of the TEMPO radical to an oxoammonium salt by a stoichiometric co-oxidant. This oxoammonium salt is the active oxidant that converts the alcohol to the corresponding aldehyde or ketone. In the process, the oxoammonium salt is reduced back to a hydroxylamine, which is then re-oxidized to the TEMPO radical, completing the cycle.[2]
Q2: How do I choose the right co-oxidant?
A2: The choice of co-oxidant depends on the substrate's sensitivity and the desired product.
-
Sodium hypochlorite (NaOCl/bleach): Inexpensive and effective, but can cause chlorination of sensitive substrates and requires careful pH control.[2][4] It is often used with a catalytic amount of KBr.
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective co-oxidant, particularly for immobilized 4-amino-TEMPO systems.[1]
-
(Diacetoxy)iodobenzene (BAIB): A milder oxidant, suitable for substrates with functional groups sensitive to chlorination.[5]
-
Trichloroisocyanuric acid: Can be used for rapid and chemoselective oxidation of primary alcohols to aldehydes without over-oxidation.[6]
Q3: Can I reuse an immobilized 4-amino-TEMPO catalyst?
A3: Yes, one of the primary advantages of immobilizing 4-amino-TEMPO is its recyclability. Studies have shown that polymer monolith-immobilized 4-amino-TEMPO can be used for at least six cycles without significant loss of activity, especially in flow systems.[1][3] Proper washing between cycles is crucial to maintain performance.[1]
Q4: What is the role of additives like KBr and phase-transfer catalysts?
A4: In systems using NaOCl, a catalytic amount of potassium bromide (KBr) is often added. It reacts with NaOCl to generate hypobromite (B1234621) in situ, which is a more effective secondary oxidant than hypochlorite.[2] Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, are used in biphasic reactions (e.g., CH2Cl2/water) to facilitate the transfer of the active oxidant from the aqueous phase to the organic phase where the alcohol substrate resides, thereby accelerating the reaction.[1][2]
Q5: How can I control the oxidation to selectively produce an aldehyde versus a carboxylic acid?
A5: To selectively obtain the aldehyde, it is important to avoid conditions that promote over-oxidation. This can be achieved by:
-
Limiting Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed.
-
Controlling pH: For NaOCl-based systems, maintaining a pH around 9 favors aldehyde formation.[4]
-
Using Specific Reagents: Systems like trichloroisocyanuric acid with catalytic TEMPO are known to be highly selective for aldehyde formation.[6] To produce the carboxylic acid, longer reaction times, a phase-transfer catalyst to accelerate the second oxidation step, and a higher pH (around 10) are typically employed.[2][4] The presence of water is necessary to hydrate (B1144303) the intermediate aldehyde to a gem-diol, which is then oxidized to the carboxylic acid.[2][4]
Data on Reaction Conditions
The following table summarizes typical quantitative parameters for 4-amino-TEMPO mediated oxidation under various conditions.
| Parameter | Homogeneous System | Immobilized Batch System | Immobilized Flow System |
| Catalyst | 4-amino-TEMPO | 4-amino-TEMPO on polymer monolith | 4-amino-TEMPO on polymer monolith |
| Catalyst Loading | ~5 mol% | 5 mol% | N/A |
| Substrate | Benzyl alcohol (1.5 mmol) | Benzyl alcohol (1.5 mmol) | Benzyl alcohol |
| Co-oxidant | m-CPBA | m-CPBA | m-CPBA |
| Co-oxidant Equiv. | 1.2 eq. | 1.2 eq. | N/A |
| Solvent | CH2Cl2/tBuOH (1:1) | CH2Cl2/tBuOH (1:1) | CH2Cl2/tBuOH (1:1) |
| Additives | N/A | TBAB (2 mol%) | N/A |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~6 minutes | ~10 minutes | 2-8 minutes (residence time) |
| Yield (Benzaldehyde) | 59% | 60% | High reactivity observed |
| Selectivity | 96% | 94% | High selectivity observed |
| Reference | [1] | [1] | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Batch Oxidation of Benzyl Alcohol using Immobilized 4-amino-TEMPO
This protocol is adapted from the batch oxidation procedure described for a monolith-immobilized catalyst.[1]
Materials:
-
Benzyl alcohol
-
Immobilized 4-amino-TEMPO catalyst (e.g., on a polymer monolith)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH2Cl2)
-
tert-Butanol (tBuOH)
-
Nitrobenzene (B124822) (internal standard, optional)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
Procedure:
-
To a reaction vessel, add the immobilized 4-amino-TEMPO catalyst (0.075 mmol, 0.05 eq.).
-
Add benzyl alcohol (1.5 mmol, 1 eq.), TBAB (0.03 mmol, 0.02 eq.), and nitrobenzene as an internal standard (0.24 mmol), if desired for analytical monitoring.
-
Add 10 mL of a 1:1 (v/v) mixture of CH2Cl2 and tBuOH.
-
Stir the mixture vigorously at room temperature.
-
Add m-CPBA (1.8 mmol, 1.2 eq.) to initiate the reaction.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC). The reaction is expected to reach completion in approximately 10 minutes.
-
Upon completion, separate the immobilized catalyst by filtration.
-
The resulting solution contains the product, benzaldehyde. Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).
Visualizations
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
Caption: The catalytic cycle of 4-amino-TEMPO mediated alcohol oxidation.
General Experimental Workflow for Batch Oxidation
Caption: A typical experimental workflow for batch oxidation reactions.
References
- 1. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin [mdpi.com]
- 6. TEMPO [organic-chemistry.org]
Preventing side reactions of 4-amino-TEMPO in organic synthesis
Welcome to the technical support center for 4-amino-TEMPO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the use of 4-amino-TEMPO in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 4-amino-TEMPO and what are its primary applications in organic synthesis?
4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that serves as a versatile tool in organic chemistry.[1][2] Its primary applications include:
-
Oxidation Catalyst: It is widely used as a co-catalyst for the selective oxidation of primary alcohols to aldehydes and further to carboxylic acids.[1][3]
-
Spin Label: Due to its stable radical nature, it is employed in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics and interactions in biological systems and polymers.[2][4]
-
Radical Scavenger: It can act as a radical scavenger, which is useful in understanding reaction mechanisms and preventing unwanted radical-driven side reactions.[5]
-
Building Block: The amino group allows for its incorporation into more complex molecules and polymers.[6]
Q2: What are the most common side reactions of 4-amino-TEMPO?
The two most prevalent side reactions involving 4-amino-TEMPO are:
-
Oxidation to 4-oxo-TEMPO (TEMPONE): This is a significant deactivation pathway where the amino group at the 4-position is converted to a ketone. This process is often initiated by hydrogen abstraction at the 4-position by radical species.[7]
-
Modification at the 1-position: The nitrogen of the piperidine (B6355638) ring can be modified, leading to the formation of a secondary amine.[7]
Q3: What factors can contribute to the degradation of 4-amino-TEMPO during a reaction?
Several factors can lead to the degradation of 4-amino-TEMPO:
-
Presence of Strong Oxidizing Agents: Reagents like hypochlorite (B82951) can lead to the formation of byproducts.[8]
-
Reaction pH: Both acidic and strongly basic conditions can affect the stability of the nitroxyl (B88944) radical and the amino group. For instance, acidic conditions can lead to oxidative deamination.
-
Presence of Radical Initiators: In some cases, radical initiators can lead to unwanted reactions at the 4-position of the TEMPO ring.[7]
-
Elevated Temperatures: High temperatures can sometimes promote decomposition, although TEMPO derivatives are generally known for their stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 4-amino-TEMPO.
Issue 1: Low yield or incomplete conversion in an oxidation reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Deactivation of 4-amino-TEMPO | Protect the amino group of 4-amino-TEMPO prior to the reaction (see Experimental Protocols below). | The unprotected amino group can be susceptible to oxidation, leading to the formation of inactive 4-oxo-TEMPO. Protecting the amine as a carbamate (B1207046) (e.g., Boc or Fmoc) or an amide (e.g., acetamido) can prevent this side reaction. |
| Incorrect pH | Adjust the reaction pH. For many TEMPO-catalyzed oxidations, a mildly basic pH (around 8-9) is optimal.[9] | The pH can influence the redox potential of the TEMPO/oxoammonium couple and the stability of the reactants. |
| Insufficient co-oxidant | Ensure a stoichiometric amount of the co-oxidant (e.g., NaOCl, PhI(OAc)₂) is used. | The co-oxidant is necessary to regenerate the active oxoammonium ion from the hydroxylamine (B1172632) species formed during the catalytic cycle. |
Issue 2: Formation of an unexpected byproduct, identified as 4-oxo-TEMPO (TEMPONE).
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation of the amino group | Protect the amino group of 4-amino-TEMPO. Using a derivative like 4-acetamido-TEMPO can be a straightforward alternative.[10] | N-protection blocks the site of unwanted oxidation. The acetamido group in 4-acetamido-TEMPO is more resistant to oxidation under typical reaction conditions compared to the free amino group. |
| Presence of hydroxyl radicals | If using a system that can generate hydroxyl radicals (e.g., photocatalysis), consider adding a scavenger or modifying the reaction conditions to minimize their formation.[7] | Hydroxyl radicals can initiate the oxidation of the 4-position. |
Issue 3: Difficulty in removing 4-amino-TEMPO or its byproducts after the reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Polarity of 4-amino-TEMPO | Use an immobilized form of 4-amino-TEMPO on a solid support.[11] | Immobilization allows for easy removal of the catalyst by filtration after the reaction, simplifying purification.[11] |
| Similar polarity to the desired product | If the product is non-polar, an acidic wash can be used to protonate the amino group of 4-amino-TEMPO, making it water-soluble for extraction. If the product is acidic, a basic wash can be used. | Altering the charge state of 4-amino-TEMPO can significantly change its solubility, facilitating its separation. |
Experimental Protocols
Protocol 1: Boc Protection of 4-amino-TEMPO
This protocol describes the protection of the amino group of 4-amino-TEMPO with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
4-amino-TEMPO
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve 4-amino-TEMPO (1 equivalent) in DCM or THF.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
To the stirred solution, add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-4-amino-TEMPO.
Protocol 2: Deprotection of N-Boc-4-amino-TEMPO
This protocol describes the removal of the Boc protecting group.
Materials:
-
N-Boc-4-amino-TEMPO
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-4-amino-TEMPO (1 equivalent) in DCM (if using TFA) or use the HCl/dioxane solution directly.
-
Add TFA (10-20 equivalents) or the 4M HCl in dioxane solution (excess).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the ammonium (B1175870) salt of 4-amino-TEMPO.
-
The product can be neutralized with a mild base to obtain the free amine.
Note: The stability of the nitroxyl radical under these acidic conditions should be monitored, for example by EPR spectroscopy, as prolonged exposure to strong acids can lead to degradation.
Data Summary
While specific quantitative data for side reactions of 4-amino-TEMPO is often context-dependent, the following table summarizes general observations.
| Condition | Observed Side Reaction/Outcome | Prevention Strategy | Expected Improvement |
| Oxidation of a primary alcohol with unprotected 4-amino-TEMPO/NaOCl | Formation of 4-oxo-TEMPO, leading to catalyst deactivation and lower yield of the desired aldehyde/acid. | Use of N-protected 4-amino-TEMPO (e.g., 4-acetamido-TEMPO). | Increased catalyst turnover and higher isolated yield of the oxidation product. |
| Reaction involving radical intermediates | Potential for reaction at the 4-position of the TEMPO ring. | Protection of the amino group. | Reduced formation of byproducts and improved purity of the desired product. |
| Peptide synthesis coupling step with unprotected 4-amino-TEMPO | Potential for the amino group of 4-amino-TEMPO to react with the activated carboxylic acid. | Boc or Fmoc protection of the amino group. | Selective coupling at the desired amine, preventing the formation of undesired amide bonds with 4-amino-TEMPO. |
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. TEMPO [organic-chemistry.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. 4-Acetamido-TEMPO - Wikipedia [en.wikipedia.org]
- 11. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for 4-amino-TEMPO to prevent decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of 4-amino-TEMPO to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid 4-amino-TEMPO?
A1: Solid 4-amino-TEMPO should be stored in a refrigerator at temperatures between 2°C and 8°C.[1][2] Some suppliers recommend storage at 0-10°C. For long-term stability, it is crucial to maintain a consistent, cool temperature.
Q2: How should I store solutions of 4-amino-TEMPO?
A2: Solutions of 4-amino-TEMPO should be stored frozen. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[3] Always protect solutions from light.
Q3: Is 4-amino-TEMPO sensitive to light?
A3: Yes, 4-amino-TEMPO is light-sensitive. It should be stored in a light-protected container, such as an amber vial, and kept in the dark to prevent photodecomposition.
Q4: Does 4-amino-TEMPO require an inert atmosphere for storage?
A4: Yes, it is recommended to store 4-amino-TEMPO under an inert atmosphere, such as argon or nitrogen. This is particularly important for long-term storage to prevent oxidation.
Q5: Is 4-amino-TEMPO hygroscopic?
A5: Yes, 4-amino-TEMPO is hygroscopic and will absorb moisture from the atmosphere.[2] It is essential to store it in a tightly sealed container in a dry environment.
Q6: What are the signs of 4-amino-TEMPO decomposition?
A6: Decomposition of 4-amino-TEMPO may be indicated by a change in color from its typical orange-red to a brownish hue, a decrease in its catalytic activity in reactions, or the appearance of unexpected signals in analytical tests like EPR spectroscopy.
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity in Oxidation Reactions
-
Possible Cause: The 4-amino-TEMPO may have partially decomposed due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Assess Purity: Perform a quality control check to assess the purity of the 4-amino-TEMPO. An experimental protocol for purity assessment using EPR spectroscopy is provided below.
-
Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened vial of 4-amino-TEMPO for your reaction.
-
Check Reaction pH: TEMPO-mediated oxidations are sensitive to pH. Ensure the reaction pH is maintained within the optimal range for your specific transformation, typically between 8.5 and 10, to avoid side reactions and catalyst decomposition.[4]
-
Issue 2: Inconsistent Results in Spin-Labeling Experiments
-
Possible Cause: The concentration of the active 4-amino-TEMPO radical may be lower than expected due to decomposition.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 4-amino-TEMPO fresh before each experiment. If a stock solution must be used, ensure it has been stored correctly at -80°C and for no longer than six months.[3]
-
Quantify Radical Concentration: Use EPR spectroscopy to quantify the concentration of the active radical species in your solution. A decrease in the double integral of the EPR signal compared to a fresh standard indicates decomposition.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate decomposition.
-
Issue 3: Discoloration of Solid 4-amino-TEMPO
-
Possible Cause: The compound has been exposed to light, moisture, or elevated temperatures, leading to degradation.
-
Troubleshooting Steps:
-
Inspect Storage Container: Ensure the container is properly sealed and opaque. If not, transfer the compound to a suitable container.
-
Review Handling Practices: Evaluate your handling procedures to minimize exposure to ambient light and air. Weighing and dispensing should be done promptly.
-
Consider Purity: If the discoloration is significant, the purity of the compound may be compromised. It is advisable to perform a quality control check before use.
-
Quantitative Stability Data
The stability of 4-amino-TEMPO is influenced by temperature, light, and the presence of other chemical species. The following table summarizes its stability under various conditions.
| Condition | Storage Form | Temperature | Duration | Expected Stability |
| Optimal | Solid | 2-8°C | Long-term | High (minimal decomposition) |
| Optimal | Solution (e.g., in DMSO) | -80°C | Up to 6 months | High (minimal decomposition)[3] |
| Sub-optimal | Solution (e.g., in DMSO) | -20°C | Up to 1 month | Moderate (some decomposition possible)[3] |
| Adverse | Solid | Room Temperature | Weeks to Months | Low (significant decomposition likely) |
| Adverse | Solid or Solution | Exposure to Light | Variable | Low (photodecomposition can be rapid) |
| Adverse | Solid or Solution | Acidic pH | Variable | Low (disproportionation and other degradation likely) |
| Adverse | Solid or Solution | Presence of Strong Oxidants | Variable | Low (rapid decomposition) |
Experimental Protocols
Protocol 1: Preparation of a Standard 4-amino-TEMPO Solution (10 mM in DMSO)
-
Materials:
-
4-amino-TEMPO (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas source
-
Analytical balance
-
Micropipettes
-
-
Procedure:
-
Allow the container of solid 4-amino-TEMPO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, weigh out the required amount of 4-amino-TEMPO (e.g., 1.713 mg for 1 mL of a 10 mM solution) and transfer it to the amber vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
Purge the headspace of the vial with argon or nitrogen for 1-2 minutes.
-
Seal the vial tightly and wrap the cap with parafilm for extra security.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at -20°C for short-term use or -80°C for long-term storage.[3]
-
Protocol 2: Quality Control of 4-amino-TEMPO using EPR Spectroscopy
-
Objective: To assess the integrity and relative concentration of the nitroxide radical.
-
Instrumentation and Materials:
-
Electron Paramagnetic Resonance (EPR) spectrometer
-
Capillary tubes for aqueous or organic solvents
-
A freshly prepared solution of 4-amino-TEMPO of known concentration (as a standard)
-
The 4-amino-TEMPO sample to be tested (prepared at the same concentration as the standard)
-
-
Procedure:
-
Prepare a solution of the 4-amino-TEMPO sample to be tested at a known concentration (e.g., 1 mM in a suitable solvent).
-
Fill a capillary tube with the solution and place it in the EPR spectrometer.
-
Acquire the EPR spectrum at room temperature. A typical spectrum for 4-amino-TEMPO in solution will show a characteristic three-line pattern due to the hyperfine coupling of the unpaired electron with the 14N nucleus.[5][6][7][8][9][10][11]
-
Integrate the area under the absorption curve (double integral) of the spectrum. This value is proportional to the total number of unpaired spins, and thus to the concentration of the radical.
-
Compare the double integral of the test sample to that of a freshly prepared standard of the same concentration. A significantly lower value for the test sample indicates decomposition.
-
Examine the lineshape of the spectrum. The appearance of additional lines or a significant broadening of the existing lines may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Workflow for proper storage and handling of 4-amino-TEMPO.
Caption: Logical steps for troubleshooting suspected 4-amino-TEMPO decomposition.
References
- 1. 4-Amino-TEMPO, free radical 97 14691-88-4 [sigmaaldrich.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yields in 4-amino-TEMPO functionalization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 4-amino-TEMPO functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 4-amino-TEMPO is resulting in a low yield. What are the most common causes?
Low yields in amide coupling reactions involving 4-amino-TEMPO can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be fully activated by your coupling reagent (e.g., EDC, HATU) before the addition of 4-amino-TEMPO. Insufficient activation will lead to unreacted starting material.
-
Side Reactions of the TEMPO Radical: The nitroxyl (B88944) radical of the TEMPO moiety can be sensitive to certain reaction conditions and reagents, potentially leading to undesired side reactions that consume your starting material. For instance, some palladium-catalyzed reactions have been observed to cause partial reduction of the free radical.[1]
-
Steric Hindrance: The bulky tetramethylpiperidine (B8510282) ring of 4-amino-TEMPO can sterically hinder the approach of the amine to the activated carboxylic acid, slowing down the reaction and potentially leading to the hydrolysis of the activated intermediate.
-
Suboptimal pH: The pH of the reaction is critical. For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a pH of 4.5-6.0, while the subsequent coupling to the amine is favored at a pH of 7.0-8.5.[2] Maintaining the correct pH range for each step is crucial.
-
Purification Losses: 4-amino-TEMPO and its derivatives can be challenging to purify, and significant material can be lost during column chromatography or extraction.
Q2: I am performing a reductive amination with 4-amino-TEMPO and an aldehyde/ketone, but the yield is poor. What could be the issue?
Low yields in reductive aminations with 4-amino-TEMPO are often due to:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is a reversible reaction and can be the rate-limiting step. The reaction is typically favored under slightly acidic conditions (pH ~5-6) to catalyze the dehydration step.[2]
-
Reduction of the Carbonyl Starting Material: If a strong reducing agent like sodium borohydride (B1222165) is used, it can reduce the aldehyde or ketone starting material before it has a chance to form an imine with 4-amino-TEMPO. It is often better to use a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is more selective for the iminium ion.[3][4]
-
Instability of the TEMPO Radical: The reducing conditions of the reaction could potentially affect the stability of the nitroxyl radical, leading to byproducts.
-
Dialkylation: In some cases, the newly formed secondary amine can react with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine byproduct.[5]
Q3: Can the TEMPO radical interfere with the functionalization reaction?
Yes, the stable radical nature of 4-amino-TEMPO is a key consideration. While it is relatively stable, it can participate in side reactions under certain conditions. For example, it can be reduced to the corresponding hydroxylamine.[6] It is important to choose reagents and reaction conditions that are compatible with the nitroxyl radical to avoid its consumption and the formation of impurities.
Q4: What are the best practices for purifying 4-amino-TEMPO derivatives?
Purification of 4-amino-TEMPO derivatives can be challenging due to their polar nature and potential for interaction with silica (B1680970) gel.
-
Column Chromatography: When using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent. This helps to prevent the basic amine functionality from streaking on the acidic silica gel.
-
Reverse-Phase HPLC: For highly polar derivatives, reverse-phase HPLC (RP-HPLC) can be an effective purification method.
-
Extraction: Careful liquid-liquid extraction can be used for initial purification, but it's important to choose the pH and solvents appropriately to ensure the desired compound is in the organic phase.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
Use the following flowchart to diagnose and resolve low-yield issues in your amide coupling reactions with 4-amino-TEMPO.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
4-amino-TEMPO Technical Support Center: pH-Dependent Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the stability and reactivity of 4-amino-TEMPO at various pH levels. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-amino-TEMPO solution appears to be degrading in acidic conditions. Why is this happening and how can I prevent it?
A: 4-amino-TEMPO is susceptible to degradation in acidic environments. At a low pH, the amino group becomes protonated, which can lead to disproportionation of the nitroxide radical.[1] This process involves the conversion of the stable radical into the corresponding oxoammonium cation and hydroxylamine (B1172632), leading to a loss of the characteristic radical properties. To prevent this, it is recommended to work with 4-amino-TEMPO in neutral or slightly basic conditions (pH > 7) whenever possible. If acidic conditions are required for your experiment, the reaction time and temperature should be minimized to reduce degradation.
Q2: How does pH affect the reactivity of 4-amino-TEMPO as an oxidation catalyst?
A: The redox properties of 4-amino-TEMPO are significantly influenced by pH.[1] In acidic conditions, the protonation of the amino group enhances its electron-withdrawing effect, which in turn increases the redox potential of the aminoxyl/oxoammonium couple.[1] This means that 4-amino-TEMPO becomes a stronger oxidizing agent at lower pH. Conversely, under basic conditions (pH > 9), the free amino group can be oxidized, which may lead to irreversible reactions and a loss of catalytic activity.[1] Therefore, the optimal pH for a given oxidation reaction will depend on the specific substrate and desired outcome.
Q3: Is 4-amino-TEMPO stable at high temperatures?
A: The thermal stability of 4-amino-TEMPO is also pH-dependent. While it is relatively stable at neutral pH even at elevated temperatures, its decay is more pronounced in acidic conditions, especially at high temperatures.[2] This accelerated degradation in hot acidic media is attributed to the disproportionation of TEMPO and subsequent decomposition of the resulting oxoammonium salt.[2]
Q4: Can I use 4-amino-TEMPO in aqueous solutions for my experiments?
A: Yes, 4-amino-TEMPO can be used in aqueous solutions. However, its stability will be dictated by the pH of the solution as detailed above. For applications requiring high concentrations in aqueous media, derivatives such as 4-hydroxy-TEMPO are often used due to their higher solubility.[3]
Quantitative Data Summary
The following table summarizes the pH-dependent redox properties of 4-amino-TEMPO. This data is crucial for designing experiments where the oxidizing strength of the catalyst needs to be precisely controlled.
| Property | Condition | Value | Reference |
| pKa of the hydroxylamine (4-NH3+-TEMPOH) | Aqueous solution | 5.6 | [1] |
| Redox Potential (aminoxyl/oxoammonium couple) | Low pH (protonated amine) | 0.926 V vs. NHE | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Testing pH-Dependent Stability of 4-amino-TEMPO
This protocol outlines a general method for assessing the stability of 4-amino-TEMPO across a range of pH values using UV-Vis spectroscopy.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic).
-
Stock Solution: Prepare a stock solution of 4-amino-TEMPO in a suitable solvent (e.g., deionized water or ethanol).
-
Sample Preparation: For each pH value, add a known volume of the 4-amino-TEMPO stock solution to the respective buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a controlled temperature. Aliquots should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Spectroscopic Measurement: Measure the absorbance of each aliquot at the characteristic wavelength for the nitroxide radical (around 420-470 nm, the exact λmax should be determined experimentally).
-
Data Analysis: Plot the absorbance as a function of time for each pH. The rate of decrease in absorbance corresponds to the rate of degradation.
Visual Guides
The following diagrams illustrate key concepts related to the pH-dependent behavior of 4-amino-TEMPO.
Caption: Logical relationship between pH and the stability/reactivity of 4-amino-TEMPO.
Caption: Experimental workflow for pH-dependent stability testing of 4-amino-TEMPO.
References
Validation & Comparative
A Comparative Guide to 4-amino-TEMPO and Other Nitroxide Spin Labels for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate spin label is critical for the success of site-directed spin labeling (SDSL) experiments coupled with electron paramagnetic resonance (EPR) spectroscopy. This guide provides an objective comparison of 4-amino-TEMPO with other commonly used nitroxide spin labels, including 4-hydroxy-TEMPO, 4-oxo-TEMPO, and the widely utilized (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSL). The comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable spin label for your research needs.
Performance Comparison of Nitroxide Spin Labels
The effectiveness of a nitroxide spin label is determined by several key performance indicators, including its stability, reactivity, and specific EPR spectral parameters. This section provides a quantitative comparison of these features for 4-amino-TEMPO and its alternatives.
Stability and Reactivity
The stability of the nitroxide radical is paramount for successful EPR experiments, as its reduction to the diamagnetic hydroxylamine (B1172632) renders it EPR-silent. Generally, six-membered piperidine-based nitroxides, such as the TEMPO derivatives, are more susceptible to reduction than the five-membered pyrrolidine-based nitroxides like MTSL.
4-amino-TEMPO offers a primary amine group, making it suitable for conjugation to carboxylic acids or for use in other amine-specific labeling chemistries. Its reactivity is influenced by the accessibility of this amine group. In contrast, MTSL is highly specific for thiol groups on cysteine residues, forming a disulfide bond, which is a very common and efficient strategy in protein spin labeling.
A comparative study on the stability of TEMPO derivatives in the context of redox flow batteries indicated that 4-hydroxy-TEMPO is significantly less stable than a trimethylammonium-TEMPO derivative (TMA-TEMPO).[1] It also suggested that 4-amino-TEMPO, when formed from the cleavage of a larger molecule, is likely more prone to degradation than TMA-TEMPO.[1] Another study comparing inhibitors for styrene (B11656) polymerization found that based on chemical hardness, TEMPO and 4-amino-TEMPO are more stable than 4-hydroxy-TEMPO and 4-oxo-TEMPO.[2]
EPR Spectral Parameters
The EPR spectrum of a nitroxide spin label is characterized by its g-tensor and hyperfine coupling (A-tensor) values, which are sensitive to the local environment and the dynamics of the spin label. These parameters are crucial for interpreting EPR data to derive information about protein structure and dynamics.
Below is a summary of reported EPR spectral parameters for the compared nitroxide spin labels. It is important to note that these values can be influenced by the solvent and the local environment of the spin label.
| Spin Label | g-Tensor Components | A-Tensor Components (MHz) | Reference |
| 4-amino-TEMPO | g_iso = 2.00543 | a_iso(¹⁴N) = 47.1 MHz (16.81 G) | [3] |
| 4-hydroxy-TEMPO | g_xx = 2.00878, g_yy = 2.00604, g_zz = 2.00215 | A_zz = 104.8 MHz (37.4 G) | |
| 4-oxo-TEMPO | Not explicitly found in a comparable format | Not explicitly found in a comparable format | |
| MTSL | g_xx = 2.0141, g_yy = 2.0098, g_zz = 2.0067 | A_xx = 13.7, A_yy = 13.7, A_zz = 98.5 | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of spin labels in research. This section provides protocols for protein labeling and EPR spectroscopy.
Protein Labeling with Amine-Reactive Spin Labels (e.g., 4-amino-TEMPO)
This protocol is adapted from general methods for labeling proteins with amine-reactive probes and can be used for 4-amino-TEMPO by activating a carboxyl group on the target protein or by using a crosslinker.
Materials:
-
Purified protein with accessible carboxyl groups or for modification with a crosslinker.
-
4-amino-TEMPO.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Reaction Buffer: 0.1 M MES, pH 6.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dissolve the protein in the Reaction Buffer to a concentration of 5-20 mg/mL.
-
Prepare a fresh solution of EDC and NHS in the Reaction Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution to activate the carboxyl groups. Incubate for 15 minutes at room temperature.
-
Add a 10 to 20-fold molar excess of 4-amino-TEMPO to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Remove the excess, unreacted spin label by size-exclusion chromatography.
-
Confirm labeling efficiency using EPR spectroscopy or mass spectrometry.
Site-Directed Spin Labeling with MTSL
This is a widely used protocol for specifically labeling cysteine residues in proteins.
Materials:
-
Purified protein with a single, accessible cysteine residue.
-
MTSL stock solution (e.g., 200 mM in acetonitrile).
-
Labeling Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4.
-
Reducing agent (e.g., Dithiothreitol - DTT).
-
Size-exclusion chromatography column.
Procedure:
-
If the protein has been stored in a reducing environment, the reducing agent must be removed prior to labeling. This can be achieved by buffer exchange using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Labeling Buffer.
-
Add a 10-fold molar excess of MTSL from the stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Remove the unreacted MTSL using a size-exclusion chromatography column.
-
The labeling efficiency can be determined by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a standard nitroxide solution.
Continuous Wave (CW) EPR Spectroscopy
This is a standard technique to acquire EPR spectra of spin-labeled proteins.
Instrumentation:
-
X-band CW EPR spectrometer.
-
Resonator (e.g., a high-Q cavity).
-
Temperature control unit.
Typical Experimental Parameters:
-
Microwave Frequency: ~9.5 GHz (X-band).
-
Microwave Power: Non-saturating, typically 2-20 mW. A power saturation study should be performed to determine the optimal power.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 0.5-2.0 G, chosen to be a fraction of the narrowest line in the spectrum to avoid over-modulation.
-
Sweep Width: 100-150 G, sufficient to cover the entire nitroxide spectrum.
-
Time Constant: 10-40 ms.
-
Conversion Time: 20-80 ms.
-
Number of Scans: Averaged to improve the signal-to-noise ratio.
-
Temperature: Controlled, often performed at room temperature (~298 K) for dynamics studies or frozen at low temperatures (~77 K) to obtain rigid-limit spectra.
Visualizing the Comparison Workflow
The following diagram illustrates the key steps and considerations in comparing nitroxide spin labels for a given research application.
Conclusion
The choice between 4-amino-TEMPO and other nitroxide spin labels depends heavily on the specific requirements of the experiment.
-
4-amino-TEMPO is a valuable tool when targeting non-cysteine residues or when a primary amine is required for the desired conjugation chemistry.[3] It is a relatively stable nitroxide, though potentially less so than pyrrolidine-based labels under reducing conditions.[2]
-
MTSL remains the workhorse for site-directed spin labeling of proteins due to its high specificity for cysteine residues and the robustness of the resulting disulfide linkage.[1] Its five-membered ring structure also confers greater stability against reduction compared to the piperidine-based TEMPO derivatives.
-
4-hydroxy-TEMPO and 4-oxo-TEMPO offer alternative functionalities on the piperidine (B6355638) ring that can be exploited for further chemical modifications. However, their stability may be a concern in certain biological environments.[1][2]
Ultimately, the optimal choice of a spin label requires careful consideration of the target biomolecule, the desired labeling site, the experimental conditions, and the specific information sought from the EPR measurements. This guide provides a foundational dataset and protocols to assist researchers in making an informed decision.
References
- 1. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
4-Amino-TEMPO vs. Unsubstituted TEMPO: A Comparative Guide for Researchers
In the realm of organic chemistry and molecular biology, the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are invaluable tools for researchers, scientists, and drug development professionals. Among these derivatives, 4-amino-TEMPO distinguishes itself with a versatile amino functional group, offering distinct advantages over its unsubstituted counterpart. This guide provides an objective comparison of the performance of 4-amino-TEMPO and unsubstituted TEMPO, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
Key Advantages of 4-Amino-TEMPO
The primary advantage of 4-amino-TEMPO lies in its amino group, which allows for covalent immobilization onto solid supports and conjugation to biomolecules. This functional handle is absent in unsubstituted TEMPO, limiting its applications in heterogeneous catalysis and site-directed spin labeling.
Immobilization for Enhanced Catalysis: 4-amino-TEMPO can be readily immobilized on various polymer supports, creating heterogeneous catalysts that are easily separable from the reaction mixture. This facilitates catalyst recycling, reduces product contamination, and is highly desirable for industrial applications and continuous flow processes. While the intrinsic catalytic activity of the immobilized 4-amino-TEMPO may be comparable to its homogeneous counterpart, the operational advantages are significant.
Site-Directed Spin Labeling: The amino group of 4-amino-TEMPO serves as a crucial attachment point for its use as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy. It can be converted to other reactive moieties, such as isocyanates, enabling its site-specific incorporation into biomolecules like proteins and nucleic acids. This allows for the detailed study of molecular structure, dynamics, and interactions.
Performance in Catalytic Oxidation of Alcohols
Both TEMPO and 4-amino-TEMPO are highly effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The active species in these reactions is the N-oxoammonium cation, generated from the nitroxyl radical by a co-oxidant.
While direct comparative studies of the intrinsic catalytic activity of homogeneous 4-amino-TEMPO and unsubstituted TEMPO are not extensively documented in publicly available literature, a study on 4-amino-TEMPO immobilized on a polymer monolith provides valuable insights. The performance of the immobilized catalyst was compared to that of the homogeneous 4-amino-TEMPO in the batch oxidation of benzyl (B1604629) alcohol.
| Catalyst | Condition | Time to Equilibrium (min) | Yield (%) | Turnover Number (TON) | Selectivity (%) |
| Homogeneous 4-amino-TEMPO | With Stirring | 6 | 59 | 12 | 96 |
| Immobilized 4-amino-TEMPO (Monolith-1) | With Stirring | 10 | 60 | 12 | 94 |
| Homogeneous 4-amino-TEMPO | Without Stirring | 6 | 59 | 12 | 92 |
Table 1: Comparison of homogeneous and immobilized 4-amino-TEMPO in the batch oxidation of benzyl alcohol.[1]
The data indicates that the immobilized 4-amino-TEMPO exhibits comparable catalytic activity to its homogeneous counterpart, with the added benefits of easy recovery and reuse.[1] In flow oxidation reactions, the immobilized catalyst demonstrated efficient performance with residence times of 2–8 minutes and could be recycled at least six times without significant deactivation.[1]
Experimental Protocols
General Protocol for TEMPO-mediated Aerobic Alcohol Oxidation
This protocol is a generalized procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a Cu(I)/TEMPO catalyst system.
Materials:
-
Primary alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
TEMPO (or 4-amino-TEMPO)
-
N-methylimidazole (NMI)
-
Water
Procedure:
-
Dissolve the primary alcohol in acetone in an Erlenmeyer flask.
-
Add CuBr, bpy, and TEMPO (typically 5-10 mol% each) to the solution with stirring.
-
Add N-methylimidazole (NMI) dropwise.
-
Stir the reaction mixture vigorously, open to the air, at room temperature. The reaction progress can often be monitored by a color change from red-brown to green.
-
Upon completion, dilute the reaction mixture with pentane and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography if necessary.
Protocol for Immobilization of 4-Amino-TEMPO on a Polymer Monolith
This protocol describes the preparation of a 4-amino-TEMPO-immobilized monolith for use in continuous flow reactions.
Materials:
-
Poly(4-chloromethyl-styrene-co-divinylbenzene) monolith
-
4-amino-TEMPO
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
tert-Butanol (tBuOH)
Procedure:
-
Place the pre-fabricated poly(4-chloromethyl-styrene-co-divinylbenzene) monolith in a stainless-steel column.
-
Prepare a solution of 4-amino-TEMPO (1 equivalent relative to the chloromethyl groups in the monolith) and DIPEA (1.2 equivalents) in DMF.
-
Perfuse the monolith with the solution at a controlled flow rate (e.g., 0.75 mL/h) and temperature (e.g., 60 °C).
-
After the reaction is complete, wash the column sequentially with water and THF.
-
Replace the solvent in the column with a mixture of CH₂Cl₂/tBuOH (1:1, v/v) for storage and subsequent use in oxidation reactions.[1]
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
The primary advantage of 4-amino-TEMPO over unsubstituted TEMPO is its functional amino group, which enables covalent attachment to solid supports and biomolecules. This feature makes it a superior choice for applications requiring catalyst immobilization and site-directed spin labeling. While the intrinsic catalytic activity for alcohol oxidation is comparable to unsubstituted TEMPO, the practical benefits of using an immobilized catalyst—such as ease of separation, reusability, and suitability for flow chemistry—make 4-amino-TEMPO a more versatile and economically viable option for many synthetic processes. For researchers in drug development and molecular biology, the ability to conjugate 4-amino-TEMPO to specific sites on proteins and nucleic acids provides a powerful tool for elucidating molecular structure and function through EPR spectroscopy. The choice between 4-amino-TEMPO and unsubstituted TEMPO will ultimately depend on the specific requirements of the application, with 4-amino-TEMPO offering a broader range of possibilities due to its inherent functionality.
References
A Researcher's Guide to Validating 4-amino-TEMPO EPR Experiments
The 4-amino-TEMPO EPR Experiment: A General Workflow
4-amino-TEMPO is a stable nitroxide radical frequently used as a spin label. Its EPR spectrum is sensitive to its local environment, concentration, and mobility. A typical experiment involves introducing the spin label into a biological system and measuring the changes in the EPR signal to infer information about the system's properties.
General Experimental Protocol
-
Sample Preparation : Prepare the biological sample of interest (e.g., liposomes, proteins, cells) in a suitable buffer.
-
Spin Labeling : Introduce 4-amino-TEMPO to the sample. This can be achieved through encapsulation, covalent attachment, or non-covalent binding. For example, to create "EPR silent" liposomes, a high concentration of 4-amino-TEMPO is encapsulated, leading to signal quenching due to spin-spin interaction[1].
-
Purification : Remove any unbound or excess 4-amino-TEMPO from the sample using methods like dialysis or size-exclusion chromatography to ensure the measured signal originates only from the label interacting with the system of interest[1].
-
EPR Measurement (Baseline) : Transfer the sample to a suitable EPR capillary tube and acquire a baseline EPR spectrum using an EPR spectrometer.
-
Initiation of Reaction : Add the substance intended to cause a change (e.g., an enzyme, a chemical reactant, a competing molecule). For instance, in an enzyme assay, the enzyme is added to the spin-labeled substrate[1].
-
Data Acquisition : Record EPR spectra at various time points or at a defined endpoint. The signal intensity, line shape, and other spectral parameters are monitored.
-
Data Analysis : Analyze the changes in the EPR spectrum. An increase in signal intensity can indicate the release of quenched 4-amino-TEMPO, while changes in line shape can reflect alterations in the rotational mobility of the spin label[2][3].
Validation Methodologies
To ensure that the observed changes in the EPR signal are specific and accurately reflect the process under investigation, several validation strategies should be employed.
Method 1: Comparison with Orthogonal Assays
One of the most robust validation methods is to compare the results from the 4-amino-TEMPO EPR experiment with data from an established, alternative technique that measures the same endpoint. Common orthogonal methods include fluorescence or colorimetric assays.
A study on a phospholipase A2 (PLA2) enzyme assay successfully validated an EPR-based method using 4-amino-TEMPO-loaded liposomes by comparing its performance against standard colorimetric and fluorimetric assay kits[1]. The EPR assay relies on the PLA2-mediated destruction of liposomes, which releases the quenched 4-amino-TEMPO, resulting in a detectable EPR signal[1].
Table 1: Performance Comparison of PLA2 Assays
| Parameter | 4-amino-TEMPO EPR Assay | Colorimetric Assays | Fluorimetric Assay (EnzChek®) |
|---|---|---|---|
| Principle | Release of quenched nitroxide radicals from liposomes | Spectrophotometric detection of a colored product | Detection of a fluorescent product |
| Linearity Range (U/L) | 90 - 200 | 81 - 2400 (Varies by kit) | ~50 (Detection Limit) |
| Sensitivity | Higher than most colorimetric tests | Generally lower | Higher than EPR and colorimetric |
This comparison demonstrates that the EPR-based method provides sensitivity comparable to existing techniques, thereby validating its utility and performance[1].
Method 2: Specificity Controls using Inhibitors
To validate that the EPR signal change is a direct result of a specific biological process (e.g., enzyme activity), a known inhibitor of that process should be used. If the signal change is prevented or significantly reduced in the presence of the inhibitor, it confirms the specificity of the assay.
-
Prepare two identical sets of the purified, spin-labeled sample.
-
Test Sample : Initiate the reaction as described in the general protocol (e.g., add PLA2 enzyme).
-
Control Sample : Pre-incubate the sample with a known inhibitor (e.g., LY311727 for PLA2) for a sufficient period before adding the enzyme[1].
-
Acquire and compare the EPR spectra from both the test and control samples.
-
Validation : A significant reduction in the signal change for the control sample relative to the test sample validates that the assay is specifically measuring the activity of the target enzyme[1].
Method 3: Spectral Simulation and Analysis
The shape of the EPR spectrum provides rich information about the rotational mobility of the 4-amino-TEMPO radical. Comparing the experimentally obtained spectrum with a computer-simulated spectrum serves as a powerful validation tool. This comparison can confirm the physical state of the spin label and validate interpretations of its environment.
-
Hyperfine Coupling Constant (aiso or aN) : This value is sensitive to the polarity of the radical's environment. A match between the experimental and simulated aN value helps confirm the nature of the local environment[3][4].
-
g-value (giso) : The isotropic g-value is another characteristic parameter of the radical that should be consistent between experimental and simulated spectra[4].
-
Acquire a high-quality EPR spectrum of the 4-amino-TEMPO in your system.
-
Use specialized EPR simulation software (e.g., EasySpin) to generate theoretical spectra[2].
-
Systematically vary simulation parameters (g-values, hyperfine couplings, rotational correlation time) to find the best fit for the experimental data.
References
Unveiling the Cellular Interactions of 4-amino-TEMPO: A Comparative Guide to a Workhorse Spin Probe
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular oxidative stress, the choice of a reliable probe is paramount. 4-amino-TEMPO, a stable nitroxide radical, has long been a staple in the toolkit for detecting and quantifying reactive oxygen species (ROS) via Electron Paramagnetic Resonance (EPR) spectroscopy. However, its performance within the intricate and dynamic cellular environment is not without nuances. This guide provides an objective comparison of 4-amino-TEMPO with alternative probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of ROS Probes
The efficacy of any cellular probe is dictated by a combination of factors including its specificity, sensitivity, and potential for off-target effects. While 4-amino-TEMPO is widely utilized, its cross-reactivity with cellular components and the availability of more targeted alternatives warrant a careful comparison.
| Probe | Target ROS | Detection Method | Advantages | Disadvantages |
| 4-amino-TEMPO | Superoxide (B77818), other free radicals | EPR | Stable radical, good for quantifying radicals.[1][2] | Potential for cytotoxicity and genotoxicity at high concentrations[3][4], can be reduced by cellular components.[5] |
| Mito-TEMPO | Mitochondrial Superoxide | EPR | Specifically targets mitochondria, effective in studying mitochondrial oxidative stress.[6][7] | Similar to other TEMPO derivatives, may have dose-dependent toxicity. |
| Cyclic Nitrones (e.g., DEPMPO) | Superoxide, Hydroxyl Radicals | EPR Spin Trapping | Forms relatively stable adducts with specific radicals, allowing for their identification.[8][9] | Spin adducts can have limited lifetimes, complicating quantification.[10] |
| Dihydroethidium (DHE) | Superoxide | Fluorescence | Widely used, relatively specific for superoxide. | Can be oxidized by other species to form non-specific fluorescent products, complicating interpretation.[6][11] |
| MitoSOX™ Red | Mitochondrial Superoxide | Fluorescence | Cationic triphenylphosphonium group directs it to mitochondria.[11] | Fluorescence can be influenced by other cellular factors. |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General Oxidative Stress (H₂O₂, hydroxyl radicals, peroxynitrite) | Fluorescence | Sensitive to a broad range of ROS. | Lacks specificity, making it difficult to identify the precise ROS involved.[11] |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments to assess and compare the performance of 4-amino-TEMPO and alternative ROS probes in a cellular context.
In Vitro Assessment of Superoxide Scavenging using EPR
This protocol allows for the direct comparison of the superoxide scavenging capabilities of different probes in a cell-free system.
Materials:
-
Xanthine Oxidase
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4-amino-TEMPO and other test compounds
-
EPR spectrometer
Procedure:
-
Prepare a stock solution of 4-amino-TEMPO and other test probes in PBS.
-
In an EPR-compatible tube, prepare a reaction mixture containing xanthine (e.g., 100-400 µM) and DTPA (e.g., 0.1 mM) in PBS.
-
Add the spin probe to the reaction mixture at the desired final concentration (e.g., 0.5 mM).
-
Initiate the reaction by adding xanthine oxidase (e.g., 10 mU/ml).
-
Immediately place the tube in the EPR spectrometer and record the signal at room temperature.
-
To quantify the radical concentration, a standard curve of a stable radical like TEMPO at known concentrations should be generated under the same experimental conditions.[12]
-
The reduction in the EPR signal intensity in the presence of the probe, compared to a control without the probe, indicates its superoxide scavenging activity.
Cellular ROS Detection using EPR Spectroscopy
This protocol outlines the use of cell-permeable probes to measure intracellular ROS production.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
4-amino-TEMPO or other cell-permeable spin probes (e.g., CPH, CMH)[6]
-
ROS inducer (e.g., PMA for cytoplasmic ROS, rotenone (B1679576) for mitochondrial ROS)[6]
-
Cell scraper (for adherent cells)
-
EPR spectrometer with a temperature controller
Procedure:
-
Culture cells to the desired confluency.
-
For adherent cells, they can be measured directly on coverslips to preserve their integrity.[8] For suspension cells, they can be collected by centrifugation.
-
Incubate the cells with the spin probe (e.g., in the 1-10 mM range) for a specific duration (e.g., 30 minutes) at 37°C.[10]
-
Wash the cells to remove excess probe.
-
Resuspend the cells in a suitable buffer and transfer them to a gas-permeable EPR capillary tube.
-
Induce ROS production by adding the specific inducer.
-
Record the EPR spectrum over time to monitor the kinetics of radical formation.[10]
-
The intensity of the EPR signal is proportional to the concentration of the radical adduct formed.
Comparative Analysis of Cellular Viability and Cytotoxicity
It is crucial to assess the potential cytotoxic effects of the probes themselves.
Materials:
-
Cells in a 96-well plate
-
4-amino-TEMPO and other test probes at various concentrations
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-amino-TEMPO or other probes for a relevant time period (e.g., 4 to 24 hours).
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Compare the viability of treated cells to untreated control cells to determine the cytotoxic potential of each probe. Studies have shown that TEMPO and its derivatives can induce cytotoxicity in a dose-dependent manner.[3][13]
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and the cellular context of ROS generation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Spin Biochemistry Modulates Reactive Oxygen Species (ROS) Production by Radio Frequency Magnetic Fields | PLOS One [journals.plos.org]
- 13. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Constraints of 4-amino-TEMPO in Catalytic Oxidation
In the landscape of selective alcohol oxidation, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, has carved a niche as a versatile and effective organocatalyst. Its ability to facilitate the conversion of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions has made it a valuable tool for researchers and professionals in drug development and fine chemical synthesis. However, a critical evaluation reveals inherent limitations that can impact its efficiency, substrate scope, and industrial applicability. This guide provides an objective comparison of 4-amino-TEMPO with alternative oxidation catalysts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison: 4-amino-TEMPO vs. Alternatives
The primary limitations of 4-amino-TEMPO, and TEMPO derivatives in general, often revolve around steric hindrance, stability, and reactivity with challenging substrates like secondary alcohols. Newer generations of nitroxyl (B88944) radical catalysts, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2-azaadamantane (B3153908) N-oxyl (AZADO), have been developed to address these shortcomings.
A direct comparison highlights significant differences in substrate scope and reaction efficiency. While TEMPO-based catalysts are highly effective for oxidizing sterically unhindered primary alcohols, their performance diminishes with more sterically demanding primary and secondary alcohols.[1] In contrast, catalysts like ABNO exhibit broader applicability, efficiently oxidizing a wide range of primary and secondary aliphatic and benzylic alcohols with nearly equal efficiency.[1]
| Catalyst System | Substrate | Product | Conversion/Yield (%) | Reaction Time (h) | Notes |
| Homogeneous 4-amino-TEMPO/NaOCl | Benzyl (B1604629) alcohol | Benzaldehyde | 59% Yield | 0.1 | Fast reaction for activated primary alcohol.[2] |
| Immobilized 4-amino-TEMPO | Benzyl alcohol | Benzaldehyde | 60% Yield | 0.17 | Slightly slower than homogeneous counterpart.[2] |
| CuI/TEMPO | 1-Octanol | 1-Octanal | Low | >12 | Demonstrates low reactivity with unactivated aliphatic primary alcohols.[1] |
| CuI/ABNO | 1-Octanol | 1-Octanal | >98% | 1 | Significantly more effective for aliphatic alcohols.[1] |
| CuI/TEMPO | Cyclohexanol | Cyclohexanone | <5% | >12 | Ineffective for secondary aliphatic alcohols.[1] |
| CuI/ABNO | Cyclohexanol | Cyclohexanone | >98% | 1 | Highly efficient for secondary aliphatic alcohols.[1] |
| Fe(NO3)3/TEMPO/NaCl | 1-Phenylethanol | Acetophenone | 95% Yield | 1 | Effective for secondary benzylic alcohols.[3] |
| AZADO/NaOCl | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99% | 0.5 | Highly efficient for primary benzylic alcohols. |
| 5-F-AZADO | Borneol (bulky secondary alcohol) | Camphor | 98% | - | Demonstrates superior reactivity for sterically hindered substrates.[3] |
Key Observations:
-
Steric Hindrance: The bulky methyl groups surrounding the nitroxyl radical in TEMPO derivatives can impede the approach of sterically hindered alcohols, leading to lower reaction rates and yields.[3][4] Catalysts with a less hindered framework, such as ABNO and AZADO, overcome this limitation.[1][3]
-
Reactivity with Secondary Alcohols: 4-amino-TEMPO and other TEMPO variants show significantly reduced reactivity towards secondary alcohols compared to primary ones.[3][5] ABNO and AZADO derivatives, on the other hand, are highly effective for the oxidation of secondary alcohols.[1][4]
-
Immobilization Effects: While immobilizing 4-amino-TEMPO on a solid support facilitates catalyst recovery and reuse, it can lead to a decrease in catalytic activity compared to the homogeneous system.[2] This is often attributed to mass transfer limitations and reduced accessibility of the catalytic sites.[2]
-
Stability and Deactivation: Under certain reaction conditions, particularly with harsh oxidants or at elevated temperatures, TEMPO derivatives can undergo degradation, leading to catalyst deactivation.[6] Modifications at the 4-position and the 1-position of the piperidine (B6355638) ring have been observed as potential deactivation pathways.[6]
-
Cost and Availability: A significant practical limitation for large-scale applications is the cost of TEMPO and its derivatives.[7][8] While efforts are being made to reduce the required catalyst loading, the cost can still be a prohibitive factor for industrial processes.[7][8]
Experimental Protocols
To facilitate reproducible research and direct comparison of catalyst performance, the following are detailed methodologies for key experiments.
Protocol 1: Homogeneous Oxidation of Benzyl Alcohol using 4-amino-TEMPO
Objective: To determine the catalytic activity of homogeneous 4-amino-TEMPO in the oxidation of a primary benzylic alcohol.
Materials:
-
4-amino-TEMPO
-
Benzyl alcohol
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol), 4-amino-TEMPO (0.01 mmol, 1 mol%), and NaBr (0.1 mmol, 10 mol%) in CH2Cl2 (5 mL).
-
Add an aqueous solution of NaHCO3 (0.5 M, 2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the NaOCl solution (1.1 mmol) dropwise over 10 minutes.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (5 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Filter the solution and concentrate under reduced pressure.
-
Analyze the crude product by GC or NMR using an internal standard to determine the yield.
Protocol 2: Comparative Aerobic Oxidation of Alcohols using CuI/TEMPO and CuI/ABNO
Objective: To compare the catalytic efficiency of TEMPO and ABNO in the copper-catalyzed aerobic oxidation of primary and secondary alcohols.
Materials:
-
Copper(I) iodide (CuI)
-
4-amino-TEMPO or ABNO
-
2,2'-bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Alcohol substrate (e.g., 1-octanol, cyclohexanol)
-
Acetonitrile (CH3CN)
-
Oxygen (O2) or ambient air
Procedure:
-
In a two-neck flask equipped with a magnetic stir bar and a balloon of O2 (or open to air), dissolve CuI (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), 4-amino-TEMPO or ABNO (0.1 mmol, 10 mol%), and NMI (1.0 mmol) in CH3CN (5 mL).
-
Add the alcohol substrate (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
For quantitative analysis, add an internal standard to the final reaction mixture.
-
Plot the conversion of the alcohol over time for each catalyst system to compare their activities.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of TEMPO-mediated oxidation and a general workflow for comparing catalyst performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of catalyst and oxidant concentrations in a TEMPO oxidation system on the production of cellulose nanofibers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04948A [pubs.rsc.org]
A Comparative Analysis of 4-amino-TEMPO and 4-hydroxy-TEMPO in Catalytic Alcohol Oxidation
For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of an optimal catalyst is critical for achieving high efficiency, selectivity, and sustainability in chemical transformations. This guide provides an in-depth comparison of two prominent nitroxyl (B88944) radical catalysts, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) and 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO), with a focus on their performance in the catalytic oxidation of alcohols.
Both 4-amino-TEMPO and 4-hydroxy-TEMPO are derivatives of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and are highly effective in mediating the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The core of their catalytic activity lies in the reversible one-electron oxidation to the corresponding N-oxoammonium ion, which is the active oxidant. However, the substituents at the 4-position—an amino group versus a hydroxyl group—impart distinct physicochemical properties that can influence their catalytic efficacy, solubility, and applicability in different reaction systems.
Physicochemical Properties and General Catalytic Behavior
The introduction of a functional group at the 4-position of the TEMPO scaffold can steer the catalyst's reactivity and physical properties.[1] 4-hydroxy-TEMPO is noted for its affordability, being synthesized from the readily available triacetone amine, making it an economically attractive option for industrial-scale applications.[2] A key advantage of the hydroxyl group is the significant increase in water solubility compared to the parent TEMPO molecule. This property is particularly beneficial for reactions in aqueous or biphasic systems.
On the other hand, the amino group in 4-amino-TEMPO also influences its properties. Studies on immobilized 4-amino-TEMPO have demonstrated its high reactivity and suitability for continuous flow reactions, where it can be recycled multiple times without significant loss of activity.[3][4][5][6]
Quantitative Performance in Benzyl (B1604629) Alcohol Oxidation
Disclaimer: The following data is compiled from different sources and the reaction conditions may not be identical. This table serves as a representative comparison of the catalytic performance.
| Catalyst | Co-catalyst/Oxidant System | Substrate | Reaction Time | Yield (%) | Selectivity (%) | Source |
| 4-amino-TEMPO | (Homogeneous) | Benzyl Alcohol | 6 min | 59 | 96 (to Benzaldehyde) | [3][4] |
| 4-hydroxy-TEMPO | Fe(NO₃)₃ · 9H₂O / Aerobic | Benzyl Alcohol | Not specified | Good to Excellent | Not specified | [1] |
| Immobilized 4-hydroxy-TEMPO | Bis(acetoxy)iodobenzene | Benzyl Alcohol | 60 min | 94 | Not specified | [7] |
From the available data, homogeneous 4-amino-TEMPO demonstrates rapid conversion of benzyl alcohol.[3][4] While specific quantitative data for 4-hydroxy-TEMPO under identical homogeneous conditions is not provided in the search results, its efficacy, particularly when immobilized, is evident with high yields being achieved.[1][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the oxidation of benzyl alcohol using both 4-amino-TEMPO and an immobilized 4-hydroxy-TEMPO derivative.
Protocol 1: Homogeneous Oxidation of Benzyl Alcohol using 4-amino-TEMPO
This protocol is based on the batch oxidation reaction described in the study by Imoto et al. (2022).[4]
Materials:
-
Benzyl alcohol
-
4-amino-TEMPO
-
Co-oxidant system (e.g., as described in the original study)
-
Solvent (e.g., as described in the original study)
-
Stirring apparatus
Procedure:
-
In a reaction vessel, the homogeneous catalyst, 4-amino-TEMPO, is introduced.
-
Benzyl alcohol is added to the reaction mixture.
-
The reaction is carried out under stirred conditions.
-
The reaction progress is monitored, and upon reaching near-equilibrium (approximately 6 minutes as per the study), the reaction is quenched.
-
The product, benzaldehyde, is then isolated and purified using standard laboratory techniques.
Protocol 2: Oxidation of Benzyl Alcohol using Immobilized 4-hydroxy-TEMPO Derivative
This protocol is based on the batch oxidation using an ionically immobilized TEMPO catalyst on an ion exchange resin as described by Gmeiner and Luinstra (2024).[7]
Materials:
-
Benzyl alcohol
-
Potassium 4-sulfonato-oxy-2,2,6,6-tetramethylpiperidine-1-yloxyl (TEMPO-4-sulfate)
-
Anion exchange beads
-
Bis(acetoxy)iodobenzene (BAIB)
-
Reaction vessel with temperature control
Procedure:
-
The ion exchange resins loaded with TEMPO-4-sulfate are added to acetonitrile and allowed to swell for 20 minutes.
-
Benzyl alcohol and bis(acetoxy)iodobenzene are added to the mixture.
-
The reaction is stirred for 60 minutes at 35 °C.
-
After the reaction, the catalyst beads are filtered off and washed with acetonitrile.
-
The filtrate containing the product, benzaldehyde, is then subjected to work-up and purification.
Visualizing the Catalytic Process and Comparison
To better understand the underlying mechanisms and the comparative advantages, the following diagrams are provided.
Caption: General catalytic cycle for TEMPO-mediated alcohol oxidation.
Caption: A generalized experimental workflow for catalytic alcohol oxidation.
Caption: Logical relationship highlighting key features of 4-amino-TEMPO and 4-hydroxy-TEMPO.
Conclusion
Both 4-amino-TEMPO and 4-hydroxy-TEMPO are valuable catalysts for the selective oxidation of alcohols. The choice between them depends on the specific requirements of the chemical transformation. 4-amino-TEMPO has shown excellent reactivity in homogeneous catalysis, with rapid reaction times. 4-hydroxy-TEMPO presents significant practical advantages in terms of cost and water solubility, making it a strong candidate for large-scale and green chemistry applications. Furthermore, both catalysts can be successfully immobilized, facilitating their recovery and reuse, which is a key aspect of sustainable chemical processing. For any specific application, it is recommended to perform optimization studies to determine the most suitable catalyst and reaction conditions.
References
- 1. TEMPO [organic-chemistry.org]
- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 3. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 4-amino-TEMPO and MTSL for Protein Labeling in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
The site-directed spin labeling (SDSL) of proteins, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for elucidating protein structure, dynamics, and interactions. The choice of spin label is a critical determinant of the quality and interpretability of the resulting data. This guide provides a comprehensive comparison of two commonly utilized nitroxide spin labels: the well-established (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL) and the versatile 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), which is typically derivatized for protein conjugation.
Executive Summary
MTSL has long been the workhorse of SDSL due to its high reactivity and specificity for cysteine residues. However, its inherent flexibility can be a limitation for high-resolution structural studies. 4-amino-TEMPO, through its reactive derivatives such as 4-maleimido-TEMPO and 4-isothiocyanato-TEMPO, offers an alternative with a more rigid piperidine (B6355638) ring structure. This rigidity can translate to narrower distance distributions in EPR measurements, providing more precise structural information. This guide presents a detailed comparison of these labels, including their chemical properties, labeling protocols, and their respective advantages and limitations, supported by available experimental insights.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics of MTSL and reactive derivatives of 4-amino-TEMPO. Direct comparative quantitative data for 4-amino-TEMPO derivatives against MTSL is limited in the literature; therefore, data for structurally similar maleimide-functionalized nitroxides are included to provide the best available comparison.
| Feature | MTSL (Methanethiosulfonate Spin Label) | 4-maleimido-TEMPO | 4-isothiocyanato-TEMPO |
| Reactive Group | Methanethiosulfonate | Maleimide (B117702) | Isothiocyanate |
| Target Residue(s) | Cysteine | Cysteine | Lysine, N-terminus |
| Bond Formed | Disulfide | Thioether | Thiourea |
| Relative Flexibility | Higher | Lower | Lower |
| Labeling pH | 6.5 - 8.0[1] | 6.5 - 7.5 | 8.5 - 9.5 |
| Typical Molar Excess | 10-20 fold[1] | 10-20 fold | 10-20 fold |
| Reaction Time | 1-12 hours | 2-4 hours | 2-4 hours |
| Performance Metric | MTSL | 4-maleimido-TEMPO (and similar maleimides) |
| Labeling Efficiency | Generally high (>90% reported)[1] | High (70-90% reported for maleimides) |
| Conjugate Stability | Reducible disulfide bond | Stable thioether bond |
| Impact on Structure | Generally considered minimal[2] | Can be minimal; depends on site |
| EPR Distance Distribution | Broader due to flexibility[2][3] | Narrower due to rigidity[3] |
| In-cell EPR Suitability | Susceptible to reduction[2] | More stable linkage, but nitroxide can still be reduced |
Experimental Protocols
Detailed methodologies for labeling proteins with MTSL and derivatives of 4-amino-TEMPO are provided below.
Protocol 1: Cysteine-Specific Labeling with MTSL
This protocol is adapted from established methods for site-directed spin labeling.[1][4]
Materials:
-
Purified, single-cysteine mutant protein in a suitable buffer (e.g., phosphate, HEPES) at pH 7.0-7.5, devoid of primary amines or thiols.
-
MTSL stock solution (e.g., 100 mM in anhydrous acetonitrile (B52724) or DMSO).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Degassing equipment (e.g., vacuum pump or nitrogen/argon gas).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds or has been exposed to oxidizing conditions, treat with a 10-fold molar excess of DTT for 1 hour at room temperature to reduce the cysteine thiol. Subsequently, DTT must be removed by dialysis or a desalting column. TCEP can be used as it does not need to be removed before labeling.
-
Degassing: Degas the protein solution and all buffers by applying a vacuum or by purging with an inert gas (nitrogen or argon) for 15-20 minutes to prevent oxidation of the cysteine.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the MTSL stock solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 1-4 hours. The optimal time should be determined empirically for each protein.
-
Quenching (Optional): The reaction can be quenched by adding a 100-fold molar excess of a free thiol-containing compound like DTT or β-mercaptoethanol.
-
Purification: Remove the unreacted spin label by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with the desired final buffer.
-
Verification of Labeling: Confirm labeling and estimate efficiency using methods such as Mass Spectrometry (expecting a mass increase of ~185 Da for MTSL) or EPR spectroscopy by comparing the signal intensity of the labeled protein to a known standard concentration of the free spin label.[1]
Protocol 2: Cysteine-Specific Labeling with 4-maleimido-TEMPO
This protocol is based on standard maleimide chemistry for labeling thiols.
Materials:
-
Purified, single-cysteine mutant protein in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).
-
4-maleimido-TEMPO stock solution (e.g., 10 mM in anhydrous DMSO or DMF).
-
Reducing agent (e.g., TCEP).
-
Size-exclusion chromatography column.
Procedure:
-
Protein Preparation: Reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The protein concentration should ideally be 1-10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-maleimido-TEMPO stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted label using a desalting column equilibrated with the appropriate buffer.
-
Quantification of Labeling: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the nitroxide at its specific wavelength (if applicable and distinct from protein absorbance) or more accurately by EPR spectroscopy.
Protocol 3: Amine-Specific Labeling with 4-isothiocyanato-TEMPO
This protocol utilizes the reactivity of isothiocyanates towards primary amines.
Materials:
-
Purified protein in an amine-free buffer at pH 8.5-9.5 (e.g., sodium bicarbonate or borate (B1201080) buffer).
-
4-isothiocyanato-TEMPO stock solution (e.g., 10 mg/mL in anhydrous DMSO).
-
Size-exclusion chromatography column.
Procedure:
-
Protein Preparation: Ensure the protein is in the correct buffer and at a concentration of 2-10 mg/mL.
-
Labeling Reaction: Slowly add a 10- to 20-fold molar excess of the 4-isothiocyanato-TEMPO stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purification: Remove the excess label by size-exclusion chromatography.
-
Verification: Confirm labeling by mass spectrometry (expecting a mass increase corresponding to the mass of the 4-isothiocyanato-TEMPO) or EPR.
Mandatory Visualization
Experimental Workflow for Comparative Protein Labeling and Analysis
References
- 1. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 4-amino-TEMPO Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of 4-amino-TEMPO derivatives with alternative compounds used in biomedical applications, particularly as MRI contrast agents and in drug delivery systems. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
4-amino-TEMPO, a stable nitroxide radical, and its derivatives are gaining attention for various biomedical applications due to their unique paramagnetic and antioxidant properties. This guide delves into the critical aspect of their biocompatibility, offering a comparative analysis against established alternatives. The data indicates that while 4-amino-TEMPO derivatives present a promising safety profile, particularly in contrast to the potential toxicity of metal-based MRI agents, a complete understanding of their in vivo behavior and potential for genotoxicity requires further investigation.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the cytotoxicity of 4-amino-TEMPO and its derivatives, alongside comparative data for alternatives in key application areas.
In Vitro Cytotoxicity of TEMPO Derivatives
This table presents the half-maximal inhibitory concentration (IC50) and 20% inhibitory concentration (IC20) values for 4-amino-TEMPO and related nitroxides in different cell lines. Lower values indicate higher cytotoxicity.
| Compound | Cell Line | Assay | IC50 (mM) | IC20 (mM) | Reference |
| 4-amino-TEMPO | Human HaCaT keratinocytes | Amido black assay | 9.5[1] | - | Kroll et al., 1999 |
| TEMPO | Human HaCaT keratinocytes | Amido black assay | 2.66[2][3] | - | Kroll et al., 1999 |
| 4-hydroxy-TEMPO (Tempol) | Human HaCaT keratinocytes | Amido black assay | 11.4[2][3] | - | Kroll et al., 1999 |
| 4-oxo-TEMPO | Human HaCaT keratinocytes | Amido black assay | - | - | Kroll et al., 1999 |
| TEMPO | Mouse Lymphoma L5178Y | MTS | - | ~1.5 | Guo et al., 2018[2] |
| 4-hydroxy-TEMPO (Tempol) | Mouse Lymphoma L5178Y | MTS | - | ~4.0 | Guo et al., 2018[2] |
| 4-oxo-TEMPO | Mouse Lymphoma L5178Y | MTS | - | ~2.0 | Guo et al., 2018[2] |
| 4-methoxy-TEMPO | Mouse Lymphoma L5178Y | MTS | - | ~5.0 | Guo et al., 2018[2] |
Biocompatibility Comparison for MRI Contrast Agents
This table compares the cytotoxicity of a 4-amino-TEMPO-based nanoparticle with a conventional gadolinium-based contrast agent.
| Contrast Agent | Cell Line | Assay | Key Findings | Reference |
| TEMPO-containing Nanoparticles | Hela cells | Not specified | Showed inhibitory effect on Hela cells. Stated to have excellent biocompatibility.[1] | Zhang et al., 2025[1] |
| Gadolinium-based contrast agents (GBCAs) | Various | Various | Can induce cytotoxicity and genotoxicity. Linear GBCAs are generally more toxic than macrocyclic ones.[4] | Lancelot et al., 2020 |
Biocompatibility Comparison for Drug Delivery Systems
This table provides a qualitative comparison of 4-amino-TEMPO-based systems with other organic nanoparticle-based drug delivery platforms.
| Drug Delivery System | Biocompatibility Aspects | Reference |
| TEMPO-containing Nanoparticles | Described as having excellent biocompatibility and being a safe alternative to metal-based systems.[1] | Zhang et al., 2025[1] |
| Organic Nanoparticles (General) | Generally exhibit good biocompatibility and biodegradability. Cytotoxicity can be influenced by factors like residual surfactants. | Hu et al., 2020 |
| Peptide-Based Nanoparticles | High biocompatibility and biodegradability. Can be designed to have low cytotoxicity. | Montalvo et al., 2020[5] |
| Polymer-Based Nanoparticles (e.g., PLGA, PLA) | Generally considered biocompatible and biodegradable.[6] | D'Souza and Devarajan, 2015 |
In Vivo and Genotoxicity Assessment
In Vivo Toxicity
Genotoxicity
Studies on TEMPO and its derivatives suggest they can be mutagenic and clastogenic in mammalian cells. All tested nitroxides (TEMPO, 4-hydroxy-TEMPO, 4-oxo-TEMPO, and 4-methoxy-TEMPO) were found to be cytotoxic and mutagenic in the mouse lymphoma assay (MLA), with their genotoxicity often enhanced by metabolic activation.[2] These compounds were also shown to cause DNA strand breakage.[2] This suggests a potential for genotoxicity that should be carefully evaluated for any 4-amino-TEMPO derivative intended for therapeutic use.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
MTS Cytotoxicity Assay
The MTS assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan (B1609692) product. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-amino-TEMPO derivative) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from no-cell control wells). Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation assay that detects genetic changes affecting the thymidine (B127349) kinase (TK) locus.
Principle: Wild-type (TK+/-) cells are sensitive to the toxic pyrimidine (B1678525) analog trifluorothymidine (TFT). Mutant cells (TK-/-) are resistant to TFT and can proliferate to form colonies in its presence.
Protocol (Microwell Method):
-
Cell Culture: Maintain L5178Y/Tk+/- mouse lymphoma cells in suspension culture.
-
Treatment: Expose cells to various concentrations of the test compound for a defined period (e.g., 4 hours), with and without metabolic activation (S9 fraction).
-
Expression Period: After treatment, wash the cells and culture them for a period (e.g., 48 hours) to allow for the expression of the mutant phenotype.
-
Plating for Viability: Plate a diluted cell suspension in non-selective medium in 96-well plates to determine the cloning efficiency (cell viability).
-
Plating for Mutation: Plate the cell suspension in selective medium containing TFT in 96-well plates to select for TK-deficient mutants.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Scoring: Count the number of colonies in both the viability and mutant selection plates.
-
Calculation: Calculate the mutant frequency as the number of mutant colonies per 10^6 viable cells.
In Vitro Micronucleus Assay
This assay assesses the potential of a substance to cause chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Protocol (with Cytochalasin B):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO cells) and treat them with at least three concentrations of the test compound.
-
Addition of Cytochalasin B: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Concurrently, determine the cytotoxicity of the compound, for example, by calculating the cytokinesis-block proliferation index (CBPI).
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control.
Visualizations
Signaling Pathway of Oxidative Stress
Nitroxides like 4-amino-TEMPO can modulate cellular redox status. The diagram below illustrates a simplified pathway of how these compounds can interact with reactive oxygen species (ROS).
Caption: Interaction of 4-amino-TEMPO with reactive oxygen species.
Experimental Workflow for In Vitro Biocompatibility Assessment
The following diagram outlines the typical workflow for assessing the biocompatibility of a new compound like a 4-amino-TEMPO derivative.
Caption: Workflow for in vitro biocompatibility testing.
Logical Relationship for Comparative Assessment
This diagram illustrates the logical framework for comparing 4-amino-TEMPO derivatives with their alternatives.
Caption: Framework for comparing biocompatibility of 4-amino-TEMPO derivatives.
Conclusion
4-amino-TEMPO derivatives show potential as biocompatible alternatives in biomedical applications, particularly as metal-free MRI contrast agents. The available in vitro data suggests a cytotoxicity profile that is comparable to or, in some cases, more favorable than other TEMPO derivatives. However, the potential for genotoxicity, as indicated by studies on related compounds, warrants careful consideration and further investigation. For drug delivery applications, while the inherent properties of organic radicals are promising, more direct comparative studies with established nanoparticle systems are needed to fully assess their biocompatibility advantages. The lack of specific in vivo toxicity data for 4-amino-TEMPO remains a critical knowledge gap that needs to be addressed in future research to fully validate its safety for clinical translation.
References
- 1. Metal-free and biocompatible TEMPO-containing nanoparticles for safe magnetic resonance imaging and stimuli-triggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-TEMPO in Redox Flow Batteries: A Comparative Performance Analysis
In the rapidly advancing field of aqueous organic redox flow batteries (AORFBs), 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) has emerged as a promising catholyte material. Its high water solubility and theoretical capacity make it a compelling candidate for enabling cost-effective and scalable energy storage. This guide provides an objective comparison of 4-amino-TEMPO's performance with key alternatives, supported by experimental data, to assist researchers and scientists in the development of next-generation energy storage solutions.
Performance Benchmarking
The performance of 4-amino-TEMPO is benchmarked against other common TEMPO derivatives, such as 4-hydroxy-TEMPO (4-HO-TEMPO) and N,N,N-2,2,6,6-heptamethylpiperidinyl-oxy-4-ammonium chloride (TEMPTMA), as well as other classes of organic redox-active materials like ferrocene (B1249389) and quinone derivatives.
Quantitative Performance Data
The following table summarizes the key performance metrics for 4-amino-TEMPO and its alternatives. It is important to note that testing conditions, such as cell configuration (symmetric vs. full cell) and electrolyte composition, significantly impact performance, making direct comparisons challenging. The data presented is collated from various studies to provide a comprehensive overview.
| Redox-Active Material | Anolyte Partner | Cell Voltage (V) | Energy Density (Wh L⁻¹) | Power Density (mW cm⁻²) | Cycling Stability (Capacity Retention) |
| 4-amino-TEMPO (4-AT) | Symmetric Cell | N/A | N/A | N/A | 64.9% of theoretical capacity at 20 mA cm⁻²[1] |
| 4-hydroxy-TEMPO (4-HO-TEMPO) | Symmetric Cell | N/A | N/A | N/A | 81.2% of theoretical capacity at 20 mA cm⁻²[1] |
| 4-hydroxy-TEMPO (4-HO-TEMPO) | Methyl Viologen | 1.25[2][3][4] | 3.35 (at 0.1M)[2] | Up to 100 mA cm⁻² current density[2][4] | Excellent retention over 100 cycles[2][3] |
| TEMPTMA | Methyl Viologen | 1.4[5][6] | 38[6] | Up to 200 mA cm⁻² peak current density[6] | 99.997% per cycle (first 100 cycles)[5] |
| Ferrocene Derivative (BQH-Fc) | BTMAP-Viologen | N/A | N/A | N/A | No capacity loss at 0.1 M; 0.007% h⁻¹ fade at 1.5 M[7][8] |
| Quinone Derivative (heterocyclic) | Symmetric Cell | N/A | N/A | N/A | 99.9876% per cycle[9] |
Note: "N/A" indicates that the data was not available or not applicable for the specified cell configuration in the reviewed literature.
Key Performance Insights
4-amino-TEMPO distinguishes itself with the highest water solubility among the compared TEMPO derivatives, reaching approximately 5.79 M in pure water, which translates to a high theoretical capacity of about 128.6 Ah L⁻¹ in a 0.5 M KCl solution.[1] However, in symmetric cell testing, its initial capacity utilization (64.9%) is lower than that of 4-hydroxy-TEMPO (81.2%).[1] Performance degradation in these symmetric configurations is primarily attributed to the crossover of the oxidized species.[1][10]
When compared to full-cell configurations, alternatives like TEMPTMA, when paired with a methyl viologen anolyte, demonstrate high cell voltage (1.4 V) and energy density (38 Wh L⁻¹), along with exceptional cycling stability.[5][6] This highlights the critical role of the anolyte and overall cell engineering in realizing the potential of these catholyte materials.
Ferrocene and quinone derivatives also present viable alternatives, with some demonstrating extremely low capacity fade rates.[7][8][9] However, the stability of ferrocene derivatives can be dependent on the specific molecular structure and electrolyte conditions.[11]
Experimental Protocols
The following are summaries of the methodologies used in the cited performance evaluations.
Symmetric Cell Testing of 4-amino-TEMPO and 4-hydroxy-TEMPO[1]
-
Materials: 4-amino-TEMPO and 4-hydroxy-TEMPO were purchased from Tokyo Chemical Industry (TCI).
-
Electrolyte Preparation: The anolyte and catholyte for the symmetric cells consisted of the reduced and oxidized states of the respective TEMPO derivative.
-
Cell Assembly: A symmetric redox flow battery was fabricated to evaluate the charge-discharge cycling performance.
-
Performance Evaluation: Rate performance was examined at current densities ranging from 20 to 100 mA cm⁻². The capacity of the symmetric cells was measured and compared to the theoretical capacity.
-
Solubility Studies: The solubility of the TEMPO derivatives was determined using UV-vis absorption spectra after equilibrating an excess amount of the sample in either pure water or a 0.5 M aqueous electrolyte solution for 48 hours at room temperature.
Full Cell Testing of 4-hydroxy-TEMPO with Methyl Viologen[2]
-
Electrolytes: The anolyte was 0.1 M methyl viologen (MV) in a 1.0 M NaCl aqueous solution. The catholyte was 0.1 M 4-hydroxy-TEMPO in a 1.0 M NaCl aqueous solution.
-
Cell Components: The cell utilized an anion exchange membrane (AEM) to separate the anolyte and catholyte.
-
Operating Conditions: The electrolyte flow rate was maintained at 20 mL min⁻¹.
-
Performance Evaluation: The cell was cycled at current densities ranging from 20 to 100 mA cm⁻². Charge-discharge profiles, coulombic efficiency, voltage efficiency, and energy efficiency were recorded. Cycling stability was assessed by running the cell for 100 cycles at a current density of 40 mA cm⁻².
Logical Performance Comparison
The following diagram illustrates the key performance characteristics and trade-offs between 4-amino-TEMPO and its alternatives.
Caption: Comparative performance attributes of 4-amino-TEMPO and alternatives.
References
- 1. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Aqueous Redox-Flow Battery with High Capacity and Power: The TEMPTMA/MV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferrocene Catholyte for Aqueous Organic Flow Batteries - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 10. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 4-amino-TEMPO Adducts by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of protein adducts is a critical aspect of drug development and toxicology, providing insights into drug efficacy, safety, and mechanisms of action. 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical often used as a spin label and has been noted for its potential radioprotective effects. Its ability to form covalent adducts with proteins necessitates robust analytical methods for their quantification. This guide provides a comparative overview of mass spectrometry-based techniques applicable to the quantitative analysis of 4-amino-TEMPO protein adducts, supported by general experimental protocols and a discussion of alternative methods.
Mass Spectrometry-Based Quantitative Strategies
Mass spectrometry (MS) is the cornerstone for the sensitive and specific quantification of protein modifications. The two primary approaches for quantifying protein adducts are label-based and label-free quantification.
1. Label-Based Quantification: This approach involves the use of stable isotopes to introduce a mass difference between proteins or peptides from different samples, allowing for their relative or absolute quantification.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are metabolically labeled by growing them in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[1] This results in the incorporation of these heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of peptides from "light" (unlabeled) and "heavy" (labeled) cell populations, the relative abundance of protein adducts can be determined. SILAC is highly accurate as samples are mixed at an early stage, minimizing experimental variability.[1][2]
-
Isobaric Tagging (TMT and iTRAQ): Isobaric tags are chemical labels that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer.[2] These tags react with primary amines (N-terminus and lysine (B10760008) side chains) of peptides. This allows for the simultaneous analysis of multiple samples (multiplexing). The intensity of the reporter ions in the tandem mass spectrum (MS/MS) is proportional to the abundance of the peptide in the respective sample.[2]
-
Isotope-Coded Affinity Tags (ICAT): ICAT reagents specifically target cysteine residues and exist in "light" and "heavy" isotopic forms.[3] After labeling, the samples are combined, digested, and the tagged peptides are enriched before MS analysis. The relative quantification is based on the signal intensities of the light and heavy peptide pairs.
2. Label-Free Quantification: This method does not rely on isotopic labels and instead compares the signal intensities of peptides or the number of spectral counts between different runs.
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer automatically selects the most intense precursor ions from a full MS scan for fragmentation and MS/MS analysis.[4] Quantification is typically based on the peak area or intensity of the precursor ion. While widely used, DDA can suffer from run-to-run variability and undersampling of low-abundance peptides.[4]
-
Data-Independent Acquisition (DIA): DIA is an alternative approach where all precursor ions within a specified mass range are fragmented without prior selection.[4] This results in more comprehensive data and better run-to-run consistency, making it a robust method for label-free quantification.[4]
Comparative Summary of Mass Spectrometry Techniques
| Technique | Principle | Advantages | Disadvantages |
| SILAC | Metabolic labeling with stable isotope amino acids.[1] | High accuracy, low experimental variability.[2] | Limited to cell culture, can be expensive. |
| Isobaric Tagging | Chemical labeling with isobaric tags, quantification via reporter ions in MS/MS.[2] | High multiplexing capability, increased throughput. | Can have ratio distortion issues, requires specialized software. |
| ICAT | Chemical labeling of cysteine residues with isotope-coded tags.[3] | Specific for cysteine-containing peptides, reduces sample complexity. | Only quantifies cysteine-containing peptides. |
| DDA (Label-Free) | Quantification based on precursor ion intensity from data-dependent MS/MS.[4] | No special reagents needed, cost-effective. | Prone to missing values for low-abundance peptides, higher variability.[4] |
| DIA (Label-Free) | Quantification based on fragment ion intensities from data-independent MS/MS.[4] | Comprehensive data acquisition, high reproducibility.[4] | Complex data analysis, requires spectral libraries. |
Experimental Protocols
General Bottom-Up Proteomics Workflow for Adduct Analysis
This workflow is a fundamental approach for identifying and quantifying protein modifications.
Caption: General workflow for bottom-up proteomics analysis of protein adducts.
Detailed Steps:
-
Protein Extraction: Lyse cells or tissues to extract the total protein content.
-
Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a protease like trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.
-
LC Separation: Separate the complex peptide mixture using liquid chromatography (LC), typically with a reverse-phase column.
-
MS/MS Data Acquisition: Analyze the eluted peptides using a mass spectrometer. The instrument will acquire full MS scans and tandem MS (MS/MS) scans of selected peptides for sequencing and identification of modifications.
-
Database Searching: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and any modifications, such as 4-amino-TEMPO adducts.
-
Quantification: Quantify the relative or absolute abundance of the modified peptides using either label-free or label-based approaches.
Workflow for Stable Isotope Labeling (SILAC)
This workflow is suitable for in-vitro studies where cells can be metabolically labeled.
Caption: Workflow for quantitative analysis of protein adducts using SILAC.
Alternative Quantification Methods
While mass spectrometry is the gold standard, other methods can provide complementary quantitative information, although they generally lack the site-specific detail of MS.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of a specific protein using antibodies. | Widely available, relatively inexpensive. | Semi-quantitative, requires specific antibodies against the adduct. |
| ELISA | Enzyme-linked immunosorbent assay for detecting and quantifying a specific protein. | High throughput, sensitive. | Requires specific antibodies, may not distinguish between modified and unmodified protein. |
| Bradford/BCA Assays | Colorimetric assays to determine total protein concentration. | Simple, fast. | Measures total protein, not specific adducts. |
| UV-Vis Spectroscopy | Measures protein concentration based on absorbance at 280 nm. | Quick, non-destructive. | Prone to interference from other molecules that absorb at 280 nm. |
Logical Relationship of Quantitative Proteomics Approaches
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available instrumentation.
Caption: Classification of common quantitative proteomics techniques.
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Stable Isotopes for Mass Spectrometry-based Quantitative Proteomics | Silantes [silantes.com]
- 4. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2,2,6,6-tetramethylpiperidine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 4-Amino-2,2,6,6-tetramethylpiperidine, a combustible and corrosive compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Adherence to these guidelines is essential for minimizing risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling during disposal.[1][2][3] Before initiating any disposal procedures, it is imperative to be familiar with the following hazards and to don the appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Combustible Liquid: Classified as a Category 4 flammable liquid.[1]
-
Harmful if Swallowed: Acute oral toxicity (Category 4).[1][2][3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][3]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1][4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: In case of insufficient ventilation or spill, wear a suitable respirator.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| LD50 (Oral, Rat) | 1,000 mg/kg | [1] |
| pH | 12.3 (99 g/l in H₂O at 20°C) | [3] |
| Flash Point | 72 °C (161.6 °F) | [4] |
| Boiling Point | 188 - 189 °C (370.4 - 372.2 °F) | [4] |
| Melting Point | 16 - 18 °C (60.8 - 64.4 °F) | [4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[5][6] The following steps provide a general guideline for its safe disposal.
Waste Collection and Storage
-
Container: Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[1] The container should be resistant to corrosion.[1]
-
Labeling: Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols (e.g., corrosive, flammable, harmful).
-
Segregation: Do not mix with other waste materials, especially incompatible substances like strong bases and oxidizing agents.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4] The storage area should be a designated hazardous waste accumulation area.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: For large spills, evacuate personnel from the immediate area and move upwind.[7]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition from the spill area.[1][4]
-
Containment: Prevent the spill from entering drains, sewers, or watercourses.[1][7] Contain the spillage using inert absorbent materials such as sand, diatomaceous earth, or universal binding agents.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9] For liquid spills, you may use an electrically protected vacuum cleaner or wet-brushing.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Ultimate Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][4][9]
-
Incineration: A common method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[9][10]
-
Do Not:
Contaminated Material and Packaging Disposal
-
Contaminated PPE: Any PPE that has been contaminated should be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.[9] Punctured and decontaminated containers can then be disposed of according to local regulations, which may include recycling or landfill.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. This compound | C9H20N2 | CID 37524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-2,2,6,6-tetramethylpiperidine
For Immediate Reference: Essential Safety and Handling Protocols for 4-Amino-2,2,6,6-tetramethylpiperidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 36768-62-4). Adherence to these procedures is paramount to ensure personal safety and proper chemical management.
Chemical Hazard Summary
This compound is a corrosive and harmful substance. Key hazards include:
-
Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact, which can cause severe burns.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield should be worn where splashing is possible. | To protect against splashes that can cause serious eye damage.[1][2] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider disposable coveralls for extensive handling. | To prevent skin exposure and contamination of personal clothing.[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To avoid inhalation of vapors or mists.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused or Excess Chemical: Collect in a designated, properly labeled, and sealed container for organic waste.[1]
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.), paper towels, and other materials that have come into contact with the chemical must be considered hazardous waste.
-
Place these materials in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
By strictly following these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while handling this compound.
References
- 1. This compound CAS 36768-62-4 | 814722 [merckmillipore.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. This compound | C9H20N2 | CID 37524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
